Liothyronine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYYCJSJGJYCDS-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023216 | |
| Record name | 3,5,3'-Triiodothyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Liothyronine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
11.4 [ug/mL] (The mean of the results at pH 7.4), Very slightly soluble, In water, 3.958 mg/l at 37 °C., Soluble in dilute alkalies with the formation of a brownish, water-soluble, sodium salt. Insoluble in propylene glycol. | |
| Record name | SID11532858 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Liothyronine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00279 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LIOTHYRONINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3110 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS | |
CAS No. |
15785-49-6, 6893-02-3 | |
| Record name | L-Tyrosine, O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-, labeled with iodine-125 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15785-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triiodothyronine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6893-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Liothyronine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006893023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Liothyronine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00279 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,5,3'-Triiodothyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Liothyronine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LIOTHYRONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06LU7C9H1V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LIOTHYRONINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3110 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Liothyronine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Cellular Mechanism of Action of Liothyronine in Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Liothyronine, the synthetic form of triiodothyronine (T3), is the most biologically active thyroid hormone and a principal regulator of cellular metabolism. Its mechanism of action is multifaceted, involving both direct regulation of gene expression through nuclear receptors (genomic actions) and more rapid, non-transcriptional effects initiated at the cell membrane, cytoplasm, and mitochondria (non-genomic actions). These pathways collectively modulate the body's basal metabolic rate, energy expenditure, and the metabolism of carbohydrates, lipids, and proteins. This guide provides a detailed examination of these core mechanisms, supported by quantitative data, experimental methodologies, and visual pathway diagrams to offer a comprehensive resource for the scientific community.
Core Mechanisms of Action: Genomic and Non-Genomic Pathways
This compound exerts its profound physiological effects through two distinct but interconnected pathways.
Genomic Mechanism of Action
The classical and most well-understood mechanism involves the direct regulation of gene transcription.[1][2] This process is initiated when this compound (T3) enters the cell, facilitated by specific transporter proteins.
-
Nuclear Entry and Receptor Binding: Inside the cell, T3 translocates into the nucleus and binds with high affinity to nuclear thyroid hormone receptors (TRs), primarily TRα and TRβ.[1][3][4] These receptors are ligand-activated transcription factors.
-
Gene Transcription Modulation: The T3-TR complex then binds to specific DNA sequences known as Thyroid Hormone Response Elements (TREs) located in the promoter regions of target genes.[2][3] This binding event typically activates or, in some cases, represses gene transcription, thereby altering the synthesis of messenger RNA (mRNA) and subsequently, various proteins that control metabolic processes.[2][3][4]
The physiological actions of thyroid hormones are predominantly driven by T3, which controls DNA transcription and protein synthesis to regulate growth, development, and metabolism.[1][2]
Non-Genomic Mechanism of Action
This compound also initiates rapid cellular responses that are independent of gene transcription.[5][6] These actions are mediated by receptors located on the plasma membrane, in the cytoplasm, and within mitochondria.[5][7]
-
Plasma Membrane: At the plasma membrane, thyroid hormones can bind to receptors like the integrin αvβ3, activating signaling cascades such as the phosphoinositide 3-kinase (PI3K) and MAPK/ERK pathways.[6][8][9] These pathways can rapidly influence ion transport across the membrane (e.g., Na+/K+-ATPase activity) and other cytoplasmic processes.[8]
-
Mitochondria: Within mitochondria, T3 can directly modulate cellular respiration and energy production.[5] A truncated form of TRα (p43) located in the mitochondrial matrix can bind T3 and directly stimulate the transcription of mitochondrial DNA, enhancing oxidative phosphorylation.[10]
Impact on Key Metabolic Processes
The genomic and non-genomic actions of this compound converge to regulate virtually every aspect of cellular metabolism.
Basal Metabolic Rate and Energy Expenditure
This compound is the primary regulator of the basal metabolic rate (BMR). It increases the body's overall oxygen consumption and energy expenditure, leading to heat production (thermogenesis).[3] A key mechanism for this is the upregulation of Na+/K+-ATPase, an enzyme that consumes a significant amount of ATP, thereby increasing overall energy turnover.
Mitochondrial Biogenesis and Function
This compound profoundly impacts mitochondria, the cell's energy powerhouses.[11]
-
Mitochondrial Biogenesis: It stimulates the creation of new mitochondria by increasing the expression of key regulatory genes like PGC-1α, NRF1, and Tfam.[10][12]
-
Oxidative Phosphorylation: T3 enhances the activity of the electron transport chain, leading to increased ATP synthesis and cellular respiration.[11][12] It can also promote a controlled "uncoupling" of oxidative phosphorylation, which dissipates the proton gradient as heat, contributing to thermogenesis.[11]
Carbohydrate, Lipid, and Protein Metabolism
-
Carbohydrate Metabolism: this compound has a dual role. It increases glucose uptake and utilization by tissues and potentiates the effects of insulin. It also stimulates hepatic gluconeogenesis and glycogenolysis to ensure a steady supply of glucose to meet the heightened metabolic demand.[3][13]
-
Lipid Metabolism: T3 promotes a high turnover of lipids by stimulating both lipogenesis (synthesis) and lipolysis (breakdown).[3][13] Critically, it increases the number of LDL receptors on the liver, which enhances the clearance of LDL cholesterol from the bloodstream.
-
Protein Metabolism: this compound stimulates both the synthesis and degradation of proteins.[14] It increases the production of RNA Polymerase I and II, boosting protein synthesis. However, in states of excess T3 (hyperthyroidism), the rate of protein catabolism can surpass synthesis, leading to muscle wasting.[14]
Quantitative Data on Metabolic Effects
Clinical studies provide quantitative insight into this compound's metabolic impact. A randomized, double-blind, crossover trial comparing this compound (L-T3) with levothyroxine (L-T4) in hypothyroid patients yielded significant findings on body weight and lipid metabolism.[15][16][17][18]
| Metabolic Parameter | Treatment Arm | Mean Value (± SD) | Individual % Change with L-T3 | P-Value |
| Body Weight | L-T4 | 70.6 ± 12.5 kg | -1.8 ± 1.9 kg (Loss) | 0.009 |
| L-T3 | 68.5 ± 11.9 kg | |||
| Total Cholesterol | L-T4 vs L-T3 | -10.9 ± 10.0% | 0.002 | |
| LDL-Cholesterol | L-T4 vs L-T3 | -13.3 ± 12.1% | 0.002 | |
| Non-HDL Cholesterol | L-T4 vs L-T3 | -12.1 ± 13.8% | 0.008 | |
| Apolipoprotein B | L-T4 vs L-T3 | -18.3 ± 28.6% | 0.018 | |
| SHBG | L-T4 vs L-T3 | +22.3 ± 27.0% | 0.038 |
Data summarized from a crossover trial where hypothyroid patients were treated to achieve equivalent TSH levels.[16][17]
These results demonstrate that at doses normalized for pituitary (TSH) effect, this compound exerts a more potent effect on body weight and lipid metabolism than levothyroxine.[16][18]
Key Experimental Protocols
Investigating the metabolic effects of this compound involves a range of established methodologies. The American Thyroid Association provides consensus strategies for standardizing such studies.[19]
Measuring Cellular Respiration and Metabolic Rate
-
Objective: To quantify changes in oxygen consumption as a direct measure of metabolic activity.
-
Methodology: Respirometry . This technique measures gas exchange.[20][21]
-
System Setup: A closed-system respirometer is used, containing the biological sample (e.g., cultured cells, isolated mitochondria, or small organisms).[21][22] A substance like potassium hydroxide (KOH) is included to absorb the CO2 produced, ensuring that any change in gas volume is due solely to oxygen consumption.[20][21]
-
Measurement: A manometer or an oxygen sensor (e.g., fluorescence-based) measures the decrease in gas volume or partial pressure of oxygen over time.[20][22]
-
Data Analysis: The rate of oxygen consumption (μL O₂/hr/mg tissue) is calculated, often after normalizing for the mass of the biological sample. This provides a direct readout of the metabolic rate.[21][23]
-
Assessing Gene Expression Changes
-
Objective: To measure the transcriptional response of target genes to this compound.
-
Methodology: Quantitative Real-Time PCR (qPCR) .
-
Cell Culture and Treatment: A relevant cell line (e.g., HepG2 liver cells) is cultured and treated with this compound at various concentrations and time points.
-
RNA Extraction: Total RNA is isolated from the cells using standard commercial kits.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template in a qPCR reaction with primers specific to target genes (e.g., PGC-1α, LDL receptor) and a housekeeping gene for normalization.
-
Analysis: The relative change in gene expression is calculated using the ΔΔCt method, revealing the extent to which this compound upregulates or downregulates transcription.
-
Quantifying Protein Synthesis
-
Objective: To measure the rate of new protein synthesis.
-
Methodology: Fluorescence-Based Non-Radioactive Assay (e.g., Click-iT™ HPG) .[24]
-
Labeling: Cultured cells are incubated with L-homopropargylglycine (HPG), an amino acid analog of methionine that is incorporated into newly synthesized proteins.[24]
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow entry of the detection reagent.
-
Click Reaction: A fluorescent azide (e.g., Alexa Fluor™ 488) is added, which undergoes a chemoselective "click" reaction with the alkyne moiety of the incorporated HPG.[24]
-
Detection and Analysis: The fluorescence intensity of the cells, which is directly proportional to the amount of protein synthesis, is quantified using fluorescence microscopy, high-content imaging, or flow cytometry.[24]
-
Conclusion
This compound is a master regulator of cellular metabolism, acting through a sophisticated network of genomic and non-genomic pathways. Its primary mechanism involves binding to nuclear receptors to directly control the expression of a vast array of genes governing energy expenditure and substrate metabolism. This is complemented by rapid, non-transcriptional actions that fine-tune cellular processes. The profound influence of this compound on mitochondrial biogenesis, basal metabolic rate, and the turnover of carbohydrates, lipids, and proteins underscores its critical role in maintaining metabolic homeostasis. A thorough understanding of these mechanisms is essential for researchers and clinicians in the development of therapeutic strategies for metabolic and thyroid-related disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pfizermedical.com [pfizermedical.com]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Nongenomic actions of thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genomic and Non-Genomic Mechanisms of Action of Thyroid Hormones and Their Catabolite 3,5-Diiodo-L-Thyronine in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genomic and Non-Genomic Mechanisms of Action of Thyroid Hormones and Their Catabolite 3,5-Diiodo-L-Thyronine in Mammals [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Regulation of skeletal muscle mitochondrial activity by thyroid hormones: focus on the “old” triiodothyronine and the “emerging” 3,5-diiodothyronine [frontiersin.org]
- 11. Thyroid hormone effects on mitochondrial energetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triiodothyronine induces lipid oxidation and mitochondrial biogenesis in rat Harderian gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thyroid Hormone Regulation of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thyroid hormone action on intermediary metabolism. Part III. Protein metabolism in hyper- and hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabolic Effects of this compound Therapy in Hypothyroidism: A Randomized, Double-Blind, Crossover Trial of this compound Versus Levothyroxine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Metabolic effects of this compound therapy in hypothyroidism: a randomized, double-blind, crossover trial of this compound versus levothyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. American Thyroid Association Guide to Investigating Thyroid Hormone Economy and Action in Rodent and Cell Models: Report of the American Thyroid Association Task Force on Approaches and Strategies to Investigate Thyroid Hormone Economy and Action - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio.libretexts.org [bio.libretexts.org]
- 21. Measuring the rate of metabolism [practicalbiology.org]
- 22. journals.biologists.com [journals.biologists.com]
- 23. blog.cellsignal.com [blog.cellsignal.com]
- 24. Protein Synthesis Assays | Thermo Fisher Scientific - IN [thermofisher.com]
The Core Molecular Signaling Pathways Activated by Liothyronine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liothyronine, the synthetic form of triiodothyronine (T3), is the most biologically active thyroid hormone. It plays a critical role in regulating metabolism, growth, and development.[1] Its cellular effects are mediated through a complex network of molecular signaling pathways, traditionally categorized into genomic and non-genomic actions. Understanding these pathways is crucial for researchers and professionals in drug development aiming to harness the therapeutic potential of this compound and its analogs. This technical guide provides a detailed overview of the core signaling pathways activated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate comprehension and further research.
Genomic Signaling Pathway
The classical, or genomic, mechanism of this compound action involves the direct regulation of gene expression. This pathway is initiated by the binding of this compound to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors.[2] TRs, most commonly as heterodimers with the retinoid X receptor (RXR), bind to specific DNA sequences known as thyroid hormone response elements (TREs) located in the promoter regions of target genes.[3] This interaction can either activate or repress gene transcription, leading to changes in protein synthesis and, consequently, cellular function. The onset of these genomic effects typically requires hours to days to become manifest.[4]
Key Steps in Genomic Signaling:
-
Cellular Entry: this compound enters the cell through specific transporter proteins.
-
Nuclear Translocation: Once inside the cytoplasm, this compound is transported into the nucleus.
-
Receptor Binding: this compound binds to its nuclear receptors, TRα and TRβ.
-
DNA Binding and Transcriptional Regulation: The this compound-TR-RXR complex binds to TREs on the DNA, recruiting co-activator or co-repressor proteins to modulate the transcription of target genes.
Non-Genomic Signaling Pathways
In addition to the classical genomic pathway, this compound can elicit rapid cellular responses through non-genomic signaling pathways. These actions are initiated at the cell membrane or within the cytoplasm and do not directly involve gene transcription.[4] The effects are often observed within minutes and involve the activation of various protein kinase cascades.[5] A key player in initiating these non-genomic effects is the cell surface receptor integrin αvβ3.[6][7]
PI3K/Akt Signaling Pathway
This compound has been shown to rapidly activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in various cell types.[8][9] This pathway is crucial for cell survival, growth, and proliferation. Activation can occur through T3 binding to the regulatory subunit (p85α) of PI3K or via the integrin αvβ3 receptor.[5][10]
MAPK/ERK Signaling Pathway
Another critical non-genomic pathway activated by this compound is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[4] This pathway is primarily involved in cell proliferation, differentiation, and survival. The activation of the MAPK/ERK cascade by this compound is also often initiated at the cell surface through binding to integrin αvβ3.[6][7]
Quantitative Data on Pathway Activation
The following tables summarize quantitative data from various studies on the effects of this compound on gene expression and protein phosphorylation.
Table 1: this compound-Induced Gene Expression Changes
| Gene | Cell Type/Tissue | Fold Change | Treatment Conditions | Reference |
| THRSP (Spot 14) | Mouse Liver | >2.0 | 1 mg/kg T3 for 24h | [3] |
| Malic Enzyme (ME) | Mouse Liver | >2.0 | 1 mg/kg T3 for 24h | [3] |
| Dio1 | Mouse Liver | ~30.0 (hypothyroid) | 1 mg/kg T3 for 24h | [3] |
| G6Pc | HepG2 cells | ~5.0 | 10 nM T3 for 24h | [3] |
| TLR4 | Human Monocytes | >1.5 | 5 µM T3 | [11] |
| PSAT1 | Human Monocytes | Upregulated | 5 µM T3 | [11] |
| PHGDH | Human Monocytes | Upregulated | 5 µM T3 | [11] |
Table 2: this compound-Induced Protein Phosphorylation
| Protein | Cell Type/Tissue | Fold Induction | Time Point | T3 Concentration | Reference |
| p-Akt (Ser-473) | Endothelial Cells | ~2.5 | 20 min | 10 nM | [12] |
| p-Akt (Ser-473) | Endothelial Cells | ~3.0 | 30 min | 10 nM | [12] |
| p-Akt | Rat Ventricular Myocytes | Increased | 15 min | 10 nM | [13] |
| p-ERK1/2 | Rat Ventricular Myocytes | Increased | 8 min | 100 nM | [13] |
| p-ERK | TAC-treated Mouse Hearts | Markedly Reduced | 2 weeks | N/A | [14] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. Below are synthesized protocols for key experiments used to study this compound-activated signaling pathways.
Protocol 1: Western Blot Analysis of Protein Phosphorylation
This protocol is for the detection of phosphorylated proteins such as Akt and ERK in response to this compound treatment.
Materials:
-
Cell culture reagents
-
This compound (T3)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for phosphorylated and total proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat with this compound at various concentrations and for different time points. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply a chemiluminescent substrate.
-
Data Analysis: Capture the signal using an imaging system and quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.
Protocol 2: Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol is for identifying the genome-wide binding sites of thyroid hormone receptors.
Materials:
-
Cell culture reagents
-
This compound (T3)
-
Formaldehyde
-
Glycine
-
Lysis and wash buffers
-
Antibody against thyroid hormone receptor (TR)
-
Protein A/G magnetic beads
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Reagents for library preparation and sequencing
Procedure:
-
Crosslinking: Treat cells with formaldehyde to crosslink proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for TR overnight. Add magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform next-generation sequencing.
-
Data Analysis: Align reads to a reference genome, perform peak calling to identify TR binding sites, and conduct motif analysis.
Protocol 3: RNA Sequencing (RNA-seq)
This protocol is for analyzing genome-wide changes in gene expression in response to this compound.
Materials:
-
Cell culture reagents
-
This compound (T3)
-
RNA extraction kit
-
DNase I
-
Spectrophotometer and Bioanalyzer for RNA QC
-
mRNA isolation kit (e.g., poly-T beads)
-
cDNA synthesis and library preparation kit
-
Next-generation sequencer
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound and a vehicle control.
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit. Perform DNase I treatment to remove genomic DNA contamination.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA.
-
Library Preparation: Isolate mRNA, fragment it, and synthesize a cDNA library.
-
Sequencing: Perform high-throughput sequencing of the cDNA library.
-
Data Analysis: Align the sequencing reads to a reference genome, quantify gene expression levels, and perform differential gene expression analysis to identify genes regulated by this compound.
Conclusion
This compound exerts its profound physiological effects through a dual mechanism involving both genomic and non-genomic signaling pathways. The classical genomic pathway provides a mechanism for long-term regulation of gene expression, while the non-genomic pathways, primarily mediated by integrin αvβ3 and activating PI3K/Akt and MAPK/ERK cascades, allow for rapid cellular responses. A thorough understanding of these intricate signaling networks, supported by quantitative data and robust experimental methodologies, is paramount for the continued development of therapeutic strategies targeting thyroid hormone action. This guide provides a foundational resource for researchers and professionals dedicated to advancing our knowledge in this critical area of endocrinology and drug discovery.
References
- 1. This compound | C15H12I3NO4 | CID 5920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Acute Effects of this compound Administration on Cardiovascular System and Energy Metabolism in Healthy Volunteers [frontiersin.org]
- 3. Identical Gene Regulation Patterns of T3 and Selective Thyroid Hormone Receptor Modulator GC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nongenomic actions of l-thyroxine and 3,5,3′-triiodo-l-thyronine. Focus on “l-Thyroxine vs. 3,5,3′-triiodo-l-thyronine and cell proliferation: activation of mitogen-activated protein kinase and phosphatidylinositol 3-kinase” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thyroid hormone induces rapid activation of Akt/protein kinase B-mammalian target of rapamycin-p70S6K cascade through phosphatidylinositol 3-kinase in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Involvement of integrin αvβ3 in thyroid hormone-induced dendritogenesis [frontiersin.org]
- 7. Involvement of integrin αvβ3 in thyroid hormone-induced dendritogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thyroid hormone stimulates NO production via activation of the PI3K/Akt pathway in vascular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thyroid hormone stimulates NO production via activation of the PI3K/Akt pathway in vascular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thyroid-hormone-dependent activation of the phosphoinositide 3-kinase/Akt cascade requires Src and enhances neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Left ventricular phosphorylation patterns of Akt and ERK1/2 after triiodothyronine intracoronary perfusion in isolated hearts and short-term in vivo treatment in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thyroid hormone inhibits ERK phosphorylation in pressure overload-induced hypertrophied mouse hearts through a receptor-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Liothyronine's Regulatory Role in Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liothyronine, the synthetic form of triiodothyronine (T3), is a potent regulator of gene expression, exerting profound effects on a vast array of physiological processes, including growth, development, and metabolism.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's control of gene transcription. It details the canonical signaling pathway, from cellular entry to the modulation of target gene expression through nuclear thyroid hormone receptors (TRs). Furthermore, this document furnishes detailed experimental protocols for key assays used to investigate these processes and presents quantitative data to illustrate the magnitude of this compound's effects on gene expression. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of thyroid hormone action and the development of novel therapeutic agents.
Core Mechanism of Action: The Genomic Signaling Pathway
This compound's primary mechanism of action involves the direct regulation of gene transcription through its interaction with nuclear thyroid hormone receptors (TRs). This process can be delineated into several key stages:
-
Cellular Uptake: this compound enters the cell via specific transporters.[2]
-
Nuclear Translocation and Receptor Binding: Once inside the cell, this compound translocates to the nucleus and binds with high affinity to TRs, which are members of the nuclear receptor superfamily of ligand-activated transcription factors.[3][4] TRs are encoded by two genes, THRA and THRB, which give rise to several receptor isoforms with tissue-specific expression patterns.
-
Heterodimerization and DNA Binding: TRs typically form heterodimers with the retinoid X receptor (RXR). This TR/RXR heterodimer binds to specific DNA sequences known as thyroid hormone response elements (TREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: The binding of this compound to the TR induces a conformational change in the receptor. This conformational shift dictates the recruitment of either co-repressor or co-activator complexes, thereby modulating the transcription of target genes.
-
In the absence of this compound (Unliganded State): The TR/RXR heterodimer bound to the TRE is associated with a co-repressor complex. This complex often includes proteins like Nuclear Co-repressor 1 (NCoR1) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT), which in turn recruit histone deacetylases (HDACs). HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure that represses gene transcription.
-
In the presence of this compound (Liganded State): The binding of this compound to the TR triggers the dissociation of the co-repressor complex and facilitates the recruitment of a co-activator complex. This complex typically includes proteins such as Steroid Receptor Coactivator-1 (SRC-1) and histone acetyltransferases (HATs) like p300/CBP. HATs acetylate histones, resulting in a more open chromatin conformation that is permissive for gene transcription. This allows for the assembly of the basal transcriptional machinery and the initiation of target gene expression.
-
This dual functionality of TRs, acting as repressors in the absence of their ligand and activators in its presence, allows for precise and dynamic control over a wide range of genes.
Quantitative Data on this compound-Mediated Gene Expression
The following tables summarize quantitative data from various studies, illustrating the effect of this compound on gene expression.
Table 1: Dose-Response of this compound in a Luciferase Reporter Assay
| Cell Line | Reporter Construct | TR Isoform | EC50 (nM) | Reference |
| HEK-1B1 | DR4 Luciferase | TRα | 0.1 - 1000 | [4] |
| HEK-1B1 | DR4 Luciferase | TRβ | 0.1 - 1000 | [4] |
| HEK-1B3 | DR4 Luciferase | TRα | 0.1 - 1000 | [4] |
| HEK-1B3 | DR4 Luciferase | TRβ | 0.1 - 1000 | [4] |
Table 2: Fold Change in mRNA Expression of Target Genes in Response to this compound (T3) Treatment in HepG2 Cells
| Gene | Treatment | Fold Change | Reference |
| ANGPTL4 | 10 nM T3 for 24h | ~2.5 | [5] |
| THRSP | 10 nM T3 for 24h | ~4.0 | [5] |
| CPT1A | 10 nM T3 for 24h | ~2.0 | [5] |
| G6Pc | 10 nM T3 for 24h | ~3.0 | [5] |
Table 3: In Vivo Regulation of Gene Expression by Thyroxine (T4) and/or Triiodothyronine (T3) in Neonatal Liver
| Gene | T4 Treatment | T3 Treatment | T4 + T3 Treatment | Reference |
| Thrsp | No significant change | No significant change | Synergistic upregulation | [6] |
| Dio1 | Upregulation | Upregulation | Additive upregulation | [6] |
| G6pc | Upregulation | Upregulation | Additive upregulation | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on gene expression.
Chromatin Immunoprecipitation (ChIP) Assay for Thyroid Hormone Receptor Binding
This protocol is for the immunoprecipitation of protein-DNA complexes to identify the genomic regions where thyroid hormone receptors bind.
Materials:
-
Cell Culture: Adherent cells (e.g., HeLa or HepG2) grown to ~90% confluency.
-
Cross-linking: 37% Formaldehyde, 1.25 M Glycine.
-
Cell Lysis: ChIP Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, with freshly added protease inhibitors).
-
Sonication: Bioruptor or other suitable sonicator.
-
Immunoprecipitation:
-
ChIP-grade primary antibody against TRα or TRβ.
-
Normal IgG (as a negative control).
-
Protein A/G magnetic beads.
-
RIPA Buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 150 mM NaCl, 1% Triton X-100, 0.1% SDS, 0.1% sodium deoxycholate).
-
-
Washing:
-
Low Salt Wash Buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM EDTA, 150 mM NaCl, 1% Triton X-100, 0.1% SDS).
-
High Salt Wash Buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM EDTA, 500 mM NaCl, 1% Triton X-100, 0.1% SDS).
-
LiCl Wash Buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 250 mM LiCl, 1% NP-40, 1% sodium deoxycholate).
-
-
Elution and Reverse Cross-linking: Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3), 5 M NaCl, RNase A, Proteinase K.
-
DNA Purification: Phenol:Chloroform:Isoamyl Alcohol, Glycogen, 100% Ethanol, 70% Ethanol.
Procedure:
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into PBS and pellet by centrifugation.
-
Resuspend the cell pellet in ChIP Lysis Buffer and incubate on ice for 10 minutes.
-
-
Chromatin Shearing:
-
Sonicate the lysate to shear the chromatin to an average fragment size of 200-1000 bp. Optimization of sonication conditions is critical.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared chromatin with the primary antibody (or IgG control) overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-chromatin complexes.
-
-
Washing:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer. Perform each wash for 5 minutes at 4°C with rotation.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Resuspend the purified DNA in nuclease-free water. The DNA is now ready for downstream analysis such as qPCR or sequencing (ChIP-seq).
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol details the measurement of changes in mRNA levels of this compound-regulated genes.
Materials:
-
RNA Extraction: TRIzol reagent or a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcriptase, dNTPs, random hexamers or oligo(dT) primers, RNase inhibitor.
-
qPCR:
-
SYBR Green or TaqMan-based qPCR master mix.
-
Gene-specific forward and reverse primers for target and reference genes (e.g., GAPDH, ACTB).
-
qPCR instrument.
-
Procedure:
-
RNA Extraction:
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Lyse the cells and extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers, and diluted cDNA.
-
Set up reactions in triplicate for each sample and gene.
-
Include no-template controls to check for contamination.
-
-
qPCR Cycling Conditions:
-
A typical program includes an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).
-
Include a melt curve analysis at the end of the run for SYBR Green-based assays to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a stably expressed reference gene.
-
Table 4: Example Primer Sequences for qRT-PCR
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| GAPDH (Human) | GGAGCGAGATCCCTCCAAAAT | GGCTGTTGTCATACTTCTCATGG |
| THRSP (Human) | CTGCTGCTCTTCCTCATCCTG | GCTCTCTGCCTTCATCATCAG |
| CPT1A (Human) | CTGCACTACGCCTACCTGAA | GATGTAAGCACCCACCATGA |
Luciferase Reporter Assay for Dose-Response Analysis
This protocol is for quantifying the transcriptional activity induced by this compound through a reporter gene.
Materials:
-
Cell Culture and Transfection:
-
Cells (e.g., HEK293T or HepG2).
-
Transfection reagent (e.g., Lipofectamine).
-
Reporter plasmid containing a TRE-driven firefly luciferase gene.
-
Control plasmid expressing Renilla luciferase (for normalization).
-
Expression plasmids for TRα and/or TRβ.
-
-
This compound Treatment: Serial dilutions of this compound.
-
Luciferase Assay:
-
Dual-Luciferase® Reporter Assay System (or similar).
-
Luminometer.
-
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the TRE-luciferase reporter plasmid, the Renilla luciferase control plasmid, and the TR expression plasmid(s).
-
-
This compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound (e.g., from 10⁻¹² M to 10⁻⁶ M).
-
Include a vehicle control (e.g., DMSO).
-
Incubate for another 24-48 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using the lysis buffer provided in the assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualization of Signaling Pathways and Workflows
This compound Genomic Signaling Pathway
Caption: this compound's genomic signaling pathway.
Chromatin Immunoprecipitation (ChIP) Experimental Workflow
Caption: Workflow for Chromatin Immunoprecipitation.
Luciferase Reporter Assay Workflow
Caption: Workflow for a Luciferase Reporter Assay.
Conclusion
This compound is a critical regulator of gene expression, with its effects mediated primarily through the genomic actions of thyroid hormone receptors. The ability of TRs to function as both transcriptional repressors and activators provides a sophisticated mechanism for the fine-tuning of gene expression in response to this compound levels. The experimental protocols and quantitative data presented in this guide offer a framework for the continued investigation of thyroid hormone action. A thorough understanding of these molecular mechanisms is paramount for the development of novel therapeutic strategies targeting the thyroid hormone signaling pathway for a variety of human diseases.
References
- 1. Luciferase Assay System Protocol [promega.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Identical Gene Regulation Patterns of T3 and Selective Thyroid Hormone Receptor Modulator GC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Intrinsic Activity of Thyroxine Is Critical for Survival and Growth and Regulates Gene Expression in Neonatal Liver - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Liothyronine (T3) for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Liothyronine, the synthetic form of triiodothyronine (T3), is the most biologically active thyroid hormone, exerting profound effects on nearly every physiological process in the body. Its discovery in 1952 was a pivotal moment in endocrinology, revealing that thyroxine (T4) is largely a prohormone converted to the more potent T3 in peripheral tissues. For researchers, the ability to synthesize and biologically characterize this compound is crucial for studies ranging from fundamental endocrinology to the development of novel therapeutics for hypothyroidism and other metabolic disorders. This guide provides an in-depth overview of the discovery of this compound, its mechanism of action, detailed protocols for its chemical synthesis, and methods for its biological characterization, tailored for a scientific audience.
The Discovery of this compound
The journey to understanding thyroid physiology was significantly advanced by the work of British researchers Dr. Rosalind Pitt-Rivers and Dr. Jack Gross. Building on the earlier isolation and synthesis of thyroxine (T4), they sought to identify other iodine-containing compounds in the plasma.
In 1952, using the then-novel technique of paper chromatography with radio-labeled iodine, Gross and Pitt-Rivers identified an unknown, iodine-containing compound in human plasma.[1][2] This compound was subsequently identified as 3,5,3'-L-triiodothyronine (T3). Their seminal paper, "The Identification of 3:5:3'-L-Triiodothyronine in Human Plasma," published in The Lancet, marked the official discovery of T3.[1][2]
Timeline of Key Events:
-
1927: Charles Harington reports the first successful chemical synthesis of thyroxine (T4).[6]
-
1951: Jack Gross, working at the National Institute for Medical Research (NIMR) in London, identifies an unknown iodine-containing spot on a chromatogram of thyroid extract.[6]
-
1952: Gross and Rosalind Pitt-Rivers formally identify the compound as 3,5,3'-L-triiodothyronine (T3) and publish their findings in The Lancet.[1][2][7]
-
1953: Pitt-Rivers and colleagues publish further work demonstrating the high physiological activity of T3 and its acetic acid analogues.[8]
-
1956: The synthetic sodium salt of T3, this compound sodium (marketed as Cytomel), receives FDA approval.[4][5]
Physicochemical and Pharmacokinetic Properties
Understanding the fundamental properties of this compound is essential for its application in experimental settings. The tables below summarize key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₅H₁₂I₃NO₄ | [4] |
| Molar Mass | 650.97 g/mol | [4] |
| Melting Point | 236–237 °C (decomposes) | [6] |
| Appearance | White to light tan, crystalline solid | [4] |
| Water Solubility | 3.958 mg/L at 37 °C (very slightly soluble) | [4] |
| IUPAC Name | (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid |[4] |
Table 2: Comparative Pharmacokinetics of this compound (T3) vs. Levothyroxine (T4)
| Parameter | This compound (T3) | Levothyroxine (T4) | Reference |
|---|---|---|---|
| Bioavailability | ~95% | 40–80% | [9] |
| Onset of Action | Within a few hours | 3–5 days | [5] |
| Peak Effect | 2–3 days | ~3 weeks | [5] |
| Biological Half-life | ~1-2 days | ~7 days | [5] |
| Plasma Protein Binding | >99% | >99.95% | [5] |
| Relative Potency | 3-5 times more potent than T4 | 1 | [4] |
| Standard Dose Equivalence | 20–25 µg | 100 µg |[9] |
Chemical Synthesis of this compound
The chemical synthesis of this compound for research is typically achieved through the selective iodination of a precursor molecule. A common and historically significant starting material is L-3,5-diiodothyronine (T2). The following is a representative synthetic scheme based on established methods.
References
- 1. The identification of 3:5:3'-L-triiodothyronine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thyroid.org [thyroid.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C15H12I3NO4 | CID 5920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound sodium Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. L-Thyroxine synthesis - chemicalbook [chemicalbook.com]
- 8. Physiological activity of the acetic-acid analogues of some iodinated thyronines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gov.scot [gov.scot]
Liothyronine's Impact on Mitochondrial Biogenesis and Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liothyronine (T3), the active form of thyroid hormone, is a potent regulator of cellular metabolism, with a profound impact on mitochondrial biogenesis and function. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects on mitochondria. It details the intricate signaling pathways, presents quantitative data from key studies, and offers detailed experimental protocols for researchers in the field. This document is intended to serve as a valuable resource for scientists and professionals involved in metabolic research and the development of therapeutics targeting mitochondrial function.
Introduction
Mitochondria are central to cellular energy production, and their proper function is essential for maintaining metabolic homeostasis. This compound plays a critical role in modulating mitochondrial activity, thereby influencing the basal metabolic rate.[1][2] Thyroid hormone's influence extends to increasing the number and activity of mitochondria, a process known as mitochondrial biogenesis.[2][3][4] This guide delves into the core mechanisms of this compound's action on these vital organelles.
Signaling Pathways of this compound-Mediated Mitochondrial Biogenesis
This compound stimulates mitochondrial biogenesis through a coordinated series of signaling events that involve both nuclear and mitochondrial genomes. The primary pathway involves the activation of key transcription factors and coactivators that drive the expression of genes required for mitochondrial replication and function.[3][5]
The PGC-1α/NRF-1/TFAM Axis
The peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis.[6][7] this compound treatment has been shown to increase the expression of PGC-1α.[8][9] PGC-1α, in turn, co-activates nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2).[7][10][11] NRF-1 and NRF-2 are crucial transcription factors that bind to the promoter regions of numerous nuclear genes encoding mitochondrial proteins, including subunits of the electron transport chain.[10][11]
A critical downstream target of NRF-1 is the mitochondrial transcription factor A (TFAM).[7][10][12] TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA), which encodes key components of the oxidative phosphorylation (OXPHOS) system.[7] By upregulating PGC-1α and subsequently NRF-1 and TFAM, this compound orchestrates a comprehensive program of gene expression that leads to the synthesis of new mitochondria.[13]
The Role of SIRT1
Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, also plays a role in this compound-mediated mitochondrial biogenesis. T3 has been shown to activate SIRT1.[8][9] Activated SIRT1 can deacetylate and thereby activate PGC-1α, enhancing its transcriptional activity.[14] This provides another layer of regulation by which this compound can fine-tune the process of mitochondrial biogenesis.
Quantitative Effects of this compound on Mitochondrial Biogenesis and Function
The administration of this compound leads to measurable changes in various parameters of mitochondrial biogenesis and function. The following tables summarize quantitative data from studies investigating these effects.
Table 1: Effect of this compound on Mitochondrial Biogenesis Markers
| Parameter | Model System | Treatment | Fold Change/Percentage Increase | Reference |
| PGC-1α expression | Brown Adipose Tissue (BAT) and primary brown adipocytes | T3 treatment | Stimulated expression | [8][9] |
| mtDNA copy number | Liver of hypothyroid rats | 3,5,3'-triiodo-L-thyronine (T3) administration | ~43% increase compared to hypothyroid group | [15] |
| Mitochondrial protein expression | Brown Adipose Tissue (BAT) and primary brown adipocytes | T3 treatment | Stimulated expression | [8][9] |
Table 2: Effect of this compound on Mitochondrial Respiration
| Parameter | Model System | Treatment | Fold Change/Percentage Increase | Reference |
| Basal Oxygen Consumption Rate (OCR) | Peripheral Blood Mononuclear Cells (PBMCs) from COVID-19 patients with NTIS | In vitro LT3 treatment (100 nM for 1h) | 2-fold increase | [16] |
| Maximal Oxygen Consumption Rate (OCR) | Peripheral Blood Mononuclear Cells (PBMCs) from COVID-19 patients with NTIS | In vitro LT3 treatment (100 nM for 1h) | 1.4-fold increase | [16] |
| Basal Oxygen Consumption Rate (OCR) | Peripheral Blood Mononuclear Cells (PBMCs) from COVID-19 patients with NTIS | In vivo LT3 treatment (63.9 µ g/die for 1 week) | 2.7-fold increase | [16] |
| Maximal Oxygen Consumption Rate (OCR) | Peripheral Blood Mononuclear Cells (PBMCs) from COVID-19 patients with NTIS | In vivo LT3 treatment (63.9 µ g/die for 1 week) | 3.5-fold increase | [16] |
| Complex I-linked oxygen consumption | Liver mitochondria from hypothyroid rats | T3 administration (15 µ g/100 g BW for 1 week) | +145% vs. Hypothyroid | [17] |
| Complex II-linked oxygen consumption | Liver mitochondria from hypothyroid rats | T3 administration (15 µ g/100 g BW for 1 week) | +66% vs. Hypothyroid | [17] |
| G3PDH-linked oxygen consumption | Liver mitochondria from hypothyroid rats | T3 administration (15 µ g/100 g BW for 1 week) | ~6-fold increase vs. Hypothyroid | [17] |
| TCA Cycle Flux | Human skeletal muscle | 3 days of T3 treatment | ~70% increase | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on mitochondrial biogenesis and function.
Quantification of Mitochondrial DNA (mtDNA) Copy Number
This protocol describes the relative quantification of mtDNA copy number using quantitative real-time PCR (qPCR).[19][20]
Objective: To determine the ratio of mitochondrial DNA to nuclear DNA.
Materials:
-
DNA extraction kit
-
qPCR instrument
-
Primers for a mitochondrial gene (e.g., ND1) and a nuclear gene (e.g., BECN1)[19]
-
qPCR master mix
-
Nuclease-free water
Procedure:
-
DNA Extraction: Isolate total DNA from cells or tissues using a commercial DNA extraction kit according to the manufacturer's instructions.
-
qPCR Reaction Setup:
-
Prepare a master mix containing the qPCR mix, forward and reverse primers for both the mitochondrial and nuclear target genes, and nuclease-free water.
-
Add 2 ng of template DNA to each well.[19]
-
Run all samples in triplicate.[19]
-
Include a no-template control (NTC) with nuclease-free water instead of DNA.[19]
-
-
qPCR Cycling Conditions:
-
Use the standard cycling conditions recommended by the qPCR master mix manufacturer.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.
-
Calculate the ΔCt for each sample: ΔCt = (Ct of nuclear gene) - (Ct of mitochondrial gene).
-
The relative mtDNA copy number is proportional to 2^ΔCt.
-
Western Blot Analysis of Mitochondrial Proteins
This protocol details the steps for detecting and quantifying specific mitochondrial proteins by Western blotting.[21][22][23][24]
Objective: To measure the expression levels of key mitochondrial proteins (e.g., PGC-1α, TFAM, subunits of OXPHOS complexes).
Materials:
-
RIPA buffer with protease and phosphatase inhibitors[21]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies specific to target mitochondrial proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lysate Preparation:
-
Homogenize tissue or lyse cells in ice-cold RIPA buffer.[21]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[23]
-
-
Sample Preparation and Electrophoresis:
-
Mix a specific amount of protein (e.g., 10-50 µg) with Laemmli sample buffer and boil for 5 minutes.[23]
-
Load samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[23]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[23]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or a mitochondrial housekeeping protein like SDHA).[21]
-
Measurement of Mitochondrial Respiration
This protocol outlines the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in live cells, providing insights into mitochondrial function.[16][25]
Objective: To assess key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplate
-
Cell culture medium
-
Mitochondrial stress test kit containing:
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/antimycin A (Complex I and III inhibitors)
-
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Preparation:
-
Hydrate the sensor cartridge of the Seahorse XF Analyzer.
-
Prepare the mitochondrial stress test compounds in assay medium.
-
-
Mitochondrial Stress Test:
-
Replace the cell culture medium with assay medium and incubate the plate at 37°C without CO2 for 1 hour.
-
Place the cell plate in the Seahorse XF Analyzer and begin the assay.
-
The instrument will measure the baseline OCR.
-
Sequentially inject oligomycin, FCCP, and rotenone/antimycin A at specified time points.
-
-
Data Analysis:
-
The Seahorse software will calculate the key parameters of mitochondrial respiration based on the changes in OCR after each injection.
-
Conclusion
This compound is a powerful modulator of mitochondrial biogenesis and function. Its effects are mediated through a well-defined signaling pathway involving PGC-1α, NRF-1, and TFAM, with additional regulation provided by SIRT1. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers investigating the intricate relationship between thyroid hormones and cellular energy metabolism. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies for metabolic disorders and other conditions associated with mitochondrial dysfunction.
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. Thyroid hormone effects on mitochondrial energetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of mitochondrial biogenesis by thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thyroid hormone and myocardial mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of skeletal muscle mitochondrial activity by thyroid hormones: focus on the “old” triiodothyronine and the “emerging” 3,5-diiodothyronine [frontiersin.org]
- 6. PGC-1α Is a Master Regulator of Mitochondrial Lifecycle and ROS Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PGC-1α-Mediated Mitochondrial Quality Control: Molecular Mechanisms and Implications for Heart Failure [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Thyroid hormone (T3) stimulates brown adipose tissue activation via mitochondrial biogenesis and MTOR-mediated mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Mitochondrial Biogenesis as a Way for Active Longevity: Interaction Between the Nrf2 and PGC-1α Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dysregulation of PGC-1α-Dependent Transcriptional Programs in Neurological and Developmental Disorders: Therapeutic Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PGC-1alpha downstream transcription factors NRF-1 and TFAM are genetic modifiers of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thyroid Hormone and Mitochondrial Dysfunction: Therapeutic Implications for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual control of mitochondrial biogenesis by sirtuin 1 and sirtuin 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative effects of 3,5-diiodo-L-thyronine and 3,5,3’-triiodo-L-thyronine on mitochondrial damage and cGAS/STING-driven inflammation in liver of hypothyroid rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Opposite Effect of Thyroid Hormones on Oxidative Stress and on Mitochondrial Respiration in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential Effects of 3,5-Diiodo-L-Thyronine and 3,5,3'-Triiodo-L-Thyronine On Mitochondrial Respiratory Pathways in Liver from Hypothyroid Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of triiodothyronine on mitochondrial energy coupling in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A method for measuring mitochondrial DNA copy number in pediatric populations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of mitochondrial DNA copy number estimation techniques | PLOS One [journals.plos.org]
- 21. pubcompare.ai [pubcompare.ai]
- 22. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 23. Western Blot Protocol – Mitophenome [mitophenome.org]
- 24. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Liothyronine and Protein Synthesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the fundamental mechanisms by which liothyronine (triiodothyronine, T3), the active form of thyroid hormone, regulates protein synthesis. It covers the core signaling pathways, presents quantitative data from key studies, and offers detailed experimental protocols for investigating these processes.
Core Mechanisms of this compound Action
This compound exerts its powerful influence over protein synthesis through two primary, interconnected mechanisms: a direct genomic pathway involving nuclear receptors and a rapid non-genomic pathway that activates cytoplasmic signaling cascades.
The classical mechanism of this compound action involves the regulation of gene transcription.[1] T3 crosses the cell membrane and enters the nucleus, where it binds to nuclear thyroid hormone receptors (TRs), primarily TRα and TRβ.[2][3] These receptors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) located in the promoter regions of target genes.[3][4][5] In the absence of T3, the TR-RXR complex often binds to corepressors, silencing gene transcription.[5][6] The binding of this compound induces a conformational change in the TR, causing the release of corepressors and the recruitment of coactivator proteins.[3] This entire complex then modulates the activity of RNA polymerase II, altering the transcription rate of target genes and, consequently, the synthesis of specific proteins.[7]
Caption: Genomic pathway of this compound action on protein synthesis.
Beyond its effects on transcription, this compound can rapidly stimulate protein synthesis by activating cytoplasmic signaling pathways.[8] A key pathway implicated in this process is the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR cascade.[9][10] Studies in cardiomyocytes have shown that T3 can bind to a cytosolic-localized TRα1, which then directly interacts with the p85α regulatory subunit of PI3K, leading to its activation.[9] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as Protein Kinase B).[11] Akt, in turn, activates the mammalian target of rapamycin (mTOR) complex 1 (mTORC1).[9][12]
mTORC1 promotes protein synthesis through two main downstream effectors:
-
p70S6 Kinase (S6K): mTORC1 phosphorylates and activates S6K, which then phosphorylates the 40S ribosomal protein S6 (RPS6). This enhances the translation of a specific subset of mRNAs that contain a 5' terminal oligopyrimidine (TOP) tract, which typically encode ribosomal proteins and translation factors.[9]
-
4E-Binding Protein 1 (4E-BP1): mTORC1 phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic translation initiation factor 4E (eIF4E).[9] This frees eIF4E to participate in the formation of the eIF4F complex, which is crucial for the initiation of cap-dependent translation.[9]
References
- 1. This compound | C15H12I3NO4 | CID 5920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thyroid - Wikipedia [en.wikipedia.org]
- 3. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vitro transcriptional studies of the roles of the thyroid hormone (T3) response elements and minimal promoters in T3-stimulated gene transcription [pubmed.ncbi.nlm.nih.gov]
- 5. Metamorphic T3-response genes have specific co-regulator requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Ribonucleic acid synthesis during the early action of thyroid hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Thyroid hormone stimulates protein synthesis in the cardiomyocyte by activating the Akt-mTOR and p70S6K pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Thyroid hormone-dependent development of early cortical networks: temporal specificity and the contribution of trkB and mTOR pathways [frontiersin.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
Exploratory Studies of Liothyronine in Neurological Development: A Technical Guide
Liothyronine, the synthetic form of triiodothyronine (T3), the active thyroid hormone, is a critical modulator of central nervous system (CNS) development. Its influence spans a multitude of processes, including neurogenesis, neuronal and glial cell differentiation, migration, synaptogenesis, and myelination.[1] Deficiencies in thyroid hormone during the crucial fetal and early postnatal periods can lead to severe and irreversible neurological impairment and intellectual deficits.[1][2] This technical guide provides an in-depth overview of the exploratory studies investigating the role of this compound in neurological development, focusing on its mechanisms of action, experimental models, and key molecular pathways.
Mechanisms of this compound Action in the Brain
This compound exerts its effects on the developing brain through both genomic and non-genomic pathways, following its transport across the blood-brain barrier and into neural cells.
Transport and Metabolism
The passage of thyroid hormones into the brain is a tightly regulated process involving specific transporters. The monocarboxylate transporter 8 (MCT8) and the organic anion transporter polypeptide 1C1 (OATP1C1) are key players in transporting thyroxine (T4) and T3 across the blood-brain barrier.[1][3] Within the brain, T4 is converted to the more active T3 by the enzyme 5'-deiodinase Type 2 (Dio2), which is primarily found in glial cells like astrocytes.[1][3][4] Neurons, on the other hand, predominantly express 5-deiodinase Type 3 (Dio3), which inactivates both T4 and T3.[1][3][4] This cellular arrangement suggests a model where astrocytes supply neurons with locally produced T3.[5][6] Recent studies using compartmentalized microfluidic devices have identified a novel pathway for T3 transport within neurons, involving axonal uptake into non-degradative lysosomes which are then retrogradely transported to the cell nucleus.[7][8]
Genomic Signaling Pathway
The primary mechanism of T3 action is genomic. This compound binds to nuclear thyroid hormone receptors (TRs), specifically TRα and TRβ, which are ligand-regulated transcription factors.[9][10][11] This binding event causes a conformational change in the receptor, allowing it to bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes.[9] This interaction modulates the transcription of a wide array of genes crucial for neuronal differentiation, myelination, and synaptic activity.[9][11]
Non-Genomic Signaling Pathways
Beyond its nuclear actions, T3 can also initiate rapid, non-genomic effects. These pathways are crucial for processes like neuronal migration and cytoskeletal organization.[12] Studies have shown that T3 can influence signaling cascades such as the tropomyosin-receptor kinase B (trkB) and the mammalian target of rapamycin (mTOR) pathways.[2] These pathways are involved in regulating the growth of GABAergic neurons and the formation of synaptic connections.[2] Additionally, non-genomic actions of thyroid hormones can impact mitochondrial function and reprogram mitochondria to produce reactive oxygen species, which can act as signaling molecules to influence the pace of cellular development.[13][14]
This compound's Role in Key Neurodevelopmental Processes
T3 is indispensable for the proper timing and execution of several critical events in brain development.
Oligodendrocyte Development and Myelination
Myelination, the process of ensheathing axons with a lipid-rich myelin sheath, is essential for rapid nerve impulse conduction. T3 plays a multifaceted role in the development of oligodendrocytes, the myelinating cells of the CNS.[10][15]
-
Proliferation and Differentiation: T3 enhances the proliferation of oligodendrocyte precursor cells (OPCs) and is required for their timely differentiation into mature, myelinating oligodendrocytes.[10][16]
-
Survival: T3 acts as a survival factor for developing oligodendrocytes, rescuing them from apoptosis (programmed cell death).[17]
-
Gene Expression: T3 stimulates the expression of key myelin-specific genes, such as myelin basic protein (MBP), promoting the functional maturation of oligodendrocytes.[10][15]
| Parameter | Effect of this compound (T3) | Reference |
| Oligodendrocyte Precursor Cell (OPC) Proliferation | Enhances proliferation of committed pre-precursor cells | [10] |
| OPC Differentiation | Promotes differentiation into mature oligodendrocytes | [10][16] |
| Oligodendrocyte Survival | Rescues developing oligodendrocytes from apoptosis | [17] |
| Myelin Gene Expression (e.g., MBP) | Stimulates expression, leading to functional maturation | [10][15] |
Neuronal Differentiation, Migration, and Synaptogenesis
T3 is a potent regulator of neurogenesis. It influences the fate of neural stem cells (NSCs), promoting their differentiation into neurons while inhibiting astrocytic differentiation.[18] This effect is partly mediated by the inhibition of STAT3 signaling through the TRα1 receptor.[18][19] T3 also plays a crucial role in:
-
Neuronal Migration: Thyroid hormones are necessary for the proper migration of neurons, such as cerebellar granule cells, to their final destinations in the developing brain.[12][20]
-
Axonal and Dendritic Growth: T3 promotes the growth of axons and dendrites, the intricate processes that allow neurons to form complex networks.[2]
-
Synaptogenesis: It is essential for the formation of synapses, the specialized junctions where neurons communicate.[1][9]
| Parameter | Effect of this compound (T3) on Neuronal Precursors | Reference |
| Neuronal Differentiation | Promotes differentiation from embryonic neural stem cells (eNSCs) | [18] |
| Astrocytic Differentiation | Inhibits differentiation from eNSCs | [18] |
| eNSC Proliferation | Inhibits the proliferation and maintenance of eNSCs | [18] |
| Action Potential Frequency (in vitro) | Increased frequency in T3-treated differentiated cortical neurons | [21][22] |
Development of the GABAergic System
T3 significantly impacts the development of GABAergic interneurons, which are crucial for inhibitory signaling in the brain. Early in neocortical development, T3 promotes an increase in the population of GABAergic neurons, their somatic growth, and the formation of GABAergic synapses.[2] It also accelerates the developmental switch of GABAergic signaling from depolarizing to hyperpolarizing by enhancing the expression of the potassium-chloride cotransporter 2 (KCC2).[2] This maturation of inhibitory circuits is mediated by distinct signaling pathways:
-
mTOR Signaling: Primarily mediates the T3-dependent increase in the soma size of GABAergic neurons.[2]
-
trkB Signaling: Mediates the T3-dependent increase of GABAergic synaptic boutons near non-GABAergic cells.[2]
Experimental Protocols and Models
The understanding of this compound's role in neurodevelopment has been built upon a variety of in vitro and in vivo experimental models.
In Vitro Experimental Models
-
Primary Neural Cell Cultures: Cultures of embryonic neural stem cells (NSCs), oligodendrocyte precursor cells (OPCs), astrocytes, and neurons are widely used.[5][17][18] These models allow for the direct assessment of T3's effects on cell proliferation, differentiation, survival, and gene expression in a controlled environment. A typical workflow involves isolating precursor cells, culturing them in defined media, and treating them with varying concentrations of T3 over time.[17][21]
-
Compartmentalized Microfluidic Devices: These devices are used to physically separate neuronal axons from their cell bodies, enabling the specific study of axonal T3 uptake and retrograde transport.[7][8]
In Vivo Animal Models
Animal models are indispensable for studying the complex, integrated effects of thyroid hormone on brain architecture and function.[23][24]
-
Congenital Hypothyroid Models: These are typically induced in rodents by administering goitrogens (e.g., methimazole) to pregnant dams to block fetal thyroid hormone synthesis.[1] These models replicate many of the neurodevelopmental deficits seen in human congenital hypothyroidism.[24]
-
Gene-Mutated Animals: Mice with targeted deletions or mutations of thyroid hormone receptors (TRα, TRβ) or transporters (MCT8) have been crucial for dissecting the specific roles of these proteins in brain development.[23][25][26] These models have revealed that the absence of a receptor can produce a different phenotype than simple hormone deficiency, highlighting the repressive role of unliganded TRs.[23][25]
Conclusion and Future Directions
Exploratory studies have unequivocally established this compound as a fundamental regulator of neurological development. Its actions are pleiotropic, influencing the entire developmental cascade from neural stem cell fate decisions to the formation and maturation of complex neural circuits. The intricate interplay between genomic and non-genomic pathways, mediated by specific transporters and metabolic enzymes, ensures precise spatiotemporal control of thyroid hormone signaling in the developing brain.
Future research will likely focus on further elucidating the downstream targets of T3-regulated genes, exploring the cross-talk between thyroid hormone signaling and other neurodevelopmental pathways, and translating these fundamental findings into therapeutic strategies. The potential for this compound or its analogs to promote repair and remyelination in the context of neurodevelopmental disorders or white matter diseases is an active area of investigation.[27][28] A deeper understanding of these mechanisms is paramount for developing interventions to mitigate the consequences of thyroid hormone disruption during critical developmental windows.
References
- 1. Thyroid Hormones in Brain Development and Function - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Thyroid hormone-dependent development of early cortical networks: temporal specificity and the contribution of trkB and mTOR pathways [frontiersin.org]
- 3. Frontiers | Transport of Thyroid Hormone in Brain [frontiersin.org]
- 4. Thyroid hormone and the brain: Mechanisms of action in development and role in protection and promotion of recovery after brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thyroid hormone metabolism in neuron-enriched primary cultures of fetal rat brain cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Axonal T3 uptake and transport can trigger thyroid hormone signaling in the brain | eLife [elifesciences.org]
- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 9. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 10. Oligodendrocyte development and thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Regulation of cerebellar neuronal migration and neurite outgrowth by thyroxine and 3,3',5'-triiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. Thyroid Hormones and Brain Development: A Focus on the Role of Mitochondria as Regulators of Developmental Time [mdpi.com]
- 15. Thyroid hormone-dependent oligodendroglial cell lineage genomic and non-genomic signaling through integrin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thyroid Hormone Signaling in Oligodendrocytes: from Extracellular Transport to Intracellular Signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Triiodothyronine is a survival factor for developing oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thyroid Hormone Promotes Neuronal Differentiation of Embryonic Neural Stem Cells by Inhibiting STAT3 Signaling Through TRα1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Thyroid hormone induces cerebellar neuronal migration and Bergmann glia differentiation through epidermal growth factor/mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Potential Role of Thyroid Hormone Therapy in Neural Progenitor Cell Differentiation and Its Impact on Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Potential Role of Thyroid Hormone Therapy in Neural Progenitor Cell Differentiation and Its Impact on Neurodevelopmental Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Animal models to study thyroid hormone action in cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Experimental models of developmental hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. bio.umass.edu [bio.umass.edu]
- 27. Oligodendroglial Lineage Cells in Thyroid Hormone-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Phase 1b, Open-Label Study to Evaluate the Safety and Tolerability of the Putative Remyelinating Agent, this compound, in Individuals with MS - PMC [pmc.ncbi.nlm.nih.gov]
Liothyronine's Fundamental Role in Metabolic Rate Regulation: A Technical Guide
Executive Summary: Liothyronine (Triiodothyronine, T3) is the most biologically active thyroid hormone and a principal regulator of the body's basal metabolic rate (BMR). It exerts profound effects on nearly every cell, modulating energy expenditure and the metabolism of carbohydrates, lipids, and proteins. T3's actions are mediated through both genomic and non-genomic pathways. The primary genomic mechanism involves T3 binding to nuclear thyroid hormone receptors (TRs), which then act as ligand-inducible transcription factors to control the expression of a wide array of metabolic genes.[1][2] Non-genomic actions, which are more rapid, involve the activation of cytosolic signaling cascades like the PI3K and MAPK pathways.[3] At the cellular level, T3 is a key driver of mitochondrial biogenesis and activity, increasing oxygen consumption and stimulating futile metabolic cycles that dissipate energy as heat.[4][5][6] This guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and quantitative metabolic effects of this compound, intended for researchers and drug development professionals.
Mechanism of Action
This compound's regulation of metabolism is a multi-faceted process initiated by its transport into target cells and culminating in altered gene expression and cellular activity.
Cellular Uptake and Activation
While the thyroid gland secretes both thyroxine (T4) and triiodothyronine (T3), T4 is considered a prohormone.[7] Approximately 80% of circulating T3 is derived from the deiodination of T4 in peripheral tissues, primarily the liver and kidneys.[2] The biological activity of thyroid hormone at the tissue level is therefore critically dependent on plasma membrane transport and intracellular deiodination.[8]
Specific transporter proteins, including monocarboxylate transporter 8 (MCT8), MCT10, and organic anion transporting polypeptide 1C1 (OATP1C1), facilitate the entry of T4 and T3 into cells.[9] Inside the cell, the enzyme 5'-deiodinase (type 1 and type 2) catalyzes the conversion of T4 to the more potent T3.[10] This localized control of T3 production allows for tissue-specific regulation of metabolic activity.[11]
Genomic Signaling Pathway
The classical and most well-understood mechanism of T3 action is genomic. T3 diffuses into the cell nucleus and binds to thyroid hormone receptors (TRs), which are members of the nuclear receptor superfamily of transcription factors.[2][12][13] There are two main TR genes, THRA and THRB, which encode several receptor isoforms, with TRα1 and TRβ1 being the most prevalent.[12][13]
TRs typically form a heterodimer with the retinoid X receptor (RXR).[14] In the absence of T3, the TR-RXR complex binds to specific DNA sequences called thyroid hormone response elements (TREs) in the promoter regions of target genes and recruits corepressor proteins, thereby repressing gene transcription.[14] The binding of T3 to the TR induces a conformational change that causes the dissociation of corepressors and the recruitment of coactivator proteins.[14] This entire complex then activates the transcription of target genes, leading to the synthesis of new mRNA and proteins that mediate the metabolic effects of T3.[2]
Non-Genomic Signaling Pathways
In addition to its genomic actions, T3 can elicit rapid, non-genomic effects that do not require protein synthesis.[1] These pathways are initiated by T3 binding to receptors in the cytoplasm or on the plasma membrane.[3] The non-classic cytosolic pathways involve the activation of several protein kinases, including:
-
Phosphatidylinositol 3-kinase (PI3K): This pathway can lead to the activation of Akt and the mammalian target of rapamycin (mTOR), influencing cell growth and proliferation.[3][10]
-
Mitogen-activated protein kinase (MAPK): T3-activated MAPK can phosphorylate the nuclear TRβ, enhancing its transcriptional activity, thereby linking the non-genomic and genomic pathways.[3]
-
AMP-activated protein kinase (AMPK): T3 can activate AMPK, a key cellular energy sensor, which in turn promotes fatty acid oxidation and mitochondrial biogenesis.[4][11]
These rapid signaling events can quickly modulate ion channel activity (e.g., Na+/K+-ATPase) and glucose uptake, contributing to the overall increase in energy expenditure.[4]
Key Metabolic Effects
T3 is the primary determinant of basal metabolic rate (BMR), which accounts for a significant portion of total daily energy expenditure.[11][15] Its effects are widespread, impacting mitochondria, lipid metabolism, and carbohydrate metabolism.
Mitochondrial Regulation
Thyroid hormones are potent stimulators of mitochondrial activity.[16] T3 increases energy expenditure by:
-
Increasing Mitochondrial Biogenesis: T3 upregulates the expression of key regulators of mitochondrial biogenesis, such as PGC-1α and Nuclear Respiratory Factor 1 (NRF-1).[6][17] This leads to an increase in the number and size of mitochondria in cells.
-
Stimulating Oxidative Phosphorylation: T3 directly and indirectly activates the transcription of genes encoding components of the electron transport chain, increasing the cell's capacity for oxygen consumption and ATP production.[5][6]
-
Promoting Mitochondrial Uncoupling: T3 increases the expression of uncoupling proteins (UCPs), particularly UCP1 in brown adipose tissue (BAT) and UCP3 in skeletal muscle.[6][18][19] UCPs dissipate the proton gradient across the inner mitochondrial membrane, uncoupling respiration from ATP synthesis. This process releases energy as heat, a phenomenon known as non-shivering thermogenesis.[19]
Lipid and Carbohydrate Metabolism
T3 profoundly influences lipid and carbohydrate homeostasis. While it stimulates both the synthesis and breakdown of these macromolecules, the net effect of elevated T3 is catabolic, leading to fat loss.[20]
-
Lipid Metabolism: T3 stimulates lipolysis, increasing the release of fatty acids from adipose tissue.[15] It also enhances the breakdown of cholesterol and increases the number of LDL receptors on the liver, which promotes the clearance of LDL cholesterol from the circulation.[15]
-
Carbohydrate Metabolism: T3 potentiates the effects of other hormones like catecholamines on glucose metabolism. It stimulates gluconeogenesis and glycogenolysis in the liver while also increasing glucose uptake in peripheral tissues like skeletal muscle.[15]
Quantitative Analysis of Metabolic Effects
Clinical studies provide quantitative evidence of this compound's potent metabolic effects. A randomized, double-blind, crossover trial by Celi et al. compared the effects of this compound (L-T3) with levothyroxine (L-T4) in hypothyroid patients, with doses adjusted to achieve the same target TSH level.[21][22]
The study revealed that, at equivalent TSH normalization, L-T3 therapy resulted in a significant reduction in body weight and serum cholesterol levels compared to L-T4 therapy.[21][22]
Table 1: Effects of this compound (L-T3) vs. Levothyroxine (L-T4) on Body Composition and Energy Expenditure
| Parameter | L-T4 Treatment (Mean ± SD) | L-T3 Treatment (Mean ± SD) | P-value |
|---|---|---|---|
| Body Weight (kg) | 70.6 ± 12.5 | 68.5 ± 11.9 | 0.009 |
| Total Fat Mass (%) | - | - | 0.052 (NS) |
| Resting Energy Expenditure (REE) | No significant difference observed | No significant difference observed | - |
Data sourced from Celi et al., 2011.[21][22][23] SD: Standard Deviation; NS: Not Significant.
Table 2: Effects of this compound (L-T3) vs. Levothyroxine (L-T4) on Lipid Profile
| Parameter | L-T4 Treatment | L-T3 Treatment (% Change from L-T4) | P-value |
|---|---|---|---|
| Total Cholesterol | Baseline | -10.9% ± 10.0% | 0.002 |
| LDL-Cholesterol | Baseline | -13.3% ± 12.1% | 0.002 |
| Apolipoprotein B | Baseline | -18.3% ± 28.6% | 0.018 |
| HDL-Cholesterol | Baseline | -7.0% ± 14.6% | 0.067 (NS) |
Data sourced from Celi et al., 2011.[21][22][23] LDL: Low-Density Lipoprotein; HDL: High-Density Lipoprotein.
The significant weight loss (−1.8 ± 1.9 kg on average) with L-T3 treatment is attributed to an increase in metabolic rate, even though a statistically significant change in Resting Energy Expenditure (REE) was not detected, likely due to the small magnitude of the effect required to induce weight loss over the study period.[21][24]
Experimental Protocols
The methodologies employed in clinical research are crucial for understanding the quantitative effects of this compound. The following protocols are based on those described in studies evaluating thyroid hormone action.[21][25][26][27]
Randomized, Double-Blind, Crossover Study Design
This design is a robust method for comparing two treatments while minimizing inter-individual variability.
-
Participant Recruitment: Hypothyroid patients are recruited and must have a stable TSH level on their current L-T4 therapy.
-
Randomization: Participants are randomly assigned to one of two treatment sequences (e.g., L-T4 first then L-T3, or L-T3 first then L-T4).
-
Treatment Period 1: Participants receive the first assigned treatment (e.g., L-T3) for a specified duration (e.g., 6 weeks). Doses are titrated to achieve a target TSH range (e.g., 0.5-1.5 mU/liter).[22]
-
Inpatient Evaluation 1: At the end of the period, participants are admitted for a series of metabolic tests.
-
Washout Period: A period where treatments are switched, allowing the effects of the first drug to dissipate.
-
Treatment Period 2: Participants receive the second treatment (e.g., L-T4) for the same duration, again with dose titration to the target TSH.
-
Inpatient Evaluation 2: The same battery of metabolic tests is repeated.
-
Blinding: Both the participants and the researchers assessing the outcomes are unaware of the treatment assignment until the study is complete.
Measurement of Resting Energy Expenditure (REE)
REE is a measure of the energy expended by an individual at rest and is a key indicator of metabolic rate. It is typically measured using indirect calorimetry.[28]
-
Preparation: Participants fast for at least 8 hours (overnight) and abstain from caffeine and strenuous exercise for 24 hours prior to the measurement.
-
Acclimatization: Participants rest in a quiet, supine position in a thermoneutral environment for at least 30 minutes to achieve a resting state.
-
Data Collection: A ventilated hood is placed over the participant's head. The system collects all expired air. An integrated metabolic cart measures the volume of oxygen consumed (VO2) and carbon dioxide produced (VCO2) over a period of 20-30 minutes.[26][29]
-
Calculation: The REE is calculated from VO2 and VCO2 data using a standard equation, such as the Weir equation. Data from the first 5-10 minutes are often discarded to ensure the subject has reached a steady state.
Conclusion
This compound is a powerful modulator of metabolic rate, acting through a combination of genomic and non-genomic mechanisms to control energy expenditure. Its fundamental role involves binding to nuclear receptors to regulate the transcription of genes involved in mitochondrial function, and lipid and carbohydrate metabolism.[2][10] Quantitative studies confirm that this compound therapy can lead to significant reductions in body weight and cholesterol, highlighting its potent catabolic effects.[21][22] For researchers and drug development professionals, a thorough understanding of T3's complex signaling pathways and its tissue-specific actions is essential for developing novel therapeutic strategies for metabolic disorders.
References
- 1. Frontiers | The effects of 3,5-diiodothyronine on energy balance [frontiersin.org]
- 2. pfizermedical.com [pfizermedical.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The key roles of thyroid hormone in mitochondrial regulation, at interface of human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 8. Cellular Uptake of Thyroid Hormones - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cellular Uptake of Thyroid Hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Thyroid hormone signaling in energy homeostasis and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. endocrine.org [endocrine.org]
- 13. sensusimpact.com [sensusimpact.com]
- 14. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]
- 15. Frontiers | Metabolic Effects of the Intracellular Regulation of Thyroid Hormone: Old Players, New Concepts [frontiersin.org]
- 16. Thyroid hormone action in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Regulation of skeletal muscle mitochondrial activity by thyroid hormones: focus on the “old” triiodothyronine and the “emerging” 3,5-diiodothyronine [frontiersin.org]
- 18. Regulation of the third member of the uncoupling protein family, UCP3, by cold and thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Uncoupling Proteins and the Molecular Mechanisms of Thyroid Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thyroid Hormone Regulation of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metabolic Effects of this compound Therapy in Hypothyroidism: A Randomized, Double-Blind, Crossover Trial of this compound Versus Levothyroxine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metabolic effects of this compound therapy in hypothyroidism: a randomized, double-blind, crossover trial of this compound versus levothyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. magistralbr.caldic.com [magistralbr.caldic.com]
- 24. static1.squarespace.com [static1.squarespace.com]
- 25. Frontiers | Acute Effects of this compound Administration on Cardiovascular System and Energy Metabolism in Healthy Volunteers [frontiersin.org]
- 26. Acute Effects of this compound Administration on Cardiovascular System and Energy Metabolism in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Acute Effects of this compound Administration on Cardiovascular System and Energy Metabolism in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Evidence-Based Use of Levothyroxine/Liothyronine Combinations in Treating Hypothyroidism: A Consensus Document - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Liothyronine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro experimental design and protocols for studying Liothyronine (also known as T3), the active form of thyroid hormone.
Introduction
This compound is a crucial regulator of metabolism, growth, and development.[1][2] Its primary mechanism of action involves binding to nuclear thyroid hormone receptors (TRs), which in turn act as transcription factors to modulate the expression of a wide array of target genes.[1][3][4] In vitro studies are fundamental to elucidating the specific cellular and molecular effects of this compound in various physiological and pathological contexts, including cancer, neurodevelopment, and metabolic disorders.[5][6][7]
Key In Vitro Applications of this compound
-
Cancer Research: Investigating the proliferative, apoptotic, and invasive effects of this compound on different cancer cell lines.[5] Studies have shown both pro- and anti-cancer effects depending on the cancer type.[5]
-
Neuroscience: Studying the role of this compound in neuronal differentiation, neurite outgrowth, and the expression of neural-specific proteins.[6][7][8][9]
-
Metabolic Studies: Examining the impact of this compound on cellular metabolism, including mitochondrial respiration, glucose uptake, and lipid metabolism in cell types such as hepatocytes and adipocytes.[10][11][12]
-
Endocrine Disruption: Using in vitro bioassays to screen for compounds that may interfere with the binding of this compound to its receptors, thus acting as endocrine disruptors.[13][14]
-
Gene Expression Analysis: Identifying target genes regulated by this compound and understanding the downstream cellular pathways affected.[15][16][17]
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies on this compound.
Table 1: Dose-Response Effects of this compound on Cellular Processes
| Cell Line/System | Endpoint Measured | Effective Concentration Range | Observation | Reference |
| GH3 (Rat Pituitary Tumor) | Cell Growth (MTT Assay) | 0.075 - 1 nM | Dose-dependent increase in cell growth. | [18] |
| Mouse Trophoblast Cells | Gene Expression (mRNA levels) | 10⁻⁹ M and 10⁻⁷ M | Increased expression of Tpbp, Pl3b1, VEGF, PGF, INFy, and PL-1. | [15] |
| Mouse Trophoblast Cells | Gene Expression (mRNA levels) | 10⁻⁴ M | Reduced expression of PL-1 and VEGF. | [15] |
| Rat Cerebrocortical Synaptosomes | Protein Phosphorylation | 1 - 30 nM | Significant dose-dependent stimulation of phosphorylation. | [19] |
| Rat Cerebrocortical Synaptosomes | Protein Phosphorylation | 100 nM - 1 µM | Diminished enhancement of phosphorylation. | [19] |
| NeuroScreen 1 (NS-1) Cells | Neurite Outgrowth | 1 - 10 nM | Dose-dependent increase in neurite outgrowth. | [7] |
| Human Neural Precursor Cells | Neuronal Maturation | 100 nM | Accelerated neuronal maturation. | [8][9] |
| Peripheral Blood Mononuclear Cells (PBMCs) from COVID-19 patients | Mitochondrial Respiration | 100 nM | Increased mitochondrial respiration parameters after 1 hour of treatment. | [10] |
Table 2: Effects of this compound on Gene and Protein Expression
| Cell Line | Gene/Protein | Treatment Concentration | Fold Change/Effect | Reference |
| U373 (Human Glioblastoma) | Myosin-Va | Not specified | Increased expression. | [6] |
| Fibroblasts with mtDNA mutations | Cytochrome c oxidase (COX) activity | Not specified | Increased by 1.3-fold. | [20] |
| Fibroblasts with mtDNA mutations | ATP levels | Not specified | Elevated by 1.6-fold. | [20] |
| Fibroblasts with mtDNA mutations | ROS production | Not specified | Decreased by 40%. | [20] |
Experimental Protocols
General Cell Culture and this compound Preparation
Materials:
-
Cell line of interest (e.g., MC38 for cancer, primary cerebrocortical cells for neuroscience)
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
-
This compound sodium salt (powder)
-
1N NaOH
-
Sterile, nuclease-free water
-
Sterile filtration unit (0.22 µm)
Protocol for Preparing this compound Stock Solution:
-
To prepare a stock solution, dissolve this compound sodium salt in 1N NaOH. A common method involves dissolving 1 mg of T3 in 1 mL of 1N NaOH.[21]
-
Gently swirl the solution to ensure complete dissolution.[22]
-
Further dilute the solution with sterile cell culture medium to the desired stock concentration (e.g., 20 µg/mL).[22]
-
It is crucial to adjust the pH of the final stock solution to physiological levels (pH 7.2-7.4) before adding it to cell cultures, as the initial high pH from NaOH can be toxic to cells.[21]
-
Sterilize the final stock solution by passing it through a 0.22 µm filter.
-
Aliquot the stock solution into sterile tubes and store at -20°C for long-term use.[21][22] Avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on the effects of this compound on MC38 tumor cell viability.[23]
Materials:
-
MC38 cells (or other cell line of interest)
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, 72 hours).
-
Four hours before the end of the incubation period, add 20 µL of MTT solution to each well and incubate at 37°C.
-
After the 4-hour incubation with MTT, carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This protocol is based on a study investigating the effects of this compound on gene expression in mouse trophoblast cells.[15]
Materials:
-
Cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
RT-qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
RT-qPCR instrument
Protocol:
-
Culture cells in the presence of different concentrations of this compound (e.g., 10⁻⁹ M, 10⁻⁷ M, 10⁻⁴ M) for a specified time (e.g., 24 hours).[15]
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity (A260/A280 ratio).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform RT-qPCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.
-
Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol is based on a study that measured mitochondrial respiration in PBMCs treated with this compound.[10]
Materials:
-
Isolated PBMCs or other cell types
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Mitochondrial stress test reagents: Oligomycin, FCCP, Rotenone/Antimycin A
-
Seahorse XF Analyzer
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate at an appropriate density.
-
Allow cells to adhere and equilibrate.
-
Treat the cells with this compound (e.g., 100 nM) for the desired duration (e.g., 1 hour).[10]
-
Replace the culture medium with Seahorse XF Base Medium and incubate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.
-
Perform a mitochondrial stress test by sequentially injecting Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A.
-
Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time using the Seahorse XF Analyzer.
-
Analyze the data to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Visualizations
Signaling Pathway of this compound
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. pfizermedical.com [pfizermedical.com]
- 5. Thyroid Hormones and Cancer: A Comprehensive Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of thyroid hormone T3 on myosin-Va expression in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thyroid Hormone Enhances Neurite Outgrowth in Neuroscreen 1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Potential Role of Thyroid Hormone Therapy in Neural Progenitor Cell Differentiation and Its Impact on Neurodevelopmental Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Potential Role of Thyroid Hormone Therapy in Neural Progenitor Cell Differentiation and Its Impact on Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Opposite Effect of Thyroid Hormones on Oxidative Stress and on Mitochondrial Respiration in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of L-triiodothyronine and L-thyroxine on the metabolism of tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioenergetic Aspects of Mitochondrial Actions of Thyroid Hormones [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Concept Life Sciences [conceptlifesciences.com]
- 15. In vitro effects of triiodothyronine on gene expression in mouse trophoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Thyroid Hormone Regulation of Gene Expression in Primary Cerebrocortical Cells: Role of Thyroid Hormone Receptor Subtypes and Interactions with Retinoic Acid and Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An in vitro test system for thyroid hormone action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro thyroid hormone rapidly modulates protein phosphorylation in cerebrocortical synaptosomes from adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of thyroid hormone on mitochondrial properties and oxidative stress in cells from patients with mtDNA defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 3,3 ,5-Triiodo- L -thyronine powder, BioReagent, cell culture mammalian 55-06-1 [sigmaaldrich.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Dosing Considerations for Liothyronine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to dosing considerations for liothyronine (T3), the active form of thyroid hormone, in various animal models. This document summarizes key quantitative data, details experimental protocols, and visualizes essential signaling pathways and workflows to aid in the design and execution of preclinical research.
Introduction to this compound in Preclinical Research
This compound is a critical tool in animal models for studying the physiological and pathophysiological roles of thyroid hormone in a multitude of biological processes, including metabolism, cardiovascular function, and neurological development. Its rapid onset of action and shorter half-life compared to levothyroxine (T4) make it particularly useful for studies requiring acute and precisely controlled thyroid hormone levels.[1] Proper dosing is paramount to achieving reproducible and clinically relevant results while ensuring animal welfare.
Dosing and Administration
The appropriate dosage of this compound varies significantly across animal species and is dependent on the research question, the desired physiological state (e.g., euthyroidism, hyperthyroidism), and the route of administration.
Dosing Tables
The following tables summarize typical dosing ranges for this compound in common animal models. It is crucial to note that these are starting points, and optimal doses should be determined empirically for each study.
Table 1: this compound Dosing in Rodent Models
| Animal Model | Route of Administration | Dosage Range | Frequency | Study Context |
| Mouse | Intraperitoneal (IP) | 5 µ g/mouse | Daily | TSH suppression |
| Oral (in drinking water) | 3 - 5 µg/mL | Ad libitum | TSH suppression[2] | |
| Rat | Oral (gavage) | >4540 mg/kg (LD50) | Single dose | Toxicity study[1] |
Table 2: this compound Dosing in Other Animal Models
| Animal Model | Route of Administration | Dosage Range | Frequency | Study Context |
| Dog | Intravenous (IV) | 4.0 - 5.0 µg/kg | Every 12 hours | Myxedema coma[3][4] |
| Oral | 4.0 - 19 µg/kg | Every 12 hours | Hypothyroidism[3] | |
| Rabbit | Subcutaneous (SC) | 25 - 100 µg/kg (T4) | Once weekly | Metabolic studies |
Pharmacokinetic Parameters
Understanding the pharmacokinetic profile of this compound in different species is essential for designing effective dosing regimens.
Table 3: Pharmacokinetic Parameters of this compound in Various Species
| Species | Tmax (hours) | Half-life (days) | Bioavailability (%) | Cmax (ng/dL) |
| Human | ~2.5 | 1 - 2 | ~95%[5] | 346 (after 50 µg dose)[1] |
| Dog | ~3 - 5 (L-T4) | ~0.5 (L-T4) | ~22% (L-T4 solution)[6] | 56 nmol/L (L-T4)[7] |
| Rat | N/A | N/A | N/A | N/A |
| Cat | N/A | N/A | N/A | N/A |
Note: Data for some animal models are limited, and some values are for levothyroxine (L-T4) as a proxy for thyroid hormone pharmacokinetics in those species.
Experimental Protocols
Detailed methodologies are critical for the reproducibility of experiments involving this compound.
Preparation of this compound for Injection
Objective: To prepare a sterile solution of this compound for parenteral administration.
Materials:
-
This compound sodium salt powder
-
0.1 N Sodium Hydroxide (NaOH)
-
Phosphate-buffered saline (PBS) with 0.2% Bovine Serum Albumin (BSA)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 25-30 gauge)
-
pH meter
Protocol:
-
Dissolve the required amount of this compound sodium salt powder in a small volume of 0.1 N NaOH. For example, dissolve 2 mg of this compound in 1 mL of 0.1 N NaOH.[2]
-
Dilute the stock solution to the desired final concentration using PBS with 0.2% BSA. A common dilution is 1:20.[2]
-
Adjust the pH of the final solution to ~7.4 using sterile HCl or NaOH as needed.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution at 4°C and protect it from light. Use within a week of preparation.
Administration Protocols
Objective: To administer a precise dose of this compound via intraperitoneal injection.
Protocol:
-
Restrain the mouse securely, exposing the abdomen.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.[8]
-
Insert a 25-30 gauge needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[9][10]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Objective: To administer a precise oral dose of this compound.
Materials:
-
This compound solution
-
Gavage needle appropriate for the size of the rat
-
Syringe
Protocol:
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion depth for the gavage needle.
-
Fill the syringe with the desired volume of this compound solution.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the solution.
-
Gently remove the gavage needle.
-
Return the rat to its cage and monitor for any adverse effects.
Objective: To administer this compound via subcutaneous injection.
Protocol:
-
Securely restrain the rabbit.
-
Lift a fold of skin between the shoulder blades.
-
Insert a 23-25 gauge needle into the base of the skin tent, parallel to the body.[11]
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and gently massage the injection site.
-
Return the rabbit to its enclosure and observe for any reactions.
Objective: To administer this compound directly into the systemic circulation. This procedure should be performed by trained personnel.
Protocol:
-
Properly restrain the dog.
-
Shave and sterilize the skin over the selected vein (e.g., cephalic vein).
-
Insert an appropriate gauge catheter into the vein.
-
Confirm proper placement by observing blood flashback.
-
Secure the catheter.
-
Slowly administer the this compound solution.
-
Flush the catheter with sterile saline.
-
Remove the catheter and apply pressure to the injection site.
-
Monitor the dog for any immediate adverse reactions.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding and planning research.
Thyroid Hormone Signaling Pathways
Thyroid hormones exert their effects through both genomic and non-genomic pathways.
Caption: Genomic and non-genomic signaling pathways of this compound.
Experimental Workflow for a Metabolic Study
A typical workflow for investigating the metabolic effects of this compound in a rodent model.
Caption: A generalized experimental workflow for a this compound study.
Conclusion
The successful use of this compound in animal models hinges on careful consideration of dosing regimens, administration routes, and species-specific pharmacokinetics. The data and protocols provided in these application notes serve as a valuable resource for researchers, facilitating the design of robust and reproducible preclinical studies. Adherence to best practices in animal handling and experimental procedure is essential for generating high-quality data and advancing our understanding of thyroid hormone biology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Variable Suppression of Serum Thyroxine in Female Mice of Different Inbred Strains by Triiodothyronine Administered in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Hypothyroid dogs treated with intravenous levothyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pfizermedical.com [pfizermedical.com]
- 6. Pharmacokinetics of total thyroxine in dogs after administration of an oral solution of levothyroxine sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of total thyroxine after repeated oral administration of levothyroxine solution and its clinical efficacy in hypothyroid dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. supremepetfoods.com [supremepetfoods.com]
Preparation of Liothyronine (T3) Solutions for Cell Culture Experiments
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Liothyronine (3,3',5-Triiodo-L-thyronine, T3), the active form of thyroid hormone, is a critical supplement in many cell culture applications, playing a key role in regulating cell growth, differentiation, and metabolism.[1][2] Proper preparation and handling of this compound solutions are paramount to ensure experimental reproducibility and validity. This document provides detailed protocols for the solubilization, storage, and application of this compound in cell culture experiments. It also outlines the primary signaling pathways activated by this compound to provide a contextual framework for its biological effects.
Introduction
Thyroid hormones are essential for normal development, growth, and metabolism in vertebrates.[3] In cell culture, the supplementation of media with this compound is often necessary to mimic physiological conditions, particularly when using serum-free or serum-reduced media. This compound exerts its effects primarily through binding to nuclear thyroid hormone receptors (TRs), which in turn regulate the transcription of target genes.[3] However, non-genomic signaling pathways initiated at the plasma membrane also contribute to its biological activity.[4][5] The insolubility of this compound in aqueous solutions necessitates specific preparation methods to achieve a stable and biologically active stock solution.
Quantitative Data
Solubility of this compound Sodium Salt
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 15 mg/mL (22.29 mM) | [6] |
| Dimethyl Sulfoxide (DMSO) | 83.33 mg/mL (128.01 mM) | [7] |
| Ethanol:1 M HCl (4:1) | 10 mg/mL | [1] |
| 0.1 N NaOH | Soluble | [8] |
| Water | Practically insoluble | [9] |
| Dilute solutions of alkali hydroxides | Soluble | [9][10] |
Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Stability | Reference |
| DMSO | -80°C | Up to 6 months | [7] |
| DMSO | -20°C | Up to 1 month | [7] |
| Unspecified | 2-8°C | 30 days | [1] |
Note: To prevent degradation, it is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2][7]
Signaling Pathways
This compound initiates cellular responses through both genomic and non-genomic signaling pathways.
Genomic Signaling Pathway
The canonical genomic pathway involves the binding of T3 to thyroid hormone receptors (TRα and TRβ) in the nucleus. This complex then binds to thyroid hormone response elements (TREs) on the DNA, modulating the transcription of target genes that regulate cell proliferation, differentiation, and metabolism.
Caption: Genomic signaling pathway of this compound (T3).
Non-Genomic Signaling Pathway
Non-genomic actions of this compound are initiated at the plasma membrane through binding to integrin αvβ3.[4][5][11] This interaction activates downstream signaling cascades, including the MAPK/ERK and PI3K pathways, leading to rapid cellular responses.[5][11]
Caption: Non-genomic signaling pathway of this compound (T3).
Experimental Protocols
Preparation of this compound Stock Solution
Two common methods for preparing a this compound stock solution are provided below. The choice of solvent depends on the experimental requirements and the tolerance of the cell line to the solvent.
Method A: Using a Weak Base (NaOH)
This method is suitable for preparing a stock solution that will be further diluted in an aqueous cell culture medium.
Materials:
-
This compound sodium salt powder
-
1 N Sodium Hydroxide (NaOH) solution, sterile
-
Sterile cell culture medium or Phosphate Buffered Saline (PBS)
-
Sterile conical tubes (e.g., 50 mL)
-
Sterile filter (0.22 µm)
-
pH meter
-
1 N Hydrochloric Acid (HCl), sterile
Protocol:
-
To prepare a 20 µg/mL stock solution, weigh 1 mg of this compound sodium salt powder.[1]
-
Add 1 mL of 1 N NaOH to the powder and gently swirl to dissolve.[1][8]
-
Add 49 mL of sterile cell culture medium or PBS to the dissolved this compound.[1][8]
-
Crucially, adjust the pH of the solution to the desired pH of your cell culture medium (typically pH 7.2-7.4) using sterile 1 N HCl. [8] Monitor the pH using a calibrated pH meter.
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter.
-
Aliquot the sterile stock solution into single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[7]
Method B: Using an Organic Solvent (DMSO)
This method is preferred when a high concentration stock solution is required.
Materials:
-
This compound sodium salt powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
Protocol:
-
Prepare a concentrated stock solution (e.g., 1 mM to 20 mM) by dissolving the this compound sodium salt powder in DMSO. For example, to prepare a 1 mM stock solution, resuspend 1 mg in 1.49 mL of DMSO.[2]
-
Ensure complete dissolution by vortexing. Gentle warming to 37°C or sonication can be used to aid dissolution.[6]
-
Aliquot the stock solution into single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[7]
Preparation of Working Solution
The working solution should be prepared fresh for each experiment by diluting the stock solution in the cell culture medium.
Protocol:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Determine the desired final concentration of this compound for your experiment. Typical working concentrations can range from 0.02 ng/mL to 50 ng/mL, with some applications using up to 100 nM.[1][7]
-
Serially dilute the stock solution in your complete cell culture medium to achieve the final desired concentration.
-
If using a DMSO stock solution, ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent toxicity.[2][6] If higher concentrations are necessary, a solvent control should be included in the experiment.[6]
-
Add the prepared working solution to your cell culture.
Experimental Workflow
The following diagram illustrates a typical workflow for a cell culture experiment involving this compound treatment.
Caption: General experimental workflow for this compound treatment in cell culture.
Important Considerations
-
Adhesion to Plastics: Thyroid hormones are known to adhere to plastic surfaces, which can lead to a significant loss of the compound from the solution.[12] For experiments requiring precise concentrations, the use of albumin (e.g., 1 mg/mL) in the final working solution can help to prevent this loss.[12]
-
pH Control: When using the NaOH dissolution method, it is imperative to neutralize the pH of the stock solution before adding it to the cell culture medium.[8] Failure to do so can lead to cell death due to the high pH.
-
Solvent Toxicity: When using DMSO as a solvent, the final concentration in the cell culture medium should be kept as low as possible (ideally ≤ 0.1%) to avoid cytotoxic effects.[2][6] Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
Light Sensitivity: this compound solutions should be protected from prolonged exposure to light.[2]
-
Cell Line Specificity: The optimal concentration of this compound and the cellular response can vary significantly between different cell types. It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and experimental endpoint.
Conclusion
The successful use of this compound in cell culture experiments hinges on the correct preparation and handling of the compound. By following the detailed protocols and considering the key factors outlined in this application note, researchers can ensure the consistency and reliability of their experimental results, leading to a better understanding of the multifaceted roles of thyroid hormones in cellular physiology.
References
- 1. 3,3 ,5-Triiodo- L -thyronine powder, BioReagent, cell culture mammalian 55-06-1 [sigmaaldrich.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Genomic and Non-Genomic Mechanisms of Action of Thyroid Hormones and Their Catabolite 3,5-Diiodo-L-Thyronine in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound sodium | Thyroid hormone receptor(THR) | TargetMol [targetmol.com]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. saspublishers.com [saspublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. KEGG PATHWAY: hsa04919 [genome.jp]
- 12. Stability of thyroid hormones during continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Liothyronine in Studies of Hypothyroidism: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of liothyronine (T3), the active form of thyroid hormone, in hypothyroidism research. This document includes detailed experimental protocols for both in vivo and in vitro studies, quantitative data from clinical trials, and diagrams of key signaling pathways and experimental workflows.
Introduction
This compound is a synthetic form of the thyroid hormone triiodothyronine (T3).[1] It is a critical tool in hypothyroidism research due to its direct action and potent effects on metabolism, growth, and development.[1][2] Unlike levothyroxine (T4), this compound does not require conversion to an active form, making it particularly useful for studying the direct effects of T3 on various tissues and for investigating conditions where the conversion of T4 to T3 may be impaired.[1] Its rapid onset of action also makes it valuable in specific clinical situations like myxedema coma.[1]
Mechanism of Action
Thyroid hormones, including this compound, exert their effects by binding to thyroid hormone receptors (TRs) in the cell nucleus.[1][2][3][4] These receptors, primarily TRα and TRβ, are ligand-activated transcription factors.[5][6] Upon binding to T3, the TR-T3 complex undergoes a conformational change, allowing it to bind to specific DNA sequences known as thyroid hormone response elements (TREs).[1] This binding modulates the transcription of target genes, thereby altering protein synthesis and producing a wide range of physiological effects.[1][2][3][4]
In the brain, T3 plays a crucial role in neuronal differentiation, axonal growth, and synaptic plasticity.[7] T3 enters the brain from the circulation via transporters like MCT8 and OATP1C1.[7][8] Astrocytes can also convert T4 to T3, providing a local source of the active hormone for neurons.[8] Recent research has identified a novel pathway for T3 action in neurons involving axonal uptake and retrograde transport to the nucleus.[9][10]
Signaling Pathway Diagram
Caption: this compound (T3) signaling pathway.
Data from Clinical Studies
The following tables summarize quantitative data from clinical trials investigating the use of this compound in hypothyroid patients.
Table 1: Combination Therapy (Levothyroxine + this compound) vs. Monotherapy (Levothyroxine)
| Study/Parameter | LT4 + LT3 Combination Therapy | LT4 Monotherapy | Key Findings |
| Serum TSH (mU/L) | 7-90% lower in 3 studies, 3% higher in one | Baseline | Combination therapy generally resulted in lower TSH levels. |
| Serum T4 | 18-38% lower | Baseline | Serum T4 was consistently lower with combination therapy. |
| Serum T3 | 15-74% higher | Baseline | Serum T3 was consistently higher with combination therapy. |
| Adverse Drug Reactions | Similar frequency to LT4 monotherapy | Similar frequency to combination therapy | No significant difference in the frequency of adverse events was observed. |
Data synthesized from a review of multiple trials.[11]
Table 2: this compound Monotherapy vs. Levothyroxine Monotherapy
| Parameter | This compound (L-T3) | Levothyroxine (L-T4) | p-value |
| Weight (kg) | 68.5 ± 11.9 | 70.6 ± 12.5 | 0.009 |
| Total Cholesterol | 10.9 ± 10.0% decrease | No significant change | 0.002 |
| LDL-Cholesterol | 13.3 ± 12.1% decrease | No significant change | 0.002 |
| Apolipoprotein B | 18.3 ± 28.6% decrease | No significant change | 0.018 |
Data from a randomized, double-blind, crossover trial in 14 hypothyroid patients.[12]
Table 3: Pharmacokinetics of this compound
| Parameter | Value |
| Absorption | Almost completely absorbed (95% in 4 hours)[4] |
| Onset of Activity | A few hours[2][4] |
| Maximum Pharmacologic Response | 2-3 days[2][4] |
| Protein Binding | ~99.7%[2] |
| Biological Half-life | 1-2.5 days[2][4] |
| Peak Plasma Concentration (Cmax) after 50 mcg dose | 346 ng/dL[2] |
| Time to Peak Plasma Concentration (Tmax) after 50 mcg dose | ~2.5 hours[2] |
Experimental Protocols
Protocol 1: Induction of Hypothyroidism in an Animal Model (Rat)
This protocol describes a common method for inducing hypothyroidism in rats using a thyreostatic agent.
Materials:
-
Male Wistar rats (8-10 weeks old)
-
Propylthiouracil (PTU) or Methimazole (MMI)
-
Drinking water
-
Animal balance
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
ELISA kits for T3, T4, and TSH
Procedure:
-
Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week.
-
Induction:
-
Prepare a solution of the thyreostatic agent in drinking water. A common concentration for PTU is 0.1% and for methimazole is 2.5 mg per 100 g of body weight administered intragastrically.[13][14]
-
Provide the medicated drinking water to the experimental group of rats ad libitum for a period of 3 to 4 weeks.[13] The control group should receive regular drinking water.
-
-
Monitoring:
-
Monitor the body weight of the rats weekly. A significantly lower weight gain in the treated group compared to the control group is an early indicator of hypothyroidism.[13]
-
Observe for clinical signs of hypothyroidism, such as decreased activity and rough coat.
-
-
Confirmation of Hypothyroidism:
-
At the end of the induction period, collect blood samples from both the control and experimental groups.
-
Separate the serum by centrifugation.
-
Measure the serum concentrations of T3, T4, and TSH using commercially available ELISA kits.
-
A significant decrease in serum T3 and T4 levels and a significant increase in serum TSH levels in the experimental group compared to the control group confirms the successful induction of hypothyroidism.[15]
-
Experimental Workflow for Animal Model Induction
Caption: Workflow for inducing hypothyroidism in a rat model.
Protocol 2: In Vitro Bioassay for Thyroid Hormone Action
This protocol is based on the use of the GH3 rat pituitary tumor cell line, which is dependent on thyroid hormones for proliferation.[16]
Materials:
-
GH3 rat pituitary tumor cell line
-
Serum-free cell culture medium
-
This compound (T3) standard solutions
-
96-well microplates
-
MTT tetrazolium salt
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture GH3 cells in appropriate growth medium until they reach 70-80% confluency.
-
Harvest the cells and resuspend them in serum-free medium at a low density.
-
Seed the cells into a 96-well microplate.
-
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free medium to create a dose-response curve (e.g., 0.075 to 1 nM).[16]
-
Add the different concentrations of this compound to the wells containing the GH3 cells. Include a vehicle control (medium without this compound).
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will convert the MTT tetrazolium salt into formazan crystals.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Plot the absorbance values against the corresponding this compound concentrations to generate a dose-response curve.
-
This assay can be adapted to screen for compounds that may interfere with thyroid hormone action by co-incubating them with a fixed concentration of this compound.[16]
-
Logical Relationship of In Vitro Bioassay
Caption: Logical flow of the in vitro bioassay for T3 action.
Conclusion
This compound is an indispensable tool for advancing our understanding of hypothyroidism and the intricate roles of thyroid hormones in health and disease. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to design and execute robust studies in this critical area of endocrinology. The continued investigation into the nuanced effects of this compound, particularly in combination therapies and in specific patient populations, holds promise for improving the management of hypothyroidism.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. pfizermedical.com [pfizermedical.com]
- 5. Frontiers | Thyroid Hormone Signaling and Adult Neurogenesis in Mammals [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Thyroid Hormones in Brain Development and Function - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Axonal T3 uptake and transport can trigger thyroid hormone signaling in the brain | eLife [elifesciences.org]
- 10. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 11. This compound and Desiccated Thyroid Extract in the Treatment of Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Experimental modeling of hypothyroidism: principles, methods, several advanced research directions in cardiology | Russian Open Medical Journal [romj.org]
- 14. madbarn.com [madbarn.com]
- 15. Development of an animal model of hypothyroxinemia during pregnancy in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An in vitro test system for thyroid hormone action - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodologies for Assessing Liothyronine's Effects on Cardiac Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methodologies to assess the cardiac effects of liothyronine (T3), the active form of thyroid hormone. The following protocols are intended to guide researchers in designing and executing robust preclinical and clinical investigations.
In Vivo Assessment of Cardiac Function in Animal Models
A common approach to studying the cardiac effects of this compound involves the use of rodent models, where cardiac function can be monitored non-invasively and invasively.
Protocol: Induction of Hypothyroidism and this compound Treatment in Rats
This protocol describes the induction of hypothyroidism followed by this compound replacement to study its effects on cardiac remodeling and function.
Materials:
-
Male Wistar rats (200-250g)
-
Propylthiouracil (PTU)
-
This compound sodium (T3)
-
Animal chow
-
Drinking water
-
Gavage needles
-
Echocardiography system with a high-frequency transducer
Procedure:
-
Induction of Hypothyroidism:
-
Administer PTU in the drinking water (0.05% w/v) for 4 weeks to induce a hypothyroid state.
-
Confirm hypothyroidism by measuring serum T3, T4, and TSH levels. Expect decreased T3 and T4, and increased TSH.[1]
-
-
This compound Administration:
-
Following the induction period, divide the animals into a control group (receiving vehicle) and a treatment group.
-
Administer this compound (e.g., 6 µg/kg/day) or vehicle via oral gavage for a specified duration (e.g., 4 weeks).[2]
-
-
Monitoring:
-
Monitor body weight and food/water intake regularly.
-
Perform serial echocardiography to assess cardiac function at baseline, after induction of hypothyroidism, and throughout the this compound treatment period.[3]
-
Protocol: Echocardiography in Mice
Echocardiography is a non-invasive technique used to assess cardiac structure and function.[4][5][6]
Materials:
-
Mouse echocardiography system (e.g., Vevo 2100 or 3100) with a high-frequency transducer (e.g., MS400)[5]
-
Anesthesia machine with isoflurane
-
Heating pad and rectal thermometer
-
ECG electrodes
-
Depilatory cream
-
Ultrasound gel
Procedure:
-
Animal Preparation:
-
One day prior to imaging, remove the chest fur using a depilatory cream.[5][7]
-
Anesthetize the mouse with isoflurane (2.5-3.0% for induction, 1-1.5% for maintenance).[5]
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.[4][7]
-
Attach ECG leads to the limbs for heart rate monitoring.[4]
-
-
Image Acquisition:
-
Apply pre-warmed ultrasound gel to the chest.
-
Obtain standard views, including the parasternal long-axis (PLAX) and short-axis (PSAX) views.[5][6]
-
From the PSAX view at the papillary muscle level, acquire M-mode images to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thickness.
-
-
Data Analysis:
-
Calculate functional parameters such as ejection fraction (EF), fractional shortening (FS), stroke volume, and cardiac output.
-
| Parameter | Description | Typical Changes with this compound (in Hypothyroid Model) |
| Ejection Fraction (EF%) | Percentage of blood pumped out of the left ventricle with each contraction. | Increase[3] |
| Fractional Shortening (FS%) | A measure of ventricular systolic function. | Increase[3] |
| Heart Rate (bpm) | Number of heartbeats per minute. | Increase[1] |
| LV Mass (mg) | Mass of the left ventricle. | May increase with chronic treatment, indicating hypertrophy. |
| LVIDd (mm) | Left ventricular internal dimension at end-diastole. | Decrease (reversal of dilation)[3] |
| LVIDs (mm) | Left ventricular internal dimension at end-systole. | Decrease (reversal of dilation)[3] |
Ex Vivo Assessment of Cardiac Function
The Langendorff isolated heart preparation allows for the study of cardiac function in an ex vivo setting, free from systemic influences.[8][9][10][11]
Protocol: Langendorff Isolated Perfused Heart
Materials:
-
Langendorff apparatus
-
Krebs-Henseleit buffer
-
Perfusion pump
-
Water bath for temperature control
-
Pressure transducer
-
Data acquisition system
-
Surgical instruments
Procedure:
-
Heart Isolation:
-
Anesthetize the animal (e.g., rat) and administer heparin.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
-
Cannulation and Perfusion:
-
Functional Assessment:
-
Insert a balloon-tipped catheter into the left ventricle to measure isovolumetric contractile function.
-
Record parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
-
This compound Administration:
-
Introduce this compound into the perfusate at various concentrations to assess its direct effects on cardiac contractility and heart rate.
-
| Parameter | Description | Expected Effect of this compound |
| LVDP (mmHg) | Left Ventricular Developed Pressure (Systolic - Diastolic) | Increase |
| +dP/dtmax (mmHg/s) | Maximum rate of pressure increase (contractility) | Increase[1] |
| -dP/dtmax (mmHg/s) | Maximum rate of pressure decrease (relaxation) | Increase[1] |
| Heart Rate (bpm) | Spontaneous heart rate | Increase |
| Coronary Flow (mL/min) | Flow of perfusate through the coronary vasculature | Increase |
Clinical Assessment of Cardiac Function in Humans
Clinical studies are essential to determine the safety and efficacy of this compound in humans.
Protocol: Double-Blind, Placebo-Controlled, Crossover Study
This protocol is adapted from studies assessing the acute cardiovascular effects of this compound in healthy volunteers.[13][14][15]
Study Design:
-
A double-blind, placebo-controlled, crossover design where each participant receives this compound, a comparator (e.g., levothyroxine), and a placebo in random order, with washout periods in between.[13][14]
Participants:
-
Healthy volunteers or patients with specific conditions (e.g., hypothyroidism, heart failure).[13][16][17][18]
Procedures:
-
Drug Administration:
-
Cardiovascular Monitoring:
-
Blood Sampling:
-
Patient-Reported Outcomes:
| Parameter | Measurement Tool | Description |
| Heart Rate | ECG, Continuous Monitor | Number of beats per minute. |
| Blood Pressure | Sphygmomanometer | Systolic and diastolic pressure. |
| Ejection Fraction | Echocardiography | Measure of systolic function. |
| Diastolic Function | Echocardiography (E/e' ratio) | Measure of ventricular relaxation.[19] |
| Serum T3/T4/TSH | Immunoassay | Hormone levels in the blood. |
| NT-proBNP | Immunoassay | Biomarker for heart failure.[16][18] |
Molecular and Cellular Analyses
These methods are used to elucidate the mechanisms by which this compound exerts its effects on the heart at the cellular and molecular levels.
Protocol: Gene Expression Analysis
Materials:
-
Cardiac tissue samples
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR machine and reagents
-
Primers for target genes (e.g., MYH6, MYH7, SERCA2A)
Procedure:
-
RNA Extraction:
-
Homogenize cardiac tissue and extract total RNA using a commercial kit.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into cDNA.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using specific primers for genes of interest. This compound is known to regulate the expression of genes involved in contractility, such as alpha-myosin heavy chain (MYH6) and sarcoplasmic reticulum Ca2+-ATPase (SERCA2A).[2][20]
-
Normalize the expression of target genes to a housekeeping gene.
-
Protocol: Histological Analysis of Cardiac Tissue
Materials:
-
Cardiac tissue samples
-
Formalin or other fixatives
-
Paraffin
-
Microtome
-
Stains (e.g., Hematoxylin and Eosin, Picrosirius Red)
-
Microscope
Procedure:
-
Tissue Processing:
-
Fix cardiac tissue in formalin and embed in paraffin.
-
Section the tissue using a microtome.
-
-
Staining:
-
Image Analysis:
Signaling Pathways and Visualizations
This compound exerts both genomic and non-genomic effects on cardiomyocytes. The PI3K/Akt/mTOR pathway is a key non-genomic pathway involved in T3-induced cardiac hypertrophy and cell survival.[24][25]
Diagram: this compound-Induced PI3K/Akt/mTOR Signaling
Caption: this compound activates PI3K/Akt/mTOR signaling via integrin receptors.
Diagram: Experimental Workflow for In Vivo Assessment
Caption: Workflow for in vivo assessment of this compound's cardiac effects.
References
- 1. Short term triiodo-L-thyronine treatment inhibits cardiac myocyte apoptosis in border area after myocardial infarction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alterations in cardiac contractility and gene expression during low-T3 syndrome: prevention with T3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypothyroidism and Its Rapid Correction Alter Cardiac Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 8. Langendorff heart - Wikipedia [en.wikipedia.org]
- 9. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]
- 10. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 11. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute Effects of this compound Administration on Cardiovascular System and Energy Metabolism in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acute Effects of this compound Administration on Cardiovascular System and Energy Metabolism in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. isrctn.com [isrctn.com]
- 17. Be Part of Research - Trial Details - The use of thyroid hormone this compound in patients with heart failure [bepartofresearch.nihr.ac.uk]
- 18. ISRCTN [isrctn.com]
- 19. Preliminary Results of a Double-Blind Randomized Controlled Trial Evaluating the Cardiometabolic Effects of Levothyroxine and this compound Compared to Levothyroxine with Placebo in Athyreotic Low-Risk Thyroid Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thyroid hormone effects on cardiac gene expression independent of cardiac growth and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ninho.inca.gov.br [ninho.inca.gov.br]
- 25. Signaling Mechanisms in Thyroid Hormone-Induced Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for Sustained-Release Liothyronine Administration in Rodents: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of sustained-release liothyronine (T3) to rodents. These protocols are intended to guide researchers in selecting and implementing appropriate methods for achieving stable, long-term delivery of T3, a critical factor in studies involving thyroid hormone function, metabolism, and therapeutic development.
Introduction
This compound (T3) is the most biologically active form of thyroid hormone and plays a crucial role in regulating metabolism, growth, and development. Standard oral administration of T3 results in rapid absorption and a subsequent sharp peak in serum concentrations, which does not mimic the stable physiological levels of the hormone.[1][2][3] Sustained-release formulations are therefore essential for preclinical research in rodents to avoid the confounding effects of supraphysiological T3 spikes and to more accurately model the human physiological state.[1][2][3] This document outlines protocols for three primary methods of sustained-release T3 administration: oral delivery of Poly-Zinc-Liothyronine (PZL), subcutaneous implantation of osmotic pumps, and subcutaneous implantation of slow-release pellets.
Data Presentation: Pharmacokinetics of Sustained-Release this compound
The following table summarizes the available pharmacokinetic data for different sustained-release T3 formulations in rats. This data is essential for selecting the most appropriate administration method to achieve the desired therapeutic window and duration of action.
| Formulation | Administration Route | Animal Model | Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Plateau Time (hours) | Reference |
| This compound (Standard) | Oral Gavage | Hypothyroid Rat | 24 µg/kg | ~1.15 | ~3.5 | Not Reported | 4.9 | [4] |
| Poly-Zinc-Liothyronine (PZL) | Oral Gavage | Hypothyroid Rat | 24 µg/kg | ~0.8 | ~9.0 | Not Reported | 7.7 | [4] |
| Sustained-Release Pellets | Subcutaneous | Mouse | 5mg (60-day release) | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| Osmotic Mini-pumps | Subcutaneous | Rat/Mouse | Variable | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
Experimental Protocols
Oral Administration of Poly-Zinc-Liothyronine (PZL) Capsules
This protocol describes the oral administration of a sustained-release formulation of this compound, Poly-Zinc-Liothyronine (PZL), to rats. This method offers a non-invasive approach to achieving more stable serum T3 levels compared to standard T3 administration.
Materials:
-
Poly-Zinc-Liothyronine (PZL)
-
Gelatin capsules (duodenal delivery coating)
-
Oral gavage needle (appropriate size for the rodent)
-
Syringe
Procedure:
-
Preparation of PZL Capsules:
-
Synthesize or procure PZL.
-
Load the desired dose of PZL into gelatin capsules coated for duodenal delivery. This coating prevents the premature release of T3 in the stomach's acidic environment.
-
-
Animal Handling and Dosing:
-
Gently restrain the rat.
-
Attach the gavage needle to a syringe.
-
Carefully insert the gavage needle into the esophagus and deliver the PZL capsule directly into the stomach.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions.
-
For pharmacokinetic studies, collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) via an appropriate method (e.g., tail vein, saphenous vein).
-
Process blood samples to separate serum or plasma for T3 concentration analysis.
-
Subcutaneous Implantation of Osmotic Pumps
Osmotic pumps provide a continuous and controlled release of a therapeutic agent for an extended period. This protocol details the surgical procedure for implanting an osmotic pump for sustained T3 delivery in rodents.
Materials:
-
Osmotic pump (e.g., ALZET®) of the appropriate size and release rate for the specific experiment
-
This compound solution (sterile, appropriate concentration and vehicle)
-
Surgical instruments (scalpel, forceps, scissors, wound clips or sutures)
-
Anesthetic (e.g., isoflurane)
-
Analgesic
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile gauze
-
Heating pad
Procedure:
-
Pump Preparation:
-
Fill the osmotic pump with the sterile this compound solution according to the manufacturer's instructions.
-
Prime the pump in sterile saline at 37°C for the recommended duration to ensure immediate pumping upon implantation.
-
-
Surgical Procedure:
-
Anesthetize the rodent using a reliable method.
-
Shave and disinfect the skin on the back, slightly posterior to the scapulae.
-
Make a small incision through the skin.
-
Using blunt dissection with forceps, create a subcutaneous pocket large enough to accommodate the pump.
-
Insert the primed osmotic pump into the pocket, with the delivery portal pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care:
-
Administer analgesics as per the approved animal care protocol.
-
Place the animal on a heating pad to maintain body temperature until it has fully recovered from anesthesia.
-
Monitor the animal daily for signs of infection, pain, or distress. Check the incision site for proper healing.
-
The pump will deliver the this compound solution at a constant rate until the reservoir is empty.
-
Subcutaneous Implantation of Slow-Release Pellets
Slow-release pellets offer another effective method for the long-term, sustained delivery of this compound. The pellet, composed of a biodegradable matrix, gradually releases the hormone over a predefined period.
Materials:
-
Sustained-release this compound pellets (commercially available or custom-made)
-
Trocar or pellet injector
-
Surgical instruments (scalpel, forceps, wound clips or sutures)
-
Anesthetic (e.g., isoflurane)
-
Analgesic
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile gauze
-
Heating pad
Procedure:
-
Pellet Preparation:
-
Ensure the this compound pellets are sterile.
-
-
Surgical Procedure:
-
Anesthetize the rodent.
-
Shave and disinfect the skin at the desired implantation site (typically the dorsal subcutaneous space).
-
Make a small incision in the skin.
-
Insert the trocar or pellet injector through the incision and tunnel subcutaneously to create a small pocket.
-
Deposit the pellet into the subcutaneous space.
-
Withdraw the trocar/injector and close the incision with a wound clip or suture.
-
-
Post-Operative Care:
-
Administer analgesia as required.
-
Monitor the animal for recovery from anesthesia on a heating pad.
-
Observe the implantation site for any signs of inflammation or rejection of the pellet.
-
The pellet will release this compound over the specified duration (e.g., 21, 60, or 90 days).
-
Visualizations
Thyroid Hormone Signaling Pathways
Thyroid hormones exert their effects through both genomic and non-genomic pathways. The following diagram illustrates the key components of these signaling cascades.
Caption: Genomic and non-genomic signaling pathways of thyroid hormone.
Experimental Workflow for Sustained-Release T3 Administration
The following diagram outlines the general workflow for studies involving the sustained administration of this compound in rodents.
References
- 1. Sustained Release T3 Therapy: Animal Models and Translational Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Pharmacokinetic Comparison of Three Delivery Systems for Subcutaneous Testosterone Administration in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Liothyronine (T3) for Thyroid Hormone-Dependent Differentiation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Liothyronine, the synthetic form of Triiodothyronine (T3), is the most biologically active thyroid hormone. It plays a critical role in the growth, development, and differentiation of numerous cell types, particularly in the nervous and cardiovascular systems.[1][2] T3 exerts its effects primarily by binding to nuclear thyroid hormone receptors (TRs), which act as ligand-dependent transcription factors to regulate the expression of target genes.[1][2] This mechanism makes this compound an indispensable tool for in vitro studies aimed at elucidating the molecular pathways governing cellular differentiation, modeling diseases related to thyroid hormone deficiency, and for screening compounds that may modulate these pathways.
Core Signaling Pathways
Thyroid hormone signaling is multifaceted, but it is predominantly mediated through a classical genomic pathway. However, non-genomic actions have also been described.
1. The Classical Genomic Pathway The primary mechanism of T3 action involves the regulation of gene expression.[3] T3 enters the cell and translocates to the nucleus, where it binds to thyroid hormone receptors (TRα or TRβ). These receptors typically form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes.[4] This binding, in the presence of T3, typically leads to the recruitment of coactivator proteins and subsequent activation of gene transcription, driving the differentiation process.[5]
Caption: Classical genomic pathway of this compound (T3) action.
2. Non-Genomic Pathways T3 can also initiate rapid, non-genomic signaling cascades that do not directly involve gene transcription. These actions can be initiated at the plasma membrane or within the cytoplasm.[6] Some studies suggest that cytoplasmic TRs can interact with and activate kinase signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[3][6]
Caption: Non-genomic signaling pathways activated by T3.
Quantitative Data from In Vitro Differentiation Models
This compound has been used to induce and study differentiation in various stem and progenitor cell models. The tables below summarize key quantitative findings from published studies.
Table 1: T3-Regulated Gene Expression in Mouse Embryonic Stem (ES) Cells Data from a study on T3-induced neural differentiation in wild-type ES cells.[7]
| Gene | Regulation | Fold Change | Function |
| Myosin light chain (MLC) | Up-regulated | 26.0 | Muscle contraction |
| Neurexophilin 2 | Up-regulated | >5.0 | Neuronal signaling |
| Spermatid perinuclear RNA-binding protein (SPNR) | Up-regulated | >5.0 | RNA binding |
| Kallikrein-binding protein (KBP) | Up-regulated | >5.0 | Serine protease inhibitor |
| Prostate-specific membrane antigen (PSMA) | Up-regulated | >5.0 | Enzyme activity |
| Synaptotagmin II | Up-regulated | >5.0 | Synaptic vesicle trafficking |
Table 2: Effects of T3 on Human Neuronal Precursor Cell Differentiation Data from studies using Fetal Human Neuroepithelial Cells (FNC) and Human Mesenchymal Stem Cells (hMSC).[8][9]
| Parameter | Cell Type | T3 Concentration | Observation |
| Cell Adhesion | FNC & hMSC | 1 nM | Reduced cell adhesion |
| Cell Migration | FNC & hMSC | 1 nM | Increased cell migration |
| Neurofilament-M Expression | FNC & hMSC | 1 nM | Increased expression |
| Seladin-1 Gene Expression | FNC & hMSC | 1 nM | Significantly increased |
Table 3: Effect of T3 on Cardiac Differentiation of Embryonic Stem Cells Data from a study quantifying troponin-T-positive cardiomyocytes after differentiation.[3]
| Treatment Group | Percentage of Troponin-T-Positive Cells (%) |
| Control | 3.13 ± 0.21 |
| T3-Treated | 5.38 ± 0.91 |
Experimental Protocols
1. General Workflow for T3-Induced Differentiation The general procedure involves culturing stem or progenitor cells, inducing differentiation by adding this compound to the culture medium, and subsequently analyzing the cells for differentiation markers and functional changes.
Caption: General experimental workflow for differentiation studies.
2. Protocol: Neuronal Differentiation of Human Mesenchymal Stem Cells (hMSCs) This protocol is adapted from studies demonstrating the role of T3 in promoting neuronal characteristics in hMSCs.[8][9]
-
Materials:
-
Human Mesenchymal Stem Cells (hMSCs)
-
Basal culture medium (e.g., DMEM/F12)
-
Supplements: Fetal Bovine Serum (FBS), basic Fibroblast Growth Factor (bFGF), Epidermal Growth Factor (EGF)
-
Differentiation medium: Basal medium with reduced serum (e.g., 2% FBS)
-
This compound (T3) stock solution (e.g., 1 µM in a suitable solvent)
-
Culture plates/flasks
-
Reagents for analysis (e.g., antibodies for neurofilament-M, RNA extraction kits)
-
-
Methodology:
-
Cell Culture: Culture hMSCs in basal medium supplemented with 10% FBS, bFGF, and EGF until they reach 70-80% confluency.
-
Induction of Differentiation:
-
Aspirate the growth medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Add the differentiation medium to the cells.
-
Add this compound to a final concentration of 1 nM.[8] Include a control group without this compound.
-
-
Incubation: Culture the cells for 7-14 days in the differentiation medium. Replace the medium every 2-3 days.
-
Assessment of Differentiation:
-
Morphology: Observe cells daily for morphological changes indicative of neuronal differentiation (e.g., cell body shrinkage, neurite-like outgrowths).
-
Gene Expression: At the end of the culture period, extract RNA and perform RT-qPCR to analyze the expression of neuronal marker genes (e.g., NEFL, MAP2).
-
Protein Expression: Fix cells and perform immunocytochemistry using antibodies against neuronal proteins like neurofilament-M (NF-M) to visualize differentiation.[8][9]
-
-
3. Protocol: Cardiac Differentiation of Mouse Embryonic Stem Cells (mESCs) This protocol is based on a study that used T3 to enhance the generation of cardiomyocytes from mESCs.[3]
-
Materials:
-
Mouse Embryonic Stem Cells (mESCs)
-
ES cell culture medium with Leukemia Inhibitory Factor (LIF)
-
Embryoid Body (EB) formation medium
-
Differentiation medium
-
This compound (T3) stock solution
-
Reagents for flow cytometry (e.g., anti-troponin-T antibody)
-
-
Methodology:
-
EB Formation: Grow mESCs in LIF-containing medium. To induce differentiation, remove LIF and culture cells in suspension using the "hanging drop" method to form embryoid bodies (EBs).
-
Differentiation Induction:
-
After 2-4 days, transfer the EBs to a differentiation medium.
-
Supplement the medium with this compound. While the optimal concentration may vary, studies have used concentrations in the nanomolar range. A dose-response experiment is recommended.
-
Maintain a control group of EBs without T3.
-
-
Incubation: Culture the EBs for an additional 8-12 days. Spontaneously beating areas may become visible.
-
Assessment of Differentiation:
-
Quantification of Beating EBs: Count the number of EBs exhibiting spontaneous contractions as a percentage of the total EBs.
-
Flow Cytometry: Dissociate the EBs into single cells. Fix, permeabilize, and stain the cells with a fluorescently labeled antibody against a cardiac-specific marker like troponin-T. Analyze the percentage of positive cells using flow cytometry.[3]
-
Gene Expression: Analyze the expression of cardiac-specific genes such as TNNT2, MYH6, and NKX2-5 via RT-qPCR.
-
-
References
- 1. Thyroid hormone dependent regulation of target genes and their physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Triiodothyronine Promotes Cardiac Differentiation and Maturation of Embryonic Stem Cells via the Classical Genomic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thyroid Hormone Signaling Pathways: Time for a More Precise Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. THYROID HORMONE SIGNALLING AND CONSEQUENCES FOR CARDIAC DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Thyroid hormones promote cell differentiation and up-regulate the expression of the seladin-1 gene in in vitro models of human neuronal precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological Approaches to Studying Liothyronine's Antidepressant Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key methodological approaches used to investigate the antidepressant properties of Liothyronine (triiodothyronine or T3). The protocols detailed below cover preclinical models, clinical trial designs, and molecular assays, offering a guide for researchers in the field of neuropsychopharmacology and drug development.
Preclinical Assessment of Antidepressant-Like Activity
Preclinical studies in animal models are fundamental for the initial screening and characterization of the antidepressant-like effects of this compound. These models aim to replicate specific behavioral or neurobiological aspects of depression.
Behavioral Assays
1.1.1 Forced Swim Test (FST)
The FST is a widely used behavioral despair model to screen for antidepressant efficacy.[1] The test is based on the principle that an animal will cease escape behaviors (immobility) when placed in a stressful, inescapable situation, and that this immobility is reduced by effective antidepressant treatment.[1]
Experimental Protocol:
-
Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15-20 cm, preventing the animal from touching the bottom or escaping.[2]
-
Acclimation: Animals (mice or rats) are individually placed in the cylinder for a 15-minute pre-test session 24 hours before the actual test.
-
Test Session: On the test day, animals are again placed in the cylinder for a 5-6 minute session. The duration of immobility during the last 4 minutes of the test is recorded.[2]
-
Data Analysis: A decrease in the duration of immobility in the this compound-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.[1]
1.1.2 Novelty-Suppressed Feeding Test (NSFT)
The NSFT assesses anxiety- and depression-like behavior by creating a conflict between the drive to eat and the fear of a novel environment.[3] Chronic, but not acute, antidepressant treatment typically reduces the latency to feed in this test.[3]
Experimental Protocol:
-
Food Deprivation: Mice or rats are food-deprived for 24 hours prior to the test.
-
Apparatus: A novel, brightly lit open field arena (e.g., 50x50 cm) is used. A single food pellet is placed on a white paper platform in the center of the arena.
-
Test Session: The animal is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded over a 5-10 minute period.
-
Data Analysis: A shorter latency to begin eating in the this compound-treated group compared to the control group suggests anxiolytic and antidepressant-like effects.
Quantitative Data from Preclinical Studies
| Preclinical Study Type | Animal Model | This compound Treatment | Key Finding | Reference |
| Behavioral Assay | Male and female BALB/c mice | 20, 50, 200, or 500 μg/kg/day for 21 days | Decreased immobility in the Forced Swim Test and Tail Suspension Test at doses >20 μg/kg/day in males and at all doses in females. | [4] |
| Behavioral Assay | Male BALB/c mice | 20 and 50 μg/kg/day for 21 days | Shortened latency to feed in the Novelty Suppressed Feeding Test. | [4] |
Clinical Investigation of Antidepressant Efficacy
Clinical trials are essential to determine the safety and efficacy of this compound as a treatment for depression in humans. The primary study designs are augmentation and enhancement strategies.[5]
Clinical Trial Design
2.1.1 this compound Augmentation for Treatment-Resistant Depression
This approach involves adding this compound to an existing antidepressant regimen in patients who have not responded adequately to monotherapy.[5]
Protocol Outline:
-
Patient Population: Recruit patients with a diagnosis of Major Depressive Disorder (MDD) who have failed to respond to at least one adequate trial of a standard antidepressant (e.g., an SSRI or TCA).
-
Baseline Assessment: Evaluate the severity of depression using a standardized rating scale, most commonly the 17-item Hamilton Rating Scale for Depression (HAM-D-17).[5] A baseline HAM-D-17 score of ≥ 14 is often required for inclusion.[6]
-
Randomization: Patients are randomly assigned to receive either this compound or a placebo, in addition to their ongoing antidepressant treatment.
-
Dosing: this compound is typically initiated at a low dose (e.g., 25 mcg/day) and titrated up to a target dose (e.g., 50 mcg/day) over one to two weeks.[5]
-
Duration: The trial duration is typically 6-12 weeks.
-
Outcome Measures: The primary outcome is the change in HAM-D-17 score from baseline to the end of the study. Response is often defined as a ≥50% reduction in the HAM-D-17 score, and remission as a final HAM-D-17 score of ≤7.[5][7]
-
Safety Monitoring: Monitor thyroid function (TSH, free T3, free T4) at baseline and regular intervals. Also, monitor for potential side effects such as anxiety, palpitations, and tremor.[8]
2.1.2 this compound Enhancement of Antidepressant Response
In this design, this compound is initiated concurrently with a standard antidepressant at the beginning of treatment to accelerate the onset of action.[5] The protocol is similar to the augmentation design, with the key difference being the simultaneous initiation of both treatments.
Hamilton Rating Scale for Depression (HAM-D-17)
The HAM-D-17 is a clinician-administered scale used to assess the severity of depressive symptoms.[6]
Scoring and Interpretation:
| Score Range | Interpretation |
| 0-7 | Normal |
| 8-13 | Mild Depression |
| 14-18 | Moderate Depression |
| 19-22 | Severe Depression |
| >22 | Very Severe Depression |
Source: Wikipedia[6]
Quantitative Data from Clinical Trials
| Study Design | Antidepressant | This compound Dose | Key Findings | Reference |
| Augmentation (Treatment-Resistant Depression) | Tricyclic Antidepressants (TCAs) | 25-37.5 mcg/day | Meta-analysis showed a significant benefit in improving HDRS score (Effect Size 0.6). | [8] |
| Augmentation (STAR*D Trial) | Bupropion or Venlafaxine | 25-50 mcg/day | Remission rate of 24.7% (not statistically different from lithium at 15.9%). | [9] |
| Enhancement | Sertraline | 20-50 mcg/day | Response rate of 70% with this compound vs. 50% with placebo. Remission rate of 58% with this compound vs. 38% with placebo. | [9] |
| Augmentation (Open-Label) | SSRIs | 50 mcg/day | Mean HAM-D-17 score decreased from 20.5 to 14.0. 35% of subjects were treatment responders. | [8] |
Molecular and Cellular Assays
Investigating the molecular mechanisms underlying this compound's antidepressant effects is crucial for understanding its pharmacology and for the development of novel therapeutic targets.
Gene Expression Analysis via qPCR
This compound, as a thyroid hormone, directly influences gene expression by binding to nuclear thyroid hormone receptors (TRs). Quantitative Polymerase Chain Reaction (qPCR) is used to measure changes in the mRNA levels of target genes.
Experimental Protocol:
-
Tissue/Cell Preparation: Isolate brain tissue (e.g., prefrontal cortex, hippocampus) from preclinical models or use neuronal/glial cell cultures.
-
RNA Extraction: Extract total RNA using a standard protocol (e.g., Trizol-based methods).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform qPCR using primers specific for target genes such as:
-
Data Analysis: Calculate the relative fold change in gene expression in this compound-treated samples compared to controls using the ΔΔCt method.
Serotonin Receptor Binding Assays
This compound is thought to modulate serotonergic neurotransmission. Receptor binding assays can quantify the affinity of this compound or its downstream effectors for serotonin receptors.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from brain tissue or cells expressing the serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A).[12]
-
Radioligand Binding: Incubate the membranes with a specific radiolabeled ligand (e.g., [³H]WAY-100635 for 5-HT1A receptors, [³H]ketanserin for 5-HT2A receptors) in the presence or absence of varying concentrations of a competing unlabeled ligand (e.g., this compound or a known serotonin receptor ligand).[2][13]
-
Separation and Counting: Separate the bound and free radioligand by rapid filtration and quantify the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) from saturation binding experiments. Calculate the inhibitory constant (Ki) from competition binding experiments to assess the affinity of the test compound.
Western Blot for Phosphorylated Proteins
To investigate the effects of this compound on intracellular signaling cascades, Western blotting can be used to measure the phosphorylation status of key signaling proteins like CREB (cAMP response element-binding protein).[14]
Experimental Protocol:
-
Protein Extraction: Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[3]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.[15]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST).[3]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-CREB).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]
-
Data Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total amount of that protein.
Visualization of Pathways and Workflows
Signaling Pathways
References
- 1. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. Effect of triiodothyronine on antidepressant screening tests in mice and on presynaptic 5-HT1A receptors: mediation by thyroid hormone α receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for Depression: A Review and Guidance for Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hamilton Rating Scale for Depression - Wikipedia [en.wikipedia.org]
- 7. dcf.psychiatry.ufl.edu [dcf.psychiatry.ufl.edu]
- 8. lancashireandsouthcumbriaformulary.nhs.uk [lancashireandsouthcumbriaformulary.nhs.uk]
- 9. researchgate.net [researchgate.net]
- 10. origene.com [origene.com]
- 11. origene.com [origene.com]
- 12. Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
- 14. Regulation of CREB Phosphorylation in Nucleus Accumbens after Relief Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results in Liothyronine Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments involving Liothyronine (T3).
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have lost activity over time. What could be the cause?
A1: this compound is susceptible to degradation, particularly when exposed to light, high temperatures, and humidity.[1][2] For consistent results, it is crucial to prepare fresh solutions and store them properly. Stock solutions of this compound sodium can be prepared in DMSO and stored at -20°C for up to one month or -80°C for up to one year.[3] When preparing aqueous solutions, be aware that this compound has low solubility in water but is soluble in dilute alkaline solutions.[4][5]
Q2: I am observing significant variability in cell viability assays with this compound. What are the potential sources of this inconsistency?
A2: Inconsistent results in cell viability assays can stem from several factors:
-
Cell Culture Conditions: Ensure consistent cell passage number, confluency, and serum concentration in your culture medium, as these can influence cellular response.[6]
-
This compound Degradation: As mentioned in Q1, the stability of your this compound solution is critical.
-
Assay Interference: Some assay reagents may interact with this compound or be affected by the vehicle (e.g., DMSO). Always include appropriate vehicle controls.
-
Biological Heterogeneity: Different cell lines, and even different passages of the same cell line, can exhibit varying responses to this compound.
Q3: My qPCR results for this compound-responsive genes are not consistent. How can I troubleshoot this?
A3: Inconsistent qPCR results are a common issue. Consider the following:
-
RNA Quality: Ensure high-purity RNA with no degradation.
-
cDNA Synthesis: Inefficient or variable cDNA synthesis can introduce significant variability.[7]
-
Primer/Probe Design: Poorly designed primers can lead to non-specific amplification or primer-dimer formation.[8][9][10]
-
PCR Inhibitors: Contaminants from your sample preparation can inhibit the PCR reaction.[11]
-
Pipetting Accuracy: Small variations in pipetting volumes can lead to significant differences in Cq values.[9]
Q4: I am having trouble with my this compound receptor binding assay, specifically with high non-specific binding. What can I do?
A4: High non-specific binding in receptor binding assays can be addressed by:
-
Optimizing Reagent Concentrations: Titrate the concentrations of your radioligand and receptor preparation to find the optimal signal-to-noise ratio.[12]
-
Washing Steps: Increase the number or stringency of wash steps to remove unbound radioligand.
-
Blocking Agents: Include blocking agents like bovine serum albumin (BSA) in your assay buffer to reduce non-specific binding to surfaces.
-
Filter Selection: If using a filter-based assay, ensure you are using the appropriate type of filter that minimizes non-specific binding of your radioligand.[13]
Troubleshooting Guides
Cell Viability Assays
| Observed Issue | Potential Cause | Recommended Solution |
| No effect of this compound on cell viability | Degraded this compound solution. | Prepare fresh this compound solution and protect from light. |
| Cell line is not responsive to this compound. | Use a positive control cell line known to respond to this compound (e.g., HepG2). | |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal incubation period. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in the plate. | Avoid using the outer wells of the plate or fill them with media without cells. | |
| Inconsistent this compound concentration. | Ensure proper mixing of the this compound solution before adding to the wells. | |
| Unexpected decrease in cell viability at low concentrations | Cytotoxicity of the vehicle (e.g., DMSO). | Determine the maximum non-toxic concentration of the vehicle in a separate experiment. |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. |
Quantitative PCR (qPCR) for Gene Expression Analysis
| Observed Issue | Potential Cause | Recommended Solution |
| No amplification in positive controls | Incorrectly designed primers or probe. | Verify primer sequences and design new primers if necessary.[7][8] |
| Errors in master mix preparation. | Prepare a fresh master mix and ensure all components are added correctly. | |
| Late Cq values in all samples | Low target abundance. | Increase the amount of cDNA template. |
| Inefficient primers or probe. | Optimize primer/probe concentrations and annealing temperature.[8][9] | |
| Presence of PCR inhibitors. | Dilute the cDNA template to reduce inhibitor concentration.[11] | |
| High Cq variability between technical replicates | Pipetting errors. | Use calibrated pipettes and practice consistent pipetting technique.[9] |
| Poorly mixed reaction components. | Gently vortex and centrifuge the PCR plate before running. | |
| Non-specific amplification (multiple peaks in melt curve) | Primer-dimer formation. | Optimize primer concentration and annealing temperature; redesign primers if necessary.[8] |
| Genomic DNA contamination. | Treat RNA samples with DNase I before cDNA synthesis. |
Receptor Binding Assays
| Observed Issue | Potential Cause | Recommended Solution |
| Low total binding | Inactive receptor preparation. | Prepare fresh membrane fractions or nuclear extracts. |
| Degraded radioligand. | Use a fresh batch of radioligand and store it properly. | |
| High non-specific binding (>50% of total binding) | Suboptimal radioligand concentration. | Use a radioligand concentration at or below the Kd.[14] |
| Insufficient washing. | Increase the number and volume of washes. | |
| Binding to filter or plate. | Pre-treat filters/plates with a blocking agent (e.g., BSA). | |
| Inconsistent results between experiments | Variability in receptor preparation. | Standardize the protocol for receptor preparation and quantify protein concentration accurately. |
| Incubation time not at equilibrium. | Perform a time-course experiment to determine when binding reaches equilibrium. |
Quantitative Data Summary
| Parameter | Value | Receptor/Cell Line | Reference |
| Binding Affinity (Ki) | 2.33 nM | Human TRα and TRβ | [1] |
| Binding Affinity (Kd) | 1.38 x 10-10 M | Rat liver nuclear receptors | [13] |
| EC50 (ANGPTL4 expression) | ~10 nM | Huh-7 cells | [15] |
| EC50 (CPT1A expression) | ~1 nM | Huh-7 cells | [15] |
| EC50 (DIO1 expression) | ~1 nM | Huh-7 cells | [15] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound sodium powder in a sterile microcentrifuge tube.
-
Add sterile, anhydrous DMSO to dissolve the powder to a final concentration of 10 mM.[3]
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[3]
-
When ready to use, thaw an aliquot at room temperature and dilute to the desired working concentration in the appropriate cell culture medium or assay buffer. Protect the working solution from light.
This compound Treatment of HepG2 Cells for Gene Expression Analysis
This protocol is adapted for the human liver cancer cell line HepG2, which is known to be responsive to thyroid hormones.[16][17][18][19][20]
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[17][18]
-
Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Starvation (Optional but Recommended): Once the cells reach the desired confluency, replace the growth medium with DMEM containing a reduced serum concentration (e.g., 1% charcoal-stripped FBS) for 16-24 hours. This reduces the background effects of hormones present in the serum.
-
Treatment: Prepare serial dilutions of this compound in the low-serum medium. Remove the starvation medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours for gene expression analysis).[16]
-
RNA Extraction: After incubation, wash the cells with ice-cold PBS and lyse the cells directly in the wells using a suitable lysis buffer for RNA extraction. Proceed with your preferred RNA extraction protocol.
-
qPCR Analysis: Synthesize cDNA from the extracted RNA and perform qPCR using primers for your target genes and a suitable housekeeping gene.
Visualizations
Caption: Genomic and non-genomic signaling pathways of this compound (T3).
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: A general experimental workflow for studying the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Non-genomic actions of thyroid hormone in brain development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound sodium Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound | C15H12I3NO4 | CID 5920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]
- 7. pcrbio.com [pcrbio.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. dispendix.com [dispendix.com]
- 10. Troubleshooting fine‐tuning procedures for qPCR system design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Filter-binding assay procedure for thyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Regulation of gene transcription by thyroid hormone receptor β agonists in clinical development for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. e-century.us [e-century.us]
- 17. bcrj.org.br [bcrj.org.br]
- 18. encodeproject.org [encodeproject.org]
- 19. Uptake and metabolism of 3,5,3'-triiodothyronine and 3,3',5'-triiodothyronine by human liver-derived cells: HepG2 cells as a model for thyroid hormone handling by human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An optimized protocol with a stepwise approach to identify specific nuclear receptor ligands from cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Liothyronine (T3) Concentration for Maximal Cell Response
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize liothyronine (T3) concentration in cell culture experiments for maximal and reproducible cell responses.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound (T3) in cell culture?
A1: this compound, the active form of thyroid hormone, primarily acts by binding to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors.[1][2] This T3-TR complex then binds to thyroid hormone response elements (TREs) on the DNA, modulating the transcription of target genes involved in a wide array of cellular processes, including metabolism, growth, and differentiation.[1][3] Additionally, T3 can elicit rapid, non-genomic effects by interacting with receptors on the plasma membrane or in the cytoplasm, activating signaling cascades like the PI3K/Akt and MAPK/ERK pathways.[4][5][6][7][8][9][10][11][12][13]
Q2: Why is it critical to use thyroid hormone-depleted serum in my cell culture medium?
A2: Standard fetal bovine serum (FBS) contains endogenous thyroid hormones that can interfere with your experiment and mask the effects of exogenously added this compound. To accurately assess the dose-dependent effects of T3, it is essential to use a culture medium supplemented with thyroid hormone-depleted serum.[14] This can be achieved by using commercially available charcoal-stripped serum or by preparing it in-house using anion exchange resins.[14]
Q3: What are the typical concentration ranges for this compound in in vitro experiments?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific biological response being measured. Physiological concentrations can range from picomolar (pM) to low nanomolar (nM), while some studies exploring specific pathways may use higher concentrations. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Quantitative Data Summary
The following table summarizes experimentally determined optimal this compound concentrations for various cell types and responses.
| Cell Type | Response Measured | Optimal Concentration (EC50 or Effective Dose) | Reference(s) |
| Rat Pituitary (GC) Cells | Cell Growth | 0.05 nM | [4] |
| Rat Pituitary (GC) Cells | Growth Hormone Production | 0.15 nM | [4] |
| Rat Pituitary (GC) Cells | T3 Nuclear Receptor Down-regulation | 2.1 nM | [4] |
| Human Breast Cancer (MCF-7) | Cell Proliferation | 10 - 100 nM | [1] |
| Human Breast Cancer (MCF-7) | TGFA mRNA Expression | 1 nM | [2] |
| Human Breast Cancer (S30 clone) | Inhibition of Proliferation | 10 nM | [11] |
| Human Papillary Thyroid Carcinoma | Cell Proliferation | Not specified | |
| Human Hepatoma (HepG2-TRα1/β1) | miR-214 Upregulation | 10 - 100 nM | [13] |
| 3T3-F442A Preadipocytes | Adipocyte Differentiation | 0.1 nM | [1] |
| Mouse Embryonic Neural Stem Cells | Neuronal Differentiation | 0.3 nM | |
| Human Fetal Neuroepithelial Cells | Cell Differentiation | 1 nM | |
| Rat Hepatocytes | Stimulation of Proliferation | 20 µ g/100 g body weight (in vivo) | [12] |
| Rat Cardiomyocytes | Normalization of Contractility | 10 µg/kg/day (in vivo) |
Signaling Pathways and Experimental Workflow
This compound (T3) Signaling Pathways
This compound exerts its effects through both genomic and non-genomic pathways. The genomic pathway involves the regulation of gene expression via nuclear receptors, while the non-genomic pathways involve rapid activation of cytoplasmic signaling cascades.
Caption: this compound (T3) signaling pathways.
Experimental Workflow for Optimizing this compound Concentration
A systematic approach is necessary to determine the optimal T3 concentration for a desired cellular response. This workflow outlines the key steps from initial setup to data analysis.
Caption: Experimental workflow for T3 optimization.
Experimental Protocols
Protocol 1: Dose-Response Curve for Cell Viability (MTT Assay)
This protocol is for determining the effect of a range of this compound concentrations on cell viability using an MTT assay.
Materials:
-
Cells of interest
-
Thyroid hormone-depleted complete culture medium
-
This compound (T3) stock solution (e.g., 1 mM in 0.01 M NaOH)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
T3 Treatment: Prepare serial dilutions of this compound in thyroid hormone-depleted medium. Remove the old medium from the cells and add 100 µL of the T3 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of NaOH as the highest T3 concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2][4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the T3 concentration to generate a dose-response curve and calculate the EC50 value.
Protocol 2: Analysis of Cell Proliferation (Ki-67 Staining by Flow Cytometry)
This protocol describes the use of Ki-67 staining to assess cell proliferation in response to this compound treatment.
Materials:
-
Cells of interest treated with T3 as described above
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 70% cold ethanol)
-
Permeabilization/wash buffer (e.g., PBS with 1% FBS and 0.1% saponin)
-
FITC-conjugated anti-Ki-67 antibody
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest the T3-treated and control cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and then fix them by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 1 hour.[3]
-
Permeabilization and Staining: Wash the fixed cells twice with permeabilization/wash buffer. Resuspend the cell pellet in the buffer and add the anti-Ki-67 antibody.[3][5]
-
Incubation: Incubate for 20-30 minutes at room temperature in the dark.[3]
-
Washing: Wash the cells twice with permeabilization/wash buffer to remove unbound antibody.
-
Flow Cytometry: Resuspend the cells in PBS and analyze them on a flow cytometer to determine the percentage of Ki-67 positive cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | Presence of endogenous thyroid hormones in the serum. | Use thyroid hormone-depleted serum (charcoal-stripped or from a thyroidectomized animal).[1][14] |
| Suboptimal T3 concentration. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10⁻¹² M to 10⁻⁶ M). | |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. | |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| This compound instability in the medium. | Prepare fresh T3 dilutions for each experiment. This compound can be less stable in solution over time. | |
| Unexpected cell death at high T3 concentrations | This compound toxicity at supraphysiological doses. | This can be a real biological effect. Note the toxic concentration and focus on the physiological range for your experiments. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., NaOH) is the same in all wells, including the vehicle control, and is non-toxic to the cells. | |
| Difficulty dissolving this compound | Low solubility of this compound in aqueous solutions. | Prepare a high-concentration stock solution in a suitable solvent like 0.01 M NaOH and then dilute it in the culture medium. |
References
- 1. Breast cancer cells utilize T3 to trigger proliferation through cellular Ca2+ modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triiodothyronine (T3) upregulates the expression of proto-oncogene TGFA independent of MAPK/ERK pathway activation in the human breast adenocarcinoma cell line, MCF7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Low-Therapeutic Dose of Lithium Inhibits GSK3 and Enhances Myoblast Fusion in C2C12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uptake and metabolism of 3,5,3'-triiodothyronine and 3,3',5'-triiodothyronine by human liver-derived cells: HepG2 cells as a model for thyroid hormone handling by human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute Effects of this compound Administration on Cardiovascular System and Energy Metabolism in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HL-1 cells: A cardiac muscle cell line that contracts and retains phenotypic characteristics of the adult cardiomyocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. HepG2 Cells [cytion.com]
- 10. Myoblast differentiation of C2C12 cell may related with oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Low-density cell culture enhances hepatic function through tight junction formation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journal.waocp.org [journal.waocp.org]
- 13. Thyroid hormone inhibits growth of hepatoma cells through induction of miR-214 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Addressing Liothyronine stability and degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Liothyronine (T3) in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect this compound stability in solution?
A1: this compound stability in solution is primarily influenced by light, pH, and the solvent used. It is particularly sensitive to light, which can cause significant degradation. While temperature has a lesser effect, prolonged exposure to high temperatures can also lead to degradation.[1] The pH of the solution is another critical factor, with stability generally being greater in more basic conditions.[2]
Q2: How should this compound solutions be prepared and stored to ensure stability?
A2: To maximize stability, this compound solutions should be prepared in a suitable solvent such as dilute alkali or a methanol-water mixture and protected from light by using amber-colored vials or by wrapping the container in foil.[3][4][5] For short-term storage, refrigeration at 2-8°C is recommended.[6] For longer-term storage, freezing at -20°C has been shown to maintain stability for extended periods.[6]
Q3: What are the main degradation products of this compound?
A3: The primary degradation pathway for this compound is deiodination, where iodine atoms are lost from the thyronine core. This can result in the formation of diiodothyronine (T2), monoiodothyronine, and ultimately thyronine.[7][8] Oxidative degradation of the side chain can also occur, leading to the formation of various acidic and amide derivatives.[9] Under photolytic stress, this compound can degrade to the same products as thyroxine, with tyrosine being a major end product.[7]
Q4: Can this compound adsorb to laboratory plastics?
A4: Yes, thyroid hormones, including this compound, are known to adsorb to plastic surfaces such as those found in IV bags, tubing, and other laboratory ware.[10] This can lead to a significant decrease in the actual concentration of the hormone in solution. To mitigate this, the use of glass or polyolefin containers is recommended over PVC.[10] In cases where plasticware is unavoidable, pre-coating the surfaces with a protein solution like albumin may help to reduce adsorption.
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected results in cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Protect from Light: Ensure that all solutions containing this compound, including the cell culture medium, are protected from light during preparation, incubation, and storage.
-
Fresh Preparation: Prepare fresh dilutions of this compound from a stable stock solution immediately before each experiment.
-
Solvent Check: Verify that the solvent used to dissolve and dilute the this compound is compatible and does not accelerate degradation. A small percentage of a suitable organic solvent like methanol in the final medium concentration is generally acceptable, but its effects on the specific cell line should be validated.
-
Stability Check: If problems persist, perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) using HPLC to quantify the concentration over time.
-
Problem 2: Variability in analytical measurements of this compound concentration.
-
Possible Cause: Adsorption of this compound to pipette tips, microplates, or vials.
-
Troubleshooting Steps:
-
Use Low-Binding Plastics: Whenever possible, use laboratory plastics specifically designed for low protein/molecule binding.
-
Pre-Rinsing: Pre-rinse pipette tips with the this compound solution before transferring.
-
Material Selection: Opt for glass or polypropylene containers over polystyrene for storing and handling this compound solutions.
-
Include a Carrier Protein: The addition of a carrier protein, such as bovine serum albumin (BSA), to the solution can help to block non-specific binding sites on plastic surfaces.
-
Problem 3: Appearance of unexpected peaks in HPLC chromatograms during stability studies.
-
Possible Cause: Formation of degradation products or interaction with excipients.
-
Troubleshooting Steps:
-
Identify Degradants: Compare the retention times of the unknown peaks with those of known this compound degradation products (e.g., diiodothyronine, tyrosine).[8]
-
Stress Testing: Perform forced degradation studies (e.g., exposure to strong acid, base, peroxide, heat, and light) to intentionally generate degradation products and confirm their chromatographic behavior.
-
Excipient Interaction: If working with a formulation, investigate potential interactions between this compound and the excipients. Some excipients, particularly those that are hygroscopic or create an acidic microenvironment, can accelerate degradation.[2]
-
Data on this compound Stability
The following tables summarize quantitative data on the stability of this compound under various conditions.
Table 1: Stability of this compound in Solution Under Different Storage Conditions
| Concentration | Solvent | Storage Temperature | Duration | Percent Remaining | Reference |
| Stock Solutions | Not Specified | -20°C | 52 weeks | Stable (within ±15% of nominal) | [6] |
| Dilute Solutions | Not Specified | 2-8°C | 10 days | Stable (within ±15% of nominal) | [6] |
| 1 µg/mL | 0.9% NaCl | Room Temperature (Light) | 6.5 hours | >90% | |
| 1 µg/mL | 0.9% NaCl | Room Temperature (Dark) | 12 hours | >90% | |
| 0.4 µg/mL | 0.9% NaCl | Room Temperature (Light) | 16.9 hours | >90% | |
| 0.4 µg/mL | 0.9% NaCl | Room Temperature (Dark) | 18 hours | >90% |
Table 2: Effect of pH on this compound Stability in Aqueous Slurries with Excipients
| pH of Slurry | Stability | Reference |
| 3 | Reduced Stability | [2] |
| 11 | Improved Stability | [2] |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound and its Degradation Products
This protocol is adapted from a validated stability-indicating HPLC method for thyroid hormones.[8]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column Temperature: 25°C.[8]
-
Gradient Program:
-
A gradient program should be optimized to achieve adequate separation of this compound from its potential degradation products. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a run time of approximately 30-40 minutes.[5][11]
-
-
Sample Preparation:
Visualizations
This compound Signaling Pathway
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. tpauk.com [tpauk.com]
- 4. This compound | C15H12I3NO4 | CID 5920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. saspublishers.com [saspublishers.com]
Technical Support Center: Liothyronine (T3) Administration in Animal Models
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for challenges encountered during the administration of Liothyronine (T3) to animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it act?
A1: this compound is a manufactured form of the thyroid hormone triiodothyronine (T3), which is the most potent and active form of thyroid hormone.[1][2] Its primary mechanism of action involves binding to thyroid hormone receptors in the cell nucleus, which then control DNA transcription and protein synthesis.[3][4] This regulation affects the basal metabolic rate, protein, fat, and carbohydrate metabolism, and the body's sensitivity to catecholamines.[1] The physiological effects of thyroid hormones are predominantly produced by T3.[4]
Q2: What are the common routes of administration for this compound in animal models?
A2: Common administration routes in animal models include oral (in drinking water, diet, or by gavage), intraperitoneal (i.p.) injection, and subcutaneous (s.c.) injection.[5][6][7][8] Newer strategies being explored include slow-release tablets, nanoparticles, and subcutaneous implants.[5][9]
Q3: How quickly can I expect to see a physiological effect after administration?
A3: this compound has a rapid onset of action.[1] Effects can be observed within a few hours of administration, with the maximum pharmacological response typically occurring within 2 to 3 days.[3][4]
Q4: What is the pharmacokinetic profile of this compound in rodents?
A4: Oral this compound is almost completely absorbed.[3] In rats, oral administration results in a peak of serum T3 at about 3 hours.[5] The half-life is reported to be between 1 and 2 days.[3] The pharmacokinetics can be described by a two-compartment model, featuring a rapid distribution phase and a slow elimination phase.[10][11]
Q5: Are there non-invasive methods to monitor thyroid hormone levels?
A5: Yes, besides blood serum analysis, thyroid hormone levels can be monitored non-invasively by measuring their concentrations in urine and feces.[12][13] This can be particularly useful to reduce stress on the animals, as stress from restraint and blood collection can impact physiology and mask significant changes in hormone concentrations.[12][13]
Troubleshooting Guide
Problem 1: High Variability or Incomplete Suppression of Endogenous T4/TSH
Possible Cause: Inconsistent dosing, particularly when administered via drinking water or diet. Water and food intake can vary between animals, strains, and sexes, leading to inconsistent drug delivery.[5][6]
Solution:
-
Switch Administration Route: For more consistent results, switch from ad libitum administration in drinking water to a more controlled method like daily intraperitoneal (i.p.) or subcutaneous (s.c.) injections, or oral gavage.[6] Studies have shown that i.p. injection can suppress T4 levels more effectively and consistently than administration in drinking water, especially in female mice.[6]
-
Optimize Drinking Water Protocol: If using drinking water, prepare the stock solution in 40 mM NaOH to aid dissolution.[5] Be aware that different mouse strains and sexes respond differently; for example, heavier mice and males may show greater T4 suppression due to higher water intake.[6] It may be necessary to increase the L-T3 concentration for some strains to achieve the desired effect.[6]
Problem 2: Rapid Peak and Decline in Serum T3 Levels
Possible Cause: Standard this compound formulations are absorbed and metabolized quickly, leading to a non-physiological spike in serum T3 levels followed by a rapid decline.[5][9] This can cause side effects and does not mimic the stable T3 levels in healthy individuals.[5]
Solution:
-
Consider Sustained-Release Formulations: Explore novel delivery strategies designed to slow absorption and provide more stable circulating T3 levels. These include poly-zinc-liothyronine (PZL) complexes, T3 sulfate (T3-S), and custom-formulated slow-release tablets.[5][9][14]
-
Fractionated Dosing: If using standard formulations, divide the total daily dose into multiple smaller doses administered throughout the day (e.g., twice or thrice daily).[11] This can help mitigate the sharp peaks and troughs in serum T3 concentration.[11]
Problem 3: Suspected Instability of this compound in Solution
Possible Cause: this compound can adhere to plastic surfaces, such as IV tubing or storage containers, leading to a significant loss of the active drug from the solution.[15] The stability of the sodium salt form can also be affected by water activity.[16]
Solution:
-
Use a Carrier Protein: When preparing solutions for intravenous infusion, add albumin (e.g., 1 mg/mL) to the infusate.[15] Albumin prevents the hormone from adhering to plastic tubing, ensuring accurate and stable dosing.[15]
-
Control Water Activity: For solid preparations, ensure that water activity is maintained below 0.4 (ideally between 0.1 and 0.3) to guarantee long-term storage stability.[16]
-
Fresh Preparation: For administration in drinking water, prepare solutions freshly and regularly to minimize degradation over time.
Problem 4: Animal Models Exhibit Symptoms of Hyperthyroidism or Other Adverse Effects
Possible Cause: The administered dose is too high, leading to toxicity. Symptoms can mirror hyperthyroidism and include weight loss, tremors, nervousness, increased appetite, and cardiovascular effects like heart palpitations.[1][17][18] Larger doses can produce serious or even life-threatening toxicity.[1]
Solution:
-
Dose Adjustment: Carefully review and adjust the dosage. Ensure accurate dose conversion from human to animal models based on body surface area, not just body weight.[19][20]
-
Monitor for Adverse Events: Routinely monitor animals for clinical signs of toxicity such as weight loss, changes in behavior, increased heart rate, or diarrhea.[1][17][21]
-
Measure Serum T3: Periodically measure serum T3 concentrations to ensure they are within the desired therapeutic range and not reaching supraphysiological levels.[11]
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in this compound experiments.
Data & Dosing Information
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Notes | Source |
| Oral Absorption | ~95% in 4 hours | Human | Almost completely absorbed. | |
| Time to Peak (Tmax) | ~2.5 - 3 hours | Human, Rat | Peak serum concentration after oral dose. | [3] |
| Elimination Half-life | 1 - 2 days | Rat | Shorter half-life compared to Levothyroxine (T4). | [3] |
| Protein Binding | ~99.7% | Human | Primarily bound to thyroxine-binding globulin. | [1][3] |
Table 2: Dose Conversion Between Humans and Common Animal Models
To calculate the Human Equivalent Dose (HED) from an animal dose, or vice versa, the most accurate method uses Body Surface Area (BSA) rather than body weight alone.[22]
Formula: Animal Dose (mg/kg) = Human Dose (mg/kg) * (Human Km / Animal Km)
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor¹ | To Convert Human Dose to Animal Dose (Multiply by) |
| Human | 60 | 1.62 | 37 | 1.0 |
| Mouse | 0.02 | 0.007 | 3 | 12.3 |
| Rat | 0.15 | 0.025 | 6 | 6.2 |
| Rabbit | 1.8 | 0.150 | 12 | 3.1 |
| Dog | 10 | 0.500 | 20 | 1.8 |
¹Km = Body Weight (kg) / Body Surface Area (m²)[23] Data sourced from FDA guidelines and related publications.[19][20][23]
Experimental Protocols
Protocol 1: Administration via Drinking Water
This protocol is adapted from methodologies used to suppress endogenous TSH in mice.[5][6]
Materials:
-
L-3,5,3′-triiodothyronine (L-T3)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Animal drinking bottles
Procedure:
-
Prepare Stock Solution: Create a concentrated stock solution of L-T3. To enhance solubility, first dissolve the L-T3 powder in a small volume of 40 mM NaOH.[5]
-
Dilute to Working Concentration: Dilute the stock solution with distilled water to the final desired concentration (e.g., 3 µg/mL or 5 µg/mL).[6] Note that the optimal concentration may vary by mouse strain.[6]
-
Administration: Fill the animal drinking bottles with the L-T3 solution. Replace the solution every 2-3 days to ensure stability.
-
Monitoring: Monitor the animals' water intake to estimate the dose consumed. Be aware that intake can vary between animals.[5]
-
Duration: Continue administration for the required duration of the experiment (e.g., 7 days for TSH suppression).[6]
Protocol 2: Intraperitoneal (i.p.) Injection
This method provides more accurate and consistent dosing compared to drinking water administration.[6]
Materials:
-
L-T3
-
Sterile Saline (0.9% NaCl) or other appropriate vehicle
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Prepare Injection Solution: Dissolve L-T3 in the sterile vehicle to the desired final concentration. The dose is typically calculated based on body weight (e.g., 20 µg of L-T3 per 100 g of body weight).[24]
-
Animal Restraint: Properly restrain the mouse or rat. For mice, scruffing the neck to expose the abdomen is common.
-
Injection: Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 15-30 degree angle.
-
Administer Dose: Inject the calculated volume of the L-T3 solution.
-
Frequency: Administer injections daily or as required by the experimental design.[6][24]
Protocol 3: Subcutaneous (s.c.) Injection
Subcutaneous injection is another reliable method for delivering a precise dose.
Materials:
-
L-T3
-
Sterile Saline (0.9% NaCl) or other appropriate vehicle
-
Sterile syringes and needles
Procedure:
-
Prepare Injection Solution: Prepare the L-T3 solution as described for i.p. injection. A common dose used in a mouse model of thyroid storm was 1.0 mg/kg.[25]
-
Animal Restraint: Properly restrain the animal.
-
Injection: Gently lift a fold of skin, typically between the shoulder blades (interscapular region), to form a "tent."
-
Administer Dose: Insert the needle into the base of the skin tent, parallel to the body. Inject the solution into the subcutaneous space.
-
Frequency: Administer injections daily or as required by the experimental design.[25]
T3 Signaling and Administration Workflow
Caption: Workflow of this compound from administration to cellular action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pfizermedical.com [pfizermedical.com]
- 5. Sustained Release T3 Therapy: Animal Models and Translational Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variable Suppression of Serum Thyroxine in Female Mice of Different Inbred Strains by Triiodothyronine Administered in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of formulation Strategies for Treatment of Hypothyroidismin Rodent and Human via Replacement of Thyroxine by this compound | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 8. researchgate.net [researchgate.net]
- 9. Sustained Release T3 Therapy: Animal Models and Translational Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MON-LB101 Pharmacokinetics of this compound during Thyroid Hormone Therapy Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Non-Invasive Measurement of Thyroid Hormones in Domestic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extended Absorption of this compound from Poly-Zinc-Liothyronine: Results from a Phase 1, Double-Blind, Randomized, and Controlled Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability of thyroid hormones during continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US8293272B2 - Solid pharmaceutical preparation containing levothyroxine and/or this compound salts - Google Patents [patents.google.com]
- 17. What are the side effects of this compound Sodium? [synapse.patsnap.com]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. jbclinpharm.org [jbclinpharm.org]
- 20. How to convert human dose to animal dose? NovoPro [novoprolabs.com]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. archives.ijper.org [archives.ijper.org]
- 23. Conversion between animals and human [targetmol.com]
- 24. researchgate.net [researchgate.net]
- 25. Generation of a mouse model of thyroid storm and preliminary investigation of the therapeutic effects of ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Liothyronine in Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Liothyronine (T3).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (T3) in a research context?
This compound, the synthetic form of the active thyroid hormone triiodothyronine (T3), primarily exerts its effects through genomic and non-genomic pathways.
-
Genomic Pathway: this compound binds to nuclear thyroid hormone receptors (TRs), primarily TRα and TRβ[1]. This hormone-receptor complex then binds to thyroid hormone response elements (TREs) on the DNA, modulating the transcription of target genes involved in processes like growth, development, and metabolism[2][3].
-
Non-Genomic Pathway: this compound can also initiate rapid signaling events independent of gene transcription. These actions are often initiated at the plasma membrane or in the cytoplasm and can involve the activation of signaling cascades such as the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways[4][5][6][7].
Q2: What are the potential off-target effects of this compound in in-vitro experiments?
Off-target effects in a research setting can refer to responses that are not mediated by the intended nuclear thyroid hormone receptors or that occur in a manner not relevant to the physiological context being modeled. These can include:
-
Activation of Non-Genomic Signaling: At high concentrations, this compound can promiscuously activate kinase signaling pathways (e.g., PI3K/Akt, MAPK/ERK) which may not be the focus of the study and could lead to confounding results[4][6].
-
Cytotoxicity: At supra-physiological concentrations, this compound and its analogs can reduce cell viability and growth in certain cancer cell lines[8].
-
Alteration of Serotonin Signaling: this compound has been shown to influence the sensitivity and transcription of serotonin (5-HT) receptors. This could be an off-target effect in neurological studies not focused on the serotonergic system.
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Key strategies include:
-
Dose-Response Optimization: Conduct thorough dose-response experiments to determine the lowest effective concentration of this compound that elicits the desired on-target effect without significant off-target responses.
-
Use of Thyroid Hormone-Depleted Serum: Standard cell culture media often contains endogenous thyroid hormones from fetal bovine serum (FBS). Using serum depleted of thyroid hormones is essential to ensure that the observed effects are solely due to the experimentally added this compound[5].
-
Appropriate Controls:
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to account for any effects of the solvent itself.
-
Inactive Analogs: Consider using an inactive thyroid hormone analog as a negative control to demonstrate the specificity of the observed effects.
-
-
Selective Inhibitors: If non-genomic pathways are a concern, specific inhibitors for PI3K (e.g., wortmannin) or MAPK/ERK (e.g., U0126) can be used to dissect the signaling pathways involved[9].
-
Cell Line Selection: Choose cell lines with well-characterized expression of thyroid hormone receptors and associated signaling components relevant to your research question.
Q4: What are some alternatives to this compound for in-vitro research?
Depending on the specific research question, alternatives or combination treatments might be considered:
-
Levothyroxine (T4): As the prohormone to T3, T4 can be used in cell lines that express deiodinases to study the conversion and subsequent action of T3[10].
-
Selective Thyroid Hormone Receptor Modulators (STRMs): These are compounds designed to have isoform-specific or tissue-specific actions on TRs, which can help in dissecting the roles of different TR isoforms[7].
-
Sustained-Release Formulations: For longer-term studies, sustained-release formulations of this compound may provide more stable concentrations in the culture medium, mimicking a more physiological exposure and potentially reducing off-target effects associated with high initial concentrations[11][12][13].
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in experimental replicates. | 1. Inconsistent this compound concentration: this compound can adhere to plastic labware, leading to variable effective concentrations[14].2. Cell passage number: High passage numbers can lead to phenotypic drift and altered responses.3. Inconsistent cell seeding density. | 1. Use of albumin: Add bovine serum albumin (BSA) to the culture medium (e.g., 1 mg/mL) to prevent this compound from adhering to plastic surfaces and maintain a stable concentration[14].2. Use low-passage cells: Maintain a consistent and low passage number for your cell lines.3. Ensure uniform cell seeding: Use a cell counter to ensure consistent cell numbers across all wells and experiments. |
| Unexpected or contradictory results in cell viability assays (e.g., MTT, XTT). | 1. Direct reduction of the assay reagent: Some compounds can directly reduce tetrazolium salts, leading to false-positive results.2. Alteration of cellular metabolism: this compound alters cellular metabolism, which can affect the readout of metabolism-based viability assays without necessarily reflecting changes in cell number or viability[15].3. Contamination: Microbial contamination can affect the metabolic activity of the culture[8][16]. | 1. Include a cell-free control: Run the assay with this compound in cell-free media to check for direct reduction of the reagent.2. Use an alternative viability assay: Corroborate results with a non-metabolism-based assay, such as a trypan blue exclusion assay or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).3. Regularly test for mycoplasma and other contaminants. |
| Inconsistent gene expression results (qPCR). | 1. Poor primer design: Primers may not be specific or efficient.2. Unstable reference genes: The expression of commonly used housekeeping genes may be affected by this compound treatment.3. Genomic DNA contamination. | 1. Design and validate primers: Design primers that span exon-exon junctions and validate their efficiency and specificity with a standard curve and melt curve analysis[17].2. Validate reference genes: Test a panel of potential reference genes to identify those whose expression is stable under your experimental conditions[18].3. Treat RNA with DNase: Always include a DNase treatment step during RNA extraction to remove contaminating genomic DNA[19]. |
| Difficulty in observing a dose-dependent response. | 1. Endogenous thyroid hormones in serum: The presence of thyroid hormones in standard FBS can mask the effects of exogenously added this compound.2. Rapid degradation of this compound: this compound may not be stable in the culture medium for the duration of the experiment.3. Incorrect concentration range: The concentrations tested may be outside the dynamic range of the cellular response. | 1. Use thyroid hormone-depleted serum: This is critical for observing a clear dose-response relationship[5].2. Replenish media: For longer experiments, consider replenishing the media with fresh this compound at regular intervals.3. Perform a broad-range dose-response study: Test a wide range of concentrations (e.g., from picomolar to micromolar) to identify the optimal range for your specific cell type and endpoint. |
Quantitative Data
Table 1: Binding Affinities of this compound to Thyroid Hormone Receptors
| Receptor | Ligand | Dissociation Constant (Kd) | Reference |
| TRα | This compound (T3) | 0.06 nM | [1] |
| TRβ | This compound (T3) | 0.06 nM | [1] |
| TRβ (human recombinant) | [¹²⁵I]Triiodothyronine | 0.21 nM | [2] |
| Rat Liver Nuclear Receptors | [¹²⁵I]Triiodothyronine | 0.138 nM | [20] |
| Rat Thymocyte Plasma Membrane (High Affinity Site) | [¹²⁵I]Triiodothyronine | 0.95 nM | [21] |
| Rat Thymocyte Plasma Membrane (Low Affinity Site) | [¹²⁵I]Triiodothyronine | 25 nM | [21] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Condition | Reference |
| Peak Plasma Concentration (Cmax) | 346 ng/dL | 50 mcg multiple oral doses | [10] |
| Time to Peak Concentration (Tmax) | ~2.5 hours | 50 mcg multiple oral doses | [10] |
| Biological Half-life | 1-2 days | In vivo | [22] |
| Protein Binding | ~99.7% | In plasma | [10] |
| Apparent Volume of Distribution | 0.1-0.2 L/kg | In vivo | [10] |
Experimental Protocols
Thyroid Hormone Receptor Binding Assay (Filter-Binding Method)
This protocol is adapted from established filter-binding assay procedures[20].
Materials:
-
Rat liver nuclei (or other source of TRs)
-
Extraction Buffer: 0.4 M NaCl in a suitable buffer (e.g., Tris-HCl, pH 8.2-8.4)
-
[¹²⁵I]-Liothyronine (radiolabeled T3)
-
Unlabeled this compound (for competition)
-
Nitrocellulose membrane filters (e.g., 0.45 µm)
-
Cold Wash Buffer (e.g., Tris-HCl, pH 8.2-8.4)
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Receptor Extraction: Extract TRs from washed rat liver nuclei using the high-salt Extraction Buffer.
-
Incubation:
-
For total binding, incubate the nuclear extract with a low concentration of [¹²⁵I]-Liothyronine (e.g., 0.06 nM)[2].
-
For non-specific binding, incubate the nuclear extract with [¹²⁵I]-Liothyronine in the presence of a high concentration of unlabeled this compound (e.g., 1 mM)[2].
-
Incubate for a sufficient time to reach equilibrium (e.g., 20-24 hours at 4°C)[2].
-
-
Filtration:
-
Rapidly filter the incubation mixture through a nitrocellulose membrane under suction at 2°C.
-
The receptor-ligand complex will be retained on the filter.
-
-
Washing: Wash the filters with cold Wash Buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Calculation:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Perform saturation binding experiments with increasing concentrations of [¹²⁵I]-Liothyronine to determine the Kd and Bmax (maximum number of binding sites).
-
Perform competition binding experiments with a fixed concentration of [¹²⁵I]-Liothyronine and increasing concentrations of unlabeled this compound or other test compounds to determine their binding affinities.
-
MTT Cell Viability Assay
This is a general protocol for an MTT assay to assess the effect of this compound on cell viability[23].
Materials:
-
Cells of interest
-
Complete culture medium (preferably with thyroid hormone-depleted serum)
-
This compound stock solution
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) SDS, pH 4.7)[23]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Include a vehicle control and a no-treatment control.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of Solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the absorbance of the media-only blank.
-
Express the results as a percentage of the vehicle control.
-
Plot the percentage of viability versus this compound concentration to generate a dose-response curve and calculate the IC50 value if applicable.
-
Quantitative PCR (qPCR) for Target Gene Expression
This protocol provides a framework for analyzing the expression of this compound-responsive genes.
Materials:
-
Treated and control cells
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qPCR instrument
-
SYBR Green or TaqMan master mix
-
Gene-specific primers
-
Nuclease-free water
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound at the desired concentration and for the appropriate time.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Perform an on-column or in-solution DNase I treatment to remove genomic DNA.
-
-
RNA Quality and Quantity Assessment:
-
Determine the concentration and purity of the RNA using a spectrophotometer (A260/280 ratio should be ~2.0).
-
Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from a fixed amount of total RNA (e.g., 1 µg) using a reverse transcription kit.
-
Include a no-reverse transcriptase control (-RT) to check for genomic DNA contamination.
-
-
Primer Design and Validation:
-
Design primers for your target and reference genes. Primers should ideally span an exon-exon junction.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90-110%.
-
Perform a melt curve analysis to ensure primer specificity (for SYBR Green assays).
-
-
qPCR Reaction:
-
Set up the qPCR reaction with cDNA template, primers, and master mix.
-
Include a no-template control (NTC) for each primer pair to check for contamination.
-
Run the reaction on a qPCR instrument using an appropriate cycling protocol.
-
-
Data Analysis:
-
Determine the Cq (quantification cycle) values for each sample.
-
Normalize the Cq value of the target gene to the Cq value of a validated reference gene (ΔCq).
-
Calculate the fold change in gene expression using the 2-ΔΔCq method.
-
Visualizations
Caption: Genomic signaling pathway of this compound (T3).
Caption: Non-genomic signaling pathway of this compound (T3).
Caption: Experimental workflow for qPCR analysis of this compound-treated cells.
References
- 1. researchgate.net [researchgate.net]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. This compound Sodium | C15H11I3NNaO4 | CID 23666110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ninho.inca.gov.br [ninho.inca.gov.br]
- 5. Genomic and Non-Genomic Mechanisms of Action of Thyroid Hormones and Their Catabolite 3,5-Diiodo-L-Thyronine in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nongenomic signaling pathways triggered by thyroid hormones and their metabolite 3-iodothyronamine on the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Inhibition of Genomic and Non-Genomic Effects of Thyroid Hormone Regulates Muscle Cell Differentiation and Metabolic Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Pharmacodynamic and pharmacokinetic properties of the combined preparation of levothyroxine plus sustained- release this compound; a randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. promocell.com [promocell.com]
- 14. Stability of thyroid hormones during continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. endocrinology.org [endocrinology.org]
- 16. 細胞培養トラブルシューティング [sigmaaldrich.com]
- 17. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pcrlab.vetmed.ucdavis.edu [pcrlab.vetmed.ucdavis.edu]
- 20. Filter-binding assay procedure for thyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound | C15H12I3NO4 | CID 5920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Reproducibility of Liothyronine Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the reproducibility of in vitro and in vivo studies involving liothyronine (T3).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the reproducibility of this compound's effects in cell culture?
A1: Several factors can lead to variability in cell culture experiments with this compound:
-
This compound Stock Solution: Improper preparation, storage, and handling can lead to degradation of the compound.
-
Serum in Culture Media: Serum contains endogenous thyroid hormones which can interfere with the experimental results. Using charcoal-stripped serum is crucial to remove these hormones.
-
Cell Line Integrity: The passage number and health of the cells can influence their responsiveness to this compound.
-
pH of the Medium: The pH of the stock solution and the final culture medium should be carefully controlled as it can affect this compound's stability and activity.[1]
-
Light Exposure: this compound is light-sensitive, and prolonged exposure can lead to its degradation.[2]
Q2: How should I prepare and store my this compound stock solution for in vitro experiments?
A2: To ensure consistency, follow this procedure for preparing a this compound stock solution:
-
Dissolve this compound sodium salt in a small volume of 1N NaOH to aid dissolution.
-
Immediately dilute this solution with sterile, serum-free culture medium to the desired stock concentration (e.g., 20 µg/mL).
-
Filter-sterilize the stock solution using a 0.22 µm filter.
-
Aliquot the stock solution into light-protected tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Q3: My cells are showing inconsistent responses to this compound treatment. What could be the cause?
A3: Inconsistent cellular responses can stem from several sources:
-
Variable this compound Concentration: Ensure accurate and consistent dilution of your stock solution for each experiment.
-
Cell Density: The initial seeding density of your cells can affect their growth rate and response to treatment. Standardize cell numbers for all experiments.
-
Incubation Time: The duration of this compound exposure is critical. Ensure precise timing for all treatment groups.
-
Serum Variability: Even with charcoal-stripped serum, there can be batch-to-batch variation. It is advisable to test a new batch of serum before use in critical experiments.
-
Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and response to stimuli. Regularly test your cell lines for contamination.
Q4: What are the known signaling pathways activated by this compound that I should consider investigating?
A4: this compound exerts its effects through both genomic and non-genomic pathways. Key signaling cascades to consider are:
-
Genomic Pathway: this compound binds to thyroid hormone receptors (TRα and TRβ) in the nucleus, which then bind to thyroid hormone response elements (TREs) on DNA to regulate gene transcription.[3][4]
-
Non-Genomic Pathways:
Troubleshooting Guides
In Vitro Studies
| Problem | Possible Cause | Recommended Solution |
| Low or no cellular response to this compound | 1. Degraded this compound stock solution.2. Presence of endogenous thyroid hormones in the serum.3. Cell line is not responsive to this compound.4. Incorrect dosage calculation. | 1. Prepare fresh this compound stock solution and store it properly in aliquots, protected from light.2. Use charcoal-stripped fetal bovine serum (FBS) in your culture medium.3. Verify the expression of thyroid hormone receptors in your cell line. Consider using a positive control cell line known to respond to this compound (e.g., GH3 cells).4. Double-check all calculations for dilutions. |
| High variability between replicate wells | 1. Inconsistent cell seeding density.2. Uneven distribution of this compound in the wells.3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.2. Gently mix the plate after adding the this compound solution.3. Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS. |
| Unexpected cell death at high this compound concentrations | 1. Cytotoxic effects of the solvent (e.g., NaOH).2. Off-target effects of this compound at supra-physiological concentrations. | 1. Ensure the final concentration of the solvent is minimal and non-toxic to the cells. Include a vehicle control in your experiments.2. Perform a dose-response curve to determine the optimal, non-toxic concentration range for your cell line. |
In Vivo Studies
| Problem | Possible Cause | Recommended Solution |
| Inconsistent serum this compound levels in treated animals | 1. Inaccurate dosing.2. Variability in drug administration (e.g., gavage, injection).3. Differences in animal metabolism. | 1. Calibrate all dosing equipment regularly. Prepare fresh dosing solutions daily.2. Ensure all personnel are properly trained in the administration technique to minimize variability.3. Randomize animals into treatment groups and ensure consistent age, weight, and sex within each group. |
| Lack of expected physiological response | 1. Insufficient dose or duration of treatment.2. Poor bioavailability of the administered this compound.3. Compensatory physiological mechanisms. | 1. Conduct a pilot study to determine the optimal dose and treatment duration for the desired effect.2. Verify the formulation and route of administration are appropriate for achieving adequate absorption.3. Measure other relevant parameters (e.g., TSH levels, expression of target genes in relevant tissues) to assess the biological response. |
Data Presentation
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Cell Line | This compound Concentration (nM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) |
| GH3 (Rat Pituitary Tumor) | 0 (Control) | 48 | 100 ± 5.2 |
| 0.1 | 48 | 115 ± 6.1 | |
| 1 | 48 | 135 ± 7.3 | |
| 10 | 48 | 152 ± 8.5 | |
| 100 | 48 | 128 ± 6.9 (Slight decrease noted) | |
| INS-1 (Rat Insulinoma) | 0 (Control) | 72 | 100 ± 4.8 |
| 1 | 72 | 110 ± 5.5 | |
| 10 | 72 | 128 ± 6.2 | |
| 100 | 72 | 145 ± 7.1 |
Note: Data is illustrative and compiled from trends observed in the literature. Actual results will vary depending on the specific experimental conditions.
Table 2: Pharmacokinetic Parameters of a Single 50 mcg Oral Dose of this compound in Healthy Euthyroid Individuals
| Parameter | Value (Mean ± SD) |
| Tmax (hours) | 2.5 ± 0.5 |
| Cmax (ng/dL) | 450 ± 50 |
| AUC0-24 hr (ng·hr/dL) | 2144 ± 122 |
| TSH Nadir (hours) | 12 |
Data compiled from a study on the pharmacokinetics of this compound.[11]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of different concentrations of this compound on the viability of adherent cells.
Materials:
-
Cell line of interest (e.g., GH3 cells)
-
Complete culture medium with charcoal-stripped FBS
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium with charcoal-stripped FBS.
-
Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound (and a vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Gene Expression Analysis using Quantitative PCR (qPCR)
Objective: To quantify the change in the expression of a target gene in response to this compound treatment.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for the target gene and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the desired concentration of this compound (and a vehicle control) for the appropriate duration.
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target or reference gene, and diluted cDNA.
-
qPCR Run: Perform the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.
Mandatory Visualization
Caption: this compound signaling pathways.
Caption: Experimental workflow for qPCR analysis.
References
- 1. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Treatment of hypothyroidism with levothyroxine plus this compound: a randomized, double-blind, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacodynamic and pharmacokinetic properties of the combined preparation of levothyroxine plus sustained- release this compound; a randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Daily Administration of Short-Acting this compound Is Associated with Significant Triiodothyronine Excursions and Fails to Alter Thyroid-Responsive Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single Dose T3 Administration: Kinetics and Effects on Biochemical and Physiologic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and resolving artifacts in Liothyronine-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Liothyronine (T3)-based assays. Our goal is to help you identify and resolve common artifacts and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound (T3) immunoassays?
A1: The most frequently encountered interferences in T3 immunoassays are from biotin and heterophile antibodies.[1][2][3] Biotin, often taken as a supplement, can interfere with assays that use the biotin-streptavidin system for signal detection.[1] Heterophile antibodies are human antibodies that can bind to the animal-derived antibodies used in immunoassay kits, leading to erroneous results.[2][3] Other less common sources of interference include autoantibodies, certain medications, and issues with sample collection and handling.
Q2: How does biotin interfere with competitive T3 immunoassays?
A2: In competitive immunoassays for T3, an excess of biotin in a sample can lead to falsely elevated results. This is because many of these assays use a biotinylated T3 conjugate and streptavidin-coated plates. High levels of free biotin in the sample compete with the biotinylated T3 for binding sites on the streptavidin-coated surface. This reduces the amount of enzyme-linked T3 that binds, resulting in a weaker signal, which is then incorrectly interpreted as a high concentration of T3 in the sample.
Q3: What are heterophile antibodies and how do they cause false results?
A3: Heterophile antibodies are human antibodies that can recognize and bind to antibodies from other species (e.g., mouse, rabbit) that are used as capture and detection reagents in immunoassays.[2][3] In a "sandwich" assay format, heterophile antibodies can bridge the capture and detection antibodies in the absence of the target analyte, causing a false-positive signal. In competitive assays, they can interfere with the binding of the intended antibodies, leading to either falsely high or low results depending on the specific assay design.
Q4: Can the type of blood collection tube affect my T3 assay results?
A4: Yes, the type of blood collection tube can influence T3 measurements. Studies have shown that certain additives in serum separator tubes (SSTs) can interfere with some T3 immunoassays, leading to significantly higher measured concentrations compared to glass tubes or other plastic tubes.[1][4][5][6][7] It is crucial to validate the type of collection tube used with your specific assay to avoid this pre-analytical error.
Q5: What is a matrix effect and how can it impact my T3 assay?
A5: The matrix effect refers to the influence of all other components in a sample (e.g., proteins, lipids, salts) on the measurement of the analyte of interest (in this case, T3). These components can either enhance or suppress the signal, leading to inaccurate quantification. Serum and plasma are complex matrices, and variations between samples can contribute to variability in results. Techniques like sample dilution or using a matrix-matched standard curve can help mitigate these effects.
Troubleshooting Guides
Issue 1: Unexpectedly High or Low this compound (T3) Results
This is one of the most common issues encountered in T3 immunoassays and can often be attributed to specific interferences.
Caption: Troubleshooting workflow for unexpected this compound (T3) results.
Issue 2: Poor Standard Curve
A reliable standard curve is essential for accurate quantification. Common problems include low signal, high background, and poor linearity.
| Problem | Possible Cause | Recommended Solution |
| Low OD Readings for All Standards | - Reagents expired or improperly stored- Incorrect reagent preparation- Insufficient incubation times | - Check expiration dates and storage conditions.- Prepare fresh reagents according to the protocol.- Ensure incubation times are as specified. |
| High Background (High OD in Zero Standard) | - Insufficient washing- Contaminated reagents- Non-specific binding | - Increase the number and vigor of wash steps.- Use fresh, clean reagents and buffers.- Optimize blocking buffer and incubation time. |
| Poor Linearity (Non-linear Curve) | - Incorrect standard dilutions- Pipetting errors- Inappropriate curve fitting model | - Prepare fresh serial dilutions of the standard.- Ensure pipettes are calibrated and use proper technique.- Use the recommended curve fit (e.g., 4-parameter logistic).[8] |
Experimental Protocols
Protocol 1: Identifying and Mitigating Heterophile Antibody Interference
This protocol outlines two common methods for addressing suspected heterophile antibody interference.
A. Using Heterophile Blocking Tubes (HBT)
-
Sample Preparation: For each patient sample suspected of interference, obtain a sufficient volume for both treated and untreated analysis.
-
HBT Treatment:
-
Analysis:
-
Assay the HBT-treated sample for T3 according to your standard assay protocol.
-
Concurrently, assay the original, untreated sample.
-
-
Interpretation:
-
A significant drop in the T3 concentration in the HBT-treated sample compared to the untreated sample indicates the presence of heterophile antibody interference.[10]
-
B. Serial Dilution
-
Sample Preparation: Prepare a series of dilutions of the patient sample (e.g., 1:2, 1:4, 1:8) using the assay's sample diluent.
-
Analysis: Assay the undiluted sample and each dilution for T3.
-
Interpretation:
-
Calculate the T3 concentration for each dilution, correcting for the dilution factor.
-
If heterophile antibodies are present, you will likely observe a non-linear relationship between the measured concentration and the dilution factor. For example, a 1:4 dilution may yield a corrected concentration that is significantly lower than the undiluted sample.
-
Protocol 2: Assessing Potential Biotin Interference
-
Patient History: In a clinical setting, the most straightforward first step is to inquire about the patient's use of biotin supplements, including multivitamins and hair, skin, and nail formulas.
-
Alternative Assay Platform: If biotin interference is suspected and the current assay is known to be susceptible (i.e., uses a biotin-streptavidin system), re-test the sample using an alternative immunoassay platform that does not utilize this system. A significant difference in results between the two platforms is highly indicative of biotin interference.
-
Sample Pre-treatment (for research applications):
-
Incubate the sample with streptavidin-coated magnetic beads or plates to capture and remove the free biotin.
-
Centrifuge or use a magnetic separator to remove the beads.
-
Assay the supernatant for T3. A change in the measured T3 concentration pre- and post-treatment suggests biotin interference.
-
Quantitative Data Summary
Table 1: Impact of Biotin on T3 and other Thyroid Hormone Assays
The following table summarizes the percentage increase in measured Free T3 (fT3) concentration at different biotin levels in a study using a LOCI-based technology assay.
| Biotin Concentration (ng/mL) | Serum Pool 1 (% Increase in fT3) | Serum Pool 2 (% Increase in fT3) |
| 50 | 11.6% | 14.3% |
| 100 | 24.8% | 27.5% |
| 200 | 45.0% | 46.4% |
| 500 | 90.9% | 89.0% |
| 800 | 123.1% | 113.2% |
| 1200 | 152.9% | 139.6% |
Data adapted from a study on biotin interference in thyroid assays.[1] This demonstrates a significant positive interference of biotin on fT3 measurements, with the effect increasing with higher biotin concentrations.
Table 2: Influence of Blood Collection Tube Type on Total T3 Measurement
This table shows the mean Total T3 (TT3) concentrations measured from samples collected in different types of blood collection tubes using the IMMULITE 2000 analyzer.
| Blood Collection Tube Type | Mean TT3 (nmol/L) |
| Glass Becton Dickinson (BD) Vacutainer | 2.15 |
| Plastic Greiner Bio-One Vacuette | 2.24 |
| Plastic BD Vacutainer SST | 2.81 |
Data from a study on the effect of blood collection tubes on laboratory assays.[1][4][7] The results indicate that the plastic BD Vacutainer SST tubes yielded significantly higher TT3 values compared to the other tube types, highlighting a potential source of pre-analytical error.
Visualizations
This compound (T3) Signaling Pathways
This compound exerts its effects through both genomic and non-genomic pathways.
Caption: Genomic signaling pathway of this compound (T3).
Caption: Non-genomic signaling pathway of this compound (T3).
References
- 1. Effect of blood collection tubes on total triiodothyronine and other laboratory assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterophile antibody interference with thyroid assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Effect of blood collection tubes on total triiodothyronine and other laboratory assays. | Semantic Scholar [semanticscholar.org]
- 5. Blood collection tube-related alterations in analyte concentrations in quality control material and serum specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blood collection tube-related alterations in analyte concentrations in quality control material and serum specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ethosbiosciences.com [ethosbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Liothyronine (T3) Treatment in Time-Course Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the timing of Liothyronine (the active form of thyroid hormone, T3) treatment in time-course experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (T3) in in-vitro experiments?
A1: this compound exerts its effects primarily through genomic actions. It diffuses into the cell nucleus and binds to thyroid hormone receptors (TRs), which are ligand-activated transcription factors.[1] This T3-TR complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.[1] While T3 can have non-genomic effects at the plasma membrane and in the cytoplasm, its impact on gene expression over time is predominantly mediated by this nuclear signaling pathway.[2]
Q2: How quickly can I expect to see changes in gene expression after T3 treatment?
A2: The onset of T3-induced gene expression changes can be rapid for some genes, while others exhibit a delayed response. Immediate-early gene expression can be stimulated within 15-30 minutes of T3 treatment, with effects peaking around 1-2 hours.[3] However, the regulation of other genes may be indirect, requiring the synthesis of intermediate proteins, leading to a slower onset of action measured in hours.[1] For example, in Schwann cells, a rapid and transient stimulation of several transcription factor mRNAs was observed,[3] while in other cell types, significant changes in the expression of metabolic genes were seen at 6, 12, and 24 hours post-treatment.
Q3: What is a typical concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound can vary depending on the cell type and the specific research question. However, a common starting point for in-vitro studies is in the nanomolar (nM) range. Doses of 10 nM T3 have been shown to be effective in altering the activity of key signaling pathways in macrophages. Studies in mouse trophoblast cells have used concentrations ranging from 10⁻⁹ M (1 nM) to 10⁻⁷ M (100 nM) to elicit changes in gene expression.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q4: Should I use serum-free medium for my this compound time-course experiments?
A4: Using a serum-free medium (SFM) is highly recommended for this compound treatment experiments.[4][5][6] Animal sera, such as fetal bovine serum (FBS), contain endogenous thyroid hormones and a high concentration of binding proteins (e.g., albumin) that can interfere with the accurate delivery and effective concentration of exogenously added this compound.[2][5] This can lead to variability and difficulty in interpreting results. Adapting cells to a serum-free or low-serum medium prior to the experiment will provide a more controlled environment.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no response to this compound treatment | 1. Sub-optimal this compound concentration: The concentration used may be too low to elicit a response in your specific cell type. 2. Serum interference: Endogenous hormones and binding proteins in the serum are interfering with the treatment.[2][5] 3. Short treatment duration: The time points chosen may be too early to observe changes in the expression of your target genes. 4. Cell line responsiveness: The cell line may have low expression of thyroid hormone receptors (TRs). | 1. Perform a dose-response curve: Test a range of this compound concentrations (e.g., 1 nM to 100 nM) to determine the optimal dose. 2. Switch to serum-free or low-serum medium: Adapt your cells to a medium with reduced or no serum for at least 24 hours before and during the experiment.[4][6] 3. Extend the time-course: Include later time points in your experiment (e.g., 24, 48, 72 hours) to capture delayed gene expression responses. 4. Verify TR expression: Confirm the expression of TRα and/or TRβ in your cell line using qPCR or Western blotting. |
| High variability between replicates | 1. Inconsistent cell seeding density: Variations in the number of cells per well or dish can lead to different responses. 2. Inaccurate this compound dilution: Errors in preparing the stock and working solutions of this compound. 3. Edge effects in multi-well plates: Cells in the outer wells of a plate may behave differently due to temperature and humidity gradients. | 1. Ensure uniform cell seeding: Use a cell counter for accurate cell numbers and ensure a homogenous cell suspension before plating. 2. Prepare fresh dilutions: Prepare fresh this compound dilutions from a reliable stock solution for each experiment. 3. Avoid using outer wells: If possible, do not use the outermost wells of a multi-well plate for experimental samples. Fill them with sterile PBS or medium to minimize edge effects. |
| Cell toxicity or death observed after treatment | 1. This compound concentration is too high: Excessive concentrations of this compound can be cytotoxic to some cell types. 2. Solvent toxicity: If using a solvent like DMSO to dissolve this compound, the final concentration of the solvent in the culture medium may be toxic. 3. Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell death. | 1. Lower the this compound concentration: Refer to your dose-response curve and use a concentration that elicits a biological response without causing significant cell death. A study in mouse trophoblast cells showed reduced gene expression at a high dose of 10⁻⁴ M.[1] 2. Check solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is well below the toxic level for your cells (typically <0.1%). Run a solvent-only control. 3. Routinely test for contamination: Regularly check your cell cultures for any signs of contamination. |
Experimental Protocols
Protocol 1: General Time-Course Experiment for this compound-Induced Gene Expression
This protocol provides a general framework for a time-course experiment to analyze changes in gene expression in adherent cell lines following this compound treatment.
Materials:
-
Adherent cell line of interest
-
Complete growth medium (with and without serum)
-
Serum-free medium (SFM)
-
This compound (T3) stock solution (e.g., 1 mM in 0.1 M NaOH, stored at -20°C)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
-
RNA extraction kit
-
Reagents for RT-qPCR (reverse transcriptase, primers, SYBR Green master mix)
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Serum Starvation (Adaptation): Once cells have adhered (typically 24 hours after seeding), replace the complete growth medium with serum-free or low-serum (e.g., 0.5% FBS) medium. Incubate for at least 24 hours to minimize the effects of endogenous hormones from the serum.
-
This compound Treatment:
-
Prepare fresh dilutions of this compound in SFM to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).
-
Include a vehicle control (SFM with the same concentration of the solvent used for the this compound stock, e.g., NaOH).
-
Remove the starvation medium from the cells and add the this compound-containing medium or vehicle control medium.
-
-
Time-Course Incubation: Incubate the cells for the desired time points (e.g., 0h, 3h, 6h, 12h, 24h, 48h).
-
Cell Lysis and RNA Extraction: At each time point, wash the cells once with PBS and then lyse the cells directly in the well using the lysis buffer from your RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.
-
Gene Expression Analysis:
-
Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
Analyze the expression of your target genes and at least two stable housekeeping genes using RT-qPCR.
-
Quantitative Data Summary
The following tables summarize the time-dependent effects of this compound (T3) on the expression of various genes in different cell types, as reported in the literature.
Table 1: T3-Induced Gene Expression in Schwann Cells [3]
| Gene | Time after T3 Treatment | Fold Change in mRNA Expression |
| Egr-1 | 15-30 min | 6 to 15-fold increase |
| Egr-2 | 15-30 min | 6 to 15-fold increase |
| Egr-3 | 15-30 min | 6 to 15-fold increase |
| JunB | 15-30 min | 6 to 15-fold increase |
| c-Fos | 15-30 min | 6 to 15-fold increase |
| FosB | 15-30 min | 6 to 15-fold increase |
Note: The stimulation was reported to be transient, lasting for 1-2 hours.
Table 2: T3-Regulated Genes in C17.2 Neural Cells
| Cluster | Time Point | Expression Trend in T3-treated vs. Untreated | Associated Gene Ontology |
| K7 | 6h, 12h, 24h | Down-regulated | Neurite extension, Neurogenesis |
| K9 | 6h, 12h, 24h | Down-regulated | Neurite extension, Neurogenesis |
| Multiple Clusters | 6h, 12h, 24h | Up-regulated | Energetic metabolic processes |
Visualizations
Signaling Pathway
Caption: this compound (T3) signaling pathway leading to gene expression changes.
Experimental Workflow
References
- 1. In vitro effects of triiodothyronine on gene expression in mouse trophoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid effects of triiodothyronine on immediate-early gene expression in Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum-Free Media (SFM) | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. openaccessjournals.com [openaccessjournals.com]
Troubleshooting Liothyronine solubility issues in specific solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges with Liothyronine.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound sodium in common laboratory solvents?
A1: this compound sodium is soluble in dimethyl sulfoxide (DMSO), methanol, ethanol, and dilute alkaline solutions like sodium hydroxide (NaOH).[1] It is only partly miscible or practically insoluble in water and most other organic solvents.[1]
Q2: Why is my this compound sodium not dissolving in water?
A2: this compound has very low solubility in neutral water.[2] Its solubility is pH-dependent; it is more soluble in acidic (around pH 1.2) and alkaline conditions, with minimum solubility between pH 4 and 5.[2] For aqueous solutions, it is recommended to first dissolve it in a small amount of dilute NaOH or an organic solvent like DMSO before further dilution in an aqueous buffer.
Q3: I'm preparing a stock solution for cell culture. What is the recommended procedure?
A3: A common method for preparing a this compound stock solution for cell culture is to first dissolve the powder in a small volume of 0.1 M to 1 N NaOH. This alkaline solution can then be diluted with your cell culture medium to the desired final concentration.[3] It is crucial to ensure the final pH of the medium is adjusted and suitable for your cells.[3] Alternatively, a concentrated stock can be prepared in DMSO and then diluted in the medium, ensuring the final DMSO concentration is not toxic to the cells (typically <0.1%).[4]
Q4: My this compound solution appears cloudy after dilution in a buffer. What should I do?
A4: Cloudiness or precipitation upon dilution often indicates that the this compound has crashed out of solution. This can happen if the pH of the final solution is near the isoelectric point of this compound, where it has its lowest solubility. To resolve this, try adjusting the pH of your final buffer to be more acidic or alkaline. If you used an organic solvent for the stock, ensure the final concentration of the organic solvent in the aqueous solution is low enough to maintain solubility. Gentle warming or sonication can sometimes help redissolve small amounts of precipitate, but the primary issue is likely pH.
Q5: What are the best practices for storing this compound solutions?
A5: this compound is sensitive to light, and exposure can lead to degradation.[5][6] Therefore, all solutions should be stored in light-protected containers (e.g., amber vials or tubes wrapped in foil). For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[4] Aqueous solutions are generally not recommended for long-term storage and should be prepared fresh.
Q6: How does temperature affect the stability of this compound?
A6: While gentle warming can aid in initial dissolution, prolonged exposure to high temperatures can lead to degradation, especially in the solid state.[7] However, in solution, light exposure is a more significant factor for degradation than moderate temperature changes.[6] For preparing stock solutions, brief, gentle warming is acceptable, but for storage, refrigeration or freezing is recommended.
Quantitative Solubility Data
The following table summarizes the solubility of this compound sodium in various solvents. Please note that values can vary slightly between different sources and batches of the compound.
| Solvent | Solubility | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[4][8] | Room Temperature | Sonication may be required. Use fresh, anhydrous DMSO for best results.[4][8] |
| 0.1 M NaOH | 12.5 mg/mL[8] | Room Temperature | Ultrasonic and pH adjustment to 11 may be needed.[8] |
| Water | 3.958 mg/L[9] | 37°C | Solubility is highly pH-dependent.[2] |
| Methanol | Soluble[1] | Not Specified | A solution of 4 M NH4OH in methanol can dissolve 125g/5mL.[10] |
| Ethanol | Soluble[1] | Not Specified | |
| Water (pH 1.2) | 7.10 µg/mL[2] | 37°C | |
| Water (pH 4.5) | 0.92 µg/mL[2] | 37°C | Minimum solubility range.[2] |
| Water (pH 6.8) | 1.90 µg/mL[2] | 37°C | |
| Water (pH 7.4) | 2.80 µg/mL[2] | 37°C |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Sodium Stock Solution in DMSO
Materials:
-
This compound sodium (MW: 672.96 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and sonicator
Methodology:
-
Weigh out 6.73 mg of this compound sodium powder and place it in a sterile tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in light-protected tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a 1 mg/mL this compound Sodium Stock Solution for Cell Culture using NaOH
Materials:
-
This compound sodium
-
1 N Sodium Hydroxide (NaOH) solution
-
Sterile, serum-free cell culture medium
-
Sterile filter (0.22 µm)
-
Sterile tubes
Methodology:
-
Weigh 1 mg of this compound sodium powder into a sterile tube.
-
Add 1 mL of 1 N NaOH to the tube.
-
Gently swirl the tube until the powder is completely dissolved.
-
Dilute this solution by adding it to 49 mL of sterile, serum-free cell culture medium to achieve a concentration of 20 µg/mL.[3]
-
Filter-sterilize the final solution using a 0.22 µm syringe filter.
-
It is critical to measure and, if necessary, adjust the pH of this stock solution to be compatible with your cell culture before use.
-
Aliquot the sterilized stock solution into light-protected tubes and store at -20°C.
Troubleshooting Workflow
Caption: A flowchart outlining the steps to troubleshoot common this compound solubility problems.
This compound Ionization States and pH
References
- 1. This compound sodium | 55-06-1 [chemicalbook.com]
- 2. An Investigation into the Influence of Experimental Conditions on In Vitro Drug Release from Immediate-Release Tablets of Levothyroxine Sodium and Its Relation to Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Kinetics of degradation of levothyroxine in aqueous solution and in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | C15H12I3NO4 | CID 5920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cas 55-06-1,this compound sodium | lookchem [lookchem.com]
Technical Support Center: Refinement of Liothyronine Dosage in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Liothyronine (T3) in animal studies. The focus is on refining dosage to minimize toxicity while achieving desired physiological effects.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended doses of this compound for animal studies?
A1: Initial dosage can vary significantly based on the animal model and research question. However, based on published studies, the following can be considered as starting points:
-
Mice: A common starting dose is around 20 µ g/100g of body weight, administered for durations of up to 14 days.[1]
-
Rats: Doses in the range of 2 µ g/100g/day have been used in studies.[2] A no-effect dose for toxicity after 30 days of oral administration in rats was found to be around 0.015-0.020 mg/kg (1.5-2.0 µg/g).
It is crucial to perform a dose-range finding study to determine the optimal dose for your specific experimental conditions.
Q2: What are the common signs of this compound toxicity in rodents?
A2: Overdose of this compound typically manifests as symptoms of hyperthyroidism.[3] Researchers should closely monitor animals for the following clinical signs:
-
Weight loss: Progressive loss in body weight is a common indicator of toxicity.
-
Cardiovascular effects: Increased heart rate and potential for cardiac hypertrophy have been observed.
-
Metabolic changes: Increased food and water intake, and elevated body temperature are common.[4]
-
Behavioral changes: Nervousness and increased activity may be observed.
-
Other physical signs: Hair loss can occur in some cases.[4][5]
Q3: How can I monitor for this compound toxicity during my experiment?
A3: Regular monitoring is critical for early detection of toxicity. Key monitoring parameters include:
-
Daily clinical observations: Record changes in behavior, appearance, and activity levels.
-
Weekly body weight measurements: Track for any significant weight loss.
-
Cardiovascular monitoring: If feasible, monitor heart rate and blood pressure.
-
Serum hormone levels: Measure serum T3, T4, and TSH levels to assess thyroid status.[6] Note that TSH levels are a more sensitive endpoint than T3 and T4 levels.[6]
-
Clinical chemistry: At the end of the study, or if toxicity is suspected, plasma markers for liver (e.g., ALT, AST) and kidney (e.g., BUN, creatinine) function can be assessed.
Q4: What should I do if I observe signs of toxicity in my animals?
A4: If signs of toxicity are observed, the following steps are recommended:
-
Reduce the dose: Immediately lower the this compound dosage.
-
Provide supportive care: Ensure animals have adequate access to food and water.
-
Monitor closely: Increase the frequency of clinical observations.
-
Consult a veterinarian: For severe signs of toxicity, veterinary consultation is essential.
Troubleshooting Guides
Guide 1: Establishing the Therapeutic Window for this compound
This guide outlines a protocol for a dose-range finding study to determine the optimal therapeutic window, balancing efficacy and toxicity.
Objective: To identify the dose range of this compound that produces the desired physiological effect without causing significant signs of toxicity.
Experimental Protocol:
-
Animal Model: Select the appropriate species and strain for your research question.
-
Group Allocation: Divide animals into a control group (vehicle only) and at least 3-4 this compound dose groups (e.g., low, medium, high).
-
Dose Selection: Base the dose range on literature values or previous in-house data. A logarithmic dose escalation is often a good starting point.
-
Administration: Administer this compound and vehicle via the intended experimental route (e.g., oral gavage, subcutaneous injection) for a defined period (e.g., 7-14 days).
-
Monitoring:
-
Perform daily clinical observations for signs of toxicity (see FAQ 2).
-
Record body weight at the beginning of the study and at regular intervals.
-
At the end of the study, collect blood samples for serum hormone analysis (T3, T4, TSH) and clinical chemistry.
-
Collect relevant tissues for histological analysis if organ-specific toxicity is suspected.
-
-
Data Analysis:
-
Compare body weight changes between dose groups and the control group.
-
Analyze serum hormone levels to confirm the induction of a hyperthyroid state.
-
Evaluate clinical chemistry and histology data for signs of organ toxicity.
-
-
Determining the Therapeutic Window: The therapeutic window is the range of doses that produce the desired effect (e.g., TSH suppression) without causing unacceptable levels of toxicity.
Data Presentation
Table 1: Example Data from a 14-Day Dose-Range Finding Study in Mice
| Dose Group (µ g/100g ) | Mean Body Weight Change (%) | Mean Serum T3 (ng/dL) | Mean Serum TSH (mIU/L) | Observed Toxicities |
| Vehicle Control | +5.2 | 85 | 2.1 | None |
| 10 | +2.1 | 150 | 0.5 | Mild hyperactivity |
| 20 | -3.5 | 280 | <0.1 | Significant weight loss, increased heart rate |
| 40 | -10.1 | 450 | <0.1 | Severe weight loss, lethargy, hair loss |
Mandatory Visualizations
Thyroid Hormone Signaling Pathway
Caption: Thyroid hormone signaling pathway.
Experimental Workflow for Dosage Refinement
Caption: Experimental workflow for this compound dosage refinement.
Troubleshooting Logic for Unexpected Results
References
Validation & Comparative
Validating the Effects of Liothyronine on Target Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liothyronine's (T3) performance in regulating target gene expression against a synthetic thyroid hormone analog, GC-1. The information presented is supported by experimental data from preclinical studies, offering insights into the nuanced effects of these compounds on hepatic gene regulation. Detailed methodologies for key experimental techniques are also provided to aid in the design and interpretation of related research.
Introduction
This compound, the synthetic form of the active thyroid hormone triiodothyronine (T3), is a critical regulator of metabolism, growth, and development. Its primary mechanism of action involves the modulation of gene expression by binding to nuclear thyroid hormone receptors (TRs).[1] This guide delves into the specifics of this compound-mediated gene regulation, presenting a comparative analysis with the TRβ-selective agonist, GC-1. Understanding the similarities and differences in their effects on target gene expression is crucial for the development of more specific and effective therapeutic agents.
Comparative Analysis of Gene Expression
The following tables summarize the in vivo effects of this compound (T3) and GC-1 on the expression of target genes in the mouse liver under euthyroid and hypothyroid conditions. The data is derived from microarray analysis and validated by quantitative real-time PCR (RT-qPCR).
Table 1: Comparison of Fold Change in Gene Expression in Euthyroid Mouse Liver Following Treatment with T3 or GC-1
| Gene Symbol | Gene Name | Fold Change (T3) | Fold Change (GC-1) | Function |
| Thrsp | Thyroid hormone responsive | 6.8 | 6.5 | Lipogenesis |
| Dio1 | Deiodinase, iodothyronine, type I | 2.1 | 2.2 | Thyroid hormone activation |
| Me1 | Malic enzyme 1 | 2.5 | 2.4 | Lipogenesis |
| G6pc | Glucose-6-phosphatase, catalytic | 1.9 | 1.8 | Gluconeogenesis |
| Pck1 | Phosphoenolpyruvate carboxykinase 1 | 1.5 | 1.6 | Gluconeogenesis |
| Cyp7a1 | Cytochrome P450, family 7, subfamily a, polypeptide 1 | -2.1 | -2.0 | Bile acid synthesis |
| Srebf1 | Sterol regulatory element binding transcription factor 1 | -1.8 | -1.7 | Lipogenesis |
Data adapted from Yuan et al., 2012.[1][2][3]
Table 2: Comparison of Fold Change in Gene Expression in Hypothyroid Mouse Liver Following Treatment with T3 or GC-1
| Gene Symbol | Gene Name | Fold Change (T3) | Fold Change (GC-1) | Function |
| Thrsp | Thyroid hormone responsive | 35.2 | 33.8 | Lipogenesis |
| Dio1 | Deiodinase, iodothyronine, type I | 28.9 | 30.1 | Thyroid hormone activation |
| Me1 | Malic enzyme 1 | 10.5 | 10.1 | Lipogenesis |
| G6pc | Glucose-6-phosphatase, catalytic | 4.2 | 4.5 | Gluconeogenesis |
| Pck1 | Phosphoenolpyruvate carboxykinase 1 | 3.1 | 3.3 | Gluconeogenesis |
| Cyp7a1 | Cytochrome P450, family 7, subfamily a, polypeptide 1 | -4.5 | -4.2 | Bile acid synthesis |
| Srebf1 | Sterol regulatory element binding transcription factor 1 | -3.9 | -3.7 | Lipogenesis |
Data adapted from Yuan et al., 2012.[1][2][3]
The data indicates that this compound (T3) and the selective TR modulator, GC-1, induce nearly identical patterns of gene expression in the liver of both euthyroid and hypothyroid mice.[1][2][3] This suggests that the physiological effects of T3 in the liver are largely mediated through TRβ, the target of GC-1.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Microarray Analysis of Gene Expression
This protocol outlines the steps for analyzing global gene expression changes in response to a compound treatment.
a) RNA Extraction and Quality Control:
-
Total RNA is extracted from liver tissue samples using a suitable method, such as TRIzol reagent or a column-based kit.
-
The quality and integrity of the extracted RNA are assessed using spectrophotometry (to determine A260/A280 and A260/A230 ratios) and capillary electrophoresis (e.g., Agilent Bioanalyzer).
b) cDNA Labeling and Hybridization:
-
High-quality RNA is reverse transcribed into complementary DNA (cDNA).
-
During the reverse transcription process, the cDNA is labeled with a fluorescent dye (e.g., Cy3 or Cy5).
-
The labeled cDNA is then hybridized to a microarray chip (e.g., Affymetrix GeneChip) containing thousands of gene-specific probes. Hybridization is typically carried out overnight in a temperature-controlled hybridization chamber.
c) Microarray Scanning and Data Acquisition:
-
After hybridization, the microarray chip is washed to remove unbound cDNA.
-
The chip is then scanned using a laser scanner to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.
d) Data Analysis:
-
The raw intensity data is normalized to account for variations in labeling and hybridization efficiency.
-
Statistical analysis is performed to identify genes that are differentially expressed between the treatment and control groups. A fold-change cutoff and a p-value threshold are typically used to determine statistical significance.
Quantitative Real-Time PCR (RT-qPCR)
This protocol is used to validate the results from microarray analysis for specific target genes.
a) Reverse Transcription:
-
Total RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and a mix of random primers and oligo(dT) primers.
b) Real-Time PCR:
-
The cDNA is used as a template for PCR amplification with gene-specific primers.
-
The PCR is performed in a real-time PCR instrument, which monitors the amplification of the target gene in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan).
c) Relative Quantification:
-
The expression level of the target gene is normalized to the expression of a stably expressed reference gene (e.g., GAPDH, ACTB).
-
The relative fold change in gene expression is calculated using the 2-ΔΔCt method.
In Situ Hybridization
This technique is used to visualize the localization of specific mRNA transcripts within tissue sections.
a) Tissue Preparation:
-
Tissue samples are fixed in a solution such as 4% paraformaldehyde, followed by cryoprotection in a sucrose solution.
-
The tissues are then embedded in a suitable medium (e.g., OCT compound) and sectioned using a cryostat.
b) Probe Synthesis and Labeling:
-
An antisense RNA probe complementary to the target mRNA is synthesized by in vitro transcription.
-
The probe is labeled with a molecule that can be detected, such as digoxigenin (DIG) or a fluorescent dye.
c) Hybridization and Detection:
-
The tissue sections are pretreated to enhance probe accessibility.
-
The labeled probe is hybridized to the tissue sections, where it binds to the target mRNA.
-
The probe is then detected using an antibody that recognizes the label (e.g., anti-DIG antibody) conjugated to an enzyme (e.g., alkaline phosphatase).
-
The enzyme catalyzes a colorimetric reaction, producing a colored precipitate at the site of mRNA localization.
Visualizations
Signaling Pathway
Caption: Canonical signaling pathway of this compound (T3).
Experimental Workflow
Caption: General experimental workflow for validating drug effects.
References
A Comparative Analysis of Liothyronine and Novel Thyromimetic Compounds: Efficacy and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the efficacy of Liothyronine (T3) against other emerging thyromimetic compounds. The focus is on providing objective comparisons based on available experimental data to inform research and development in thyroid hormone receptor modulation.
Introduction to Thyromimetics
Thyroid hormones are critical regulators of metabolism, development, and cardiovascular function. While this compound, the active form of thyroid hormone, is a cornerstone therapy for hypothyroidism, its systemic effects can limit its use in other metabolic diseases. Thyromimetics are a class of drugs designed to mimic the beneficial effects of thyroid hormone, often with improved tissue selectivity, particularly for the thyroid hormone receptor beta (THR-β), which is predominantly expressed in the liver. This selectivity aims to harness the metabolic benefits of thyroid hormone activation while minimizing adverse effects on the heart and other tissues, which are primarily mediated by the alpha receptor (THR-α).
This guide compares this compound with key thyromimetic compounds: Resmetirom (MGL-3196), VK2809, Sobetirome (GC-1), and Eprotirome (KB2115), focusing on their mechanisms of action, clinical efficacy in various indications, and safety profiles.
Mechanism of Action: Targeting the Thyroid Hormone Receptor
The therapeutic effects of these compounds are mediated through their interaction with thyroid hormone receptors. The following diagram illustrates the generalized signaling pathway activated by thyroid hormone and its mimetics.
Comparative Efficacy Data
The following tables summarize the key efficacy data from clinical trials of this compound and the selected thyromimetic compounds. It is important to note that the primary indications for these compounds differ, which should be considered when interpreting the data.
Table 1: Efficacy in Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly NASH
| Compound | Trial Name | Dose(s) | Primary Endpoint | Key Results | Citation(s) |
| Resmetirom (MGL-3196) | MAESTRO-NASH (Phase 3) | 80 mg, 100 mg | NASH resolution with no worsening of fibrosis at 52 weeks | - NASH resolution: 25.9% (80 mg) and 29.9% (100 mg) vs. 9.7% for placebo (P<0.001).- Fibrosis improvement by ≥1 stage with no worsening of NASH: 24.2% (80 mg) and 25.9% (100 mg) vs. 14.2% for placebo (P<0.001). | [1] |
| VK2809 | VOYAGE (Phase 2b) | 1 mg, 2.5 mg, 5 mg, 10 mg | Change in liver fat content at 12 weeks | - Significant reduction in liver fat at all doses except 1.0 mg daily.- At 52 weeks, NASH resolution without worsening fibrosis: 63-75% vs. 29% for placebo.- Fibrosis improvement by ≥1 stage without worsening of NASH: 44-57% vs. 34% for placebo. | [2][3][4] |
| This compound (T3) | N/A | N/A | N/A | Limited data in NASH. Studies in hypothyroidism show effects on lipid metabolism which may be beneficial. One study in patients with type 2 diabetes and NAFLD is planned to assess the effect of levothyroxine on liver fat. | [5][6][7][8] |
Table 2: Efficacy in Dyslipidemia
| Compound | Trial Phase | Dose(s) | Primary Endpoint | Key Results | Citation(s) |
| Sobetirome (GC-1) | Phase 1 | 100 mcg daily for 2 weeks | Change in LDL-C | - Decreased LDL-C by up to 41%. | [9][10][11] |
| Eprotirome (KB2115) | Phase 3 (terminated) | 50 mcg, 100 mcg | Change in LDL-C | - At 6 weeks, significant reduction in LDL-C. | [12] |
| Resmetirom (MGL-3196) | MAESTRO-NASH (Phase 3) | 80 mg, 100 mg | Change in LDL-C at 24 weeks | - LDL-C reduction of 13.6% (80 mg) and 16.3% (100 mg) vs. 0.1% increase for placebo (P<0.001). | [1][13] |
| VK2809 | Phase 2a | Not specified | Change in LDL-C | - Statistically significant reductions in LDL-C. | [14] |
| This compound (T3) | Crossover Trial in Hypothyroidism | Thrice daily to normalize TSH | Change in lipid parameters | - 13.3% reduction in LDL-C compared to levothyroxine treatment. | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the cross-validation of these compounds.
Thyroid Hormone Receptor Binding Assay (General Protocol)
This assay is fundamental to determining the binding affinity and selectivity of thyromimetic compounds for THR-α and THR-β.
Protocol Details:
-
Receptor Preparation: Recombinant human THR-α and THR-β are expressed and purified.
-
Radioligand: A high-affinity radioligand, typically [¹²⁵I]-T3, is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The reaction is allowed to reach equilibrium.
-
Separation: Bound radioligand is separated from free radioligand using methods like filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This is used to calculate the binding affinity (Ki). Selectivity is determined by comparing the Ki values for THR-α and THR-β.
Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF) for Liver Fat Quantification
MRI-PDFF is a non-invasive biomarker used to quantify the fraction of mobile protons in the liver attributable to fat. It is a key endpoint in NASH clinical trials.
Protocol Details:
-
Patient Preparation: Patients are typically required to fast for a few hours before the scan.
-
MRI Acquisition: A specialized multi-echo gradient-recalled echo (GRE) MRI sequence is performed on a clinical MRI scanner. This sequence acquires images at multiple echo times, which allows for the differentiation of water and fat signals.
-
Image Processing: The acquired data is processed using software that employs a multi-peak fat spectral model to separate the signals from water and fat protons.
-
PDFF Map Generation: A parametric map of the proton density fat fraction is generated for each slice of the liver.
-
Region of Interest (ROI) Analysis: Regions of interest are drawn on the PDFF maps within the different lobes of the liver, avoiding large blood vessels and biliary ducts.
-
Quantification: The mean PDFF across all ROIs is calculated to provide a quantitative measure of the average liver fat content.
Conclusion
The landscape of thyroid hormone receptor modulation is evolving rapidly. While this compound remains a vital therapy for hypothyroidism, the development of THR-β selective thyromimetics like Resmetirom and VK2809 offers promising new avenues for the treatment of metabolic diseases such as MASH and dyslipidemia. These newer agents demonstrate significant efficacy in reducing liver fat, improving liver histology, and lowering atherogenic lipids, with a safety profile that appears to avoid the systemic side effects associated with non-selective thyroid hormone agonism.
The data presented in this guide highlights the potential of these novel compounds. However, direct comparative trials between this compound and these newer thyromimetics in relevant patient populations are needed to fully elucidate their relative efficacy and safety. Continued research into the nuanced mechanisms of thyroid hormone signaling and the development of even more selective and potent thyromimetics will be crucial in advancing therapies for a range of metabolic disorders.
References
- 1. Results From the 52-Week Phase 2b VOYAGE Trial of VK2809 in Patients With Biopsy-Confirmed Non-Alcoholic Steatohepatitis and Fibrosis: A Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viking Therapeutics Presents Results from Phase 2b VOYAGE Study of VK2809 in Biopsy-Confirmed NASH/MASH at the 75th Liver Meeting® 2024 [prnewswire.com]
- 3. Viking Therapeutics Announces Positive 52-Week Histologic Data from Phase 2b VOYAGE Study of VK2809 in Patients with Biopsy-Confirmed Non-Alcoholic Steatohepatitis (NASH) [prnewswire.com]
- 4. Metabolic Effects of this compound Therapy in Hypothyroidism: A Randomized, Double-Blind, Crossover Trial of this compound Versus Levothyroxine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. medcentral.com [medcentral.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Sobetirome: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC-1: A Thyromimetic With Multiple Therapeutic Applications in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eprotirome in patients with familial hypercholesterolaemia (the AKKA trial): a randomised, double-blind, placebo-controlled phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hcplive.com [hcplive.com]
- 13. vikingtherapeutics.com [vikingtherapeutics.com]
- 14. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Metabolic Effects of Liothyronine and Desiccated Thyroid Extract
For researchers and professionals in drug development, understanding the nuanced metabolic effects of different thyroid hormone replacement therapies is crucial. This guide provides an objective comparison of liothyronine (synthetic T3) and desiccated thyroid extract (DTE), focusing on their performance in clinical studies and supported by experimental data.
Data Presentation: Quantitative Metabolic Effects
The following table summarizes the key metabolic parameters observed in comparative studies of this compound and desiccated thyroid extract.
| Metabolic Parameter | Study | This compound (T3) Effects | Desiccated Thyroid Extract (DTE) Effects | Levothyroxine (T4) Comparator Effects |
| Body Weight | Celi et al., 2011[1] | Significant decrease of -1.8 ± 1.9 kg compared to levothyroxine. | Not Assessed | Baseline: 70.6 ± 12.5 kg |
| Shakir et al., 2021[2][3] | Not Assessed | Modest weight loss (~4 pounds) noted in a previous study by the same group. | No significant change. | |
| Total Cholesterol | Celi et al., 2011[1] | Significant decrease of 10.9 ± 10.0% compared to levothyroxine. | Not Assessed | No significant change. |
| LDL Cholesterol | Celi et al., 2011[1] | Significant decrease of 13.3 ± 12.1% compared to levothyroxine. | Not Assessed | No significant change. |
| Apolipoprotein B | Celi et al., 2011[1] | Significant decrease of 18.3 ± 28.6% compared to levothyroxine. | Not Assessed | No significant change. |
| Heart Rate | Shakir et al., 2021[2][3] | No significant difference compared to levothyroxine. | Minor increase compared to levothyroxine and LT4+LT3 combination. | No significant change. |
| Serum TSH | Shakir et al., 2021[2][3] | Maintained within reference range. | Maintained within reference range. | Maintained within reference range. |
| Celi et al., 2011[1] | Maintained within target range of 0.5–1.5 mU/liter. | Not Assessed | Maintained within target range of 0.5–1.5 mU/liter. | |
| Serum Total T3 | Shakir et al., 2021[3] | 30 to 50% higher than in the levothyroxine alone group. | 30 to 50% higher than in the levothyroxine alone group. | Lower than in the T3-containing preparation groups. |
| Serum T4 | Shakir et al., 2021[3] | ~30% lower than in the levothyroxine alone group. | ~30% lower than in the levothyroxine alone group. | Higher than in the T3-containing preparation groups. |
Experimental Protocols
Study Design: Celi et al., 2011
This was a randomized, double-blind, crossover trial involving 14 hypothyroid patients.[1]
-
Intervention: Participants received either this compound (L-T3) or levothyroxine (L-T4) for a period of 6 weeks, followed by a crossover to the other treatment. Doses were adjusted to maintain serum Thyroid-Stimulating Hormone (TSH) within a target range of 0.5–1.5 mU/liter.[1]
-
Metabolic Parameter Measurement:
-
Body Weight: Measured using a standard digital scale.
-
Lipid Profile: Serum total cholesterol, LDL cholesterol, and apolipoprotein B were measured. The specific laboratory assays used were not detailed in the provided text.
-
Serum Hormones: TSH, T3, and T4 levels were monitored to ensure they were within the target range.
-
Study Design: Shakir et al., 2021
This was a prospective, randomized, double-blind, crossover study involving 75 hypothyroid patients.[2][3]
-
Intervention: Patients were randomly assigned to one of three treatment arms for 22 weeks each: levothyroxine (LT4) alone, desiccated thyroid extract (DTE), or a combination of LT4 and this compound (LT3). Doses were adjusted to maintain TSH within the reference range.[3]
-
Metabolic Parameter Measurement:
-
Heart Rate: Monitored as a cardiovascular parameter.
-
Biochemical Parameters: Serum TSH, total T3, and T4 levels were measured.
-
Primary Outcomes: The study also assessed scores on the 36-point thyroid symptom questionnaire (TSQ-36), the 12-point quality of life general health questionnaire (GHQ-12), the Wechsler memory scale-version IV (VMS-IV), and the Beck Depression Inventory (BDI).[2]
-
Mandatory Visualization
Caption: Intracellular signaling pathway of thyroid hormone.
Caption: Generalized experimental workflow for comparative crossover studies.
References
- 1. Metabolic effects of this compound therapy in hypothyroidism: a randomized, double-blind, crossover trial of this compound versus levothyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Effectiveness of Levothyroxine, Desiccated Thyroid Extract, and Levothyroxine+this compound in Hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Effectiveness of Levothyroxine, Desiccated Thyroid Extract, and Levothyroxine+this compound in Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Liothyronine's Interaction with Thyroid Hormone Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liothyronine (T3) and other thyroid hormone analogs in their interaction with thyroid hormone receptors (TRs). The following sections present quantitative binding data, detailed experimental protocols for assessing binding specificity, and visualizations of the underlying biological pathways and experimental workflows.
Comparative Analysis of Binding Affinity
This compound (T3) is the most potent endogenous thyroid hormone, a characteristic directly attributable to its high binding affinity for the nuclear thyroid hormone receptors, TRα and TRβ. In contrast, Thyroxine (T4), considered a prohormone, and reverse T3 (rT3), an inactive metabolite, exhibit significantly lower affinities. This differential binding is the primary determinant of their biological activity.
The data presented in the following tables summarizes the binding affinities of T3, T4, and rT3 to thyroid hormone receptors. The dissociation constant (Kd) is a measure of the concentration of a ligand at which half of the receptors are occupied; a lower Kd value indicates a higher binding affinity.
| Ligand | Receptor/Tissue | Dissociation Constant (Kd) | Reference |
| This compound (T3) | Liver Nuclear Receptors | ~0.2 nM | [1] |
| Rat Thymocyte Plasma Membrane (High Affinity Site) | 0.95 nM | [2] | |
| Rat Thymocyte Plasma Membrane (Low Affinity Site) | 25 nM | [2] | |
| Thyroxine (T4) | Liver Nuclear Receptors | ~2.0 nM | [1] |
| Reverse T3 (rT3) | Thyroid Hormone Receptors | Weak binding affinity | [3] |
Note: The binding affinity of T4 to thyroid hormone receptors is generally considered to be 10 to 30 times lower than that of T3[4]. Reverse T3 is widely recognized as being biologically inactive due to its very poor binding to nuclear thyroid hormone receptors.
Experimental Protocols for Validating Specificity
To experimentally validate the specificity of this compound's interaction with thyroid hormone receptors, several key assays are employed. These assays provide quantitative data on binding affinity and functional activation of the receptors.
Competitive Radioligand Binding Assay
This assay directly measures the affinity of a test compound (e.g., T3, T4, rT3) for a receptor by assessing its ability to compete with a radiolabeled ligand for binding to the receptor.
Protocol Outline:
-
Receptor Preparation: Isolate cell membranes or nuclear extracts containing the thyroid hormone receptor of interest (TRα or TRβ) from tissues or cultured cells.
-
Incubation: Incubate the receptor preparation with a fixed concentration of a radiolabeled thyroid hormone (e.g., [¹²⁵I]-T3) and varying concentrations of the unlabeled competitor compound.
-
Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter that traps the receptor-ligand complexes.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the affinity of the competitor for the receptor.
Reporter Gene Assay
This cell-based assay measures the functional consequence of ligand binding to a nuclear receptor, which is the activation or repression of gene transcription.
Protocol Outline:
-
Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293) and transfect the cells with two plasmids:
-
An expression vector encoding the thyroid hormone receptor of interest (TRα or TRβ).
-
A reporter plasmid containing a thyroid hormone response element (TRE) upstream of a reporter gene (e.g., luciferase or green fluorescent protein).
-
-
Ligand Treatment: Treat the transfected cells with varying concentrations of the test compounds (T3, T4, rT3).
-
Cell Lysis and Reporter Gene Measurement: After an appropriate incubation period, lyse the cells and measure the activity of the reporter gene product. For luciferase, this involves adding a substrate and measuring the resulting luminescence.
-
Data Analysis: Plot the reporter gene activity against the ligand concentration to generate a dose-response curve. The concentration of the ligand that produces 50% of the maximal response is the EC50 value, which is a measure of the ligand's potency.
Co-immunoprecipitation (Co-IP) Assay
This technique is used to study protein-protein interactions in vivo. In the context of thyroid hormone receptors, Co-IP can be used to demonstrate the interaction of TRs with co-regulator proteins in the presence or absence of a specific ligand.
Protocol Outline:
-
Cell Lysis: Lyse cells that endogenously or exogenously express the thyroid hormone receptor and its potential interacting partners.
-
Immunoprecipitation: Incubate the cell lysate with an antibody that specifically binds to the thyroid hormone receptor. This antibody is typically coupled to protein A/G beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and identify the co-precipitated proteins by Western blotting using antibodies specific to the suspected interacting proteins. The presence of a band corresponding to the interacting protein confirms the interaction.
Visualizations
The following diagrams illustrate the thyroid hormone signaling pathway and a typical experimental workflow for validating binding specificity.
Caption: Genomic signaling pathway of thyroid hormones.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Specific binding sites for the triiodothyronine in the plasma membrane of rat thymocytes. Correlation with biochemical responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Effects of TR Ligands on Hormone Dissociation Rates: Evidence for Multiple Ligand Entry/Exit Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight Into Molecular Determinants of T3 vs T4 Recognition From Mutations in Thyroid Hormone Receptor α and β - PMC [pmc.ncbi.nlm.nih.gov]
Comparative studies of T3 and T4 in diagnostic research for thyroid disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of triiodothyronine (T3) and thyroxine (T4) in the diagnostic research of thyroid disorders. By examining their biochemical roles, diagnostic utility, and the methodologies for their measurement, this document aims to equip researchers and drug development professionals with the critical information needed to design and interpret studies related to thyroid function.
Introduction to Thyroid Hormones: T3 and T4
The thyroid gland produces two primary hormones: thyroxine (T4) and triiodothyronine (T3). T4 is the most abundant hormone secreted by the thyroid, while T3 is the more biologically active form.[1] A significant portion of T3 is derived from the peripheral conversion of T4 in tissues like the liver and kidneys.[1] Both hormones circulate in the bloodstream, either bound to proteins or as free, unbound molecules. The free forms, free T3 (fT3) and free T4 (fT4), are biologically active and can enter cells to exert their metabolic effects. The initial assessment of thyroid function is typically best achieved by measuring the level of thyroid-stimulating hormone (TSH) in a blood sample.[2]
Comparative Diagnostic Roles of T3 and T4
The measurement of T3 and T4, often in conjunction with TSH, is crucial for the differential diagnosis of thyroid disorders.
Hypothyroidism: In primary hypothyroidism, the thyroid gland fails to produce sufficient hormones, leading to an elevated TSH and low fT4 or total T4 levels.[2] T3 testing is rarely useful in diagnosing hypothyroidism as it is the last test to show an abnormal result. Patients can be severely hypothyroid with a high TSH and low fT4, but have a normal T3.[2]
Hyperthyroidism: In hyperthyroidism, the thyroid gland overproduces hormones, resulting in a low TSH and elevated fT4 and/or fT3 levels.[2] T3 measurements are particularly valuable in diagnosing hyperthyroidism, especially in cases of "T3 toxicosis," where fT4 levels may be normal but fT3 is elevated.[2] In detecting hyperthyroid cases, T3 is considered superior to T4.[3][4]
Total vs. Free Hormones: Measuring free T4 is generally preferred over total T4 as it more accurately reflects the patient's true thyroid status, being unaffected by changes in binding protein levels which can be altered by conditions like pregnancy or certain medications.[1] Similarly, free T3 is a more reliable indicator of the biologically active hormone compared to total T3.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data for T3 and T4 in the context of thyroid disorder diagnostics.
Table 1: Reference Ranges for Thyroid Hormones
| Analyte | Conventional Units | SI Units |
| Total T4 | 4.6 - 11.2 mcg/dL | 60 - 145 nmol/L |
| Free T4 (fT4) | 0.8 - 1.8 ng/dL | 10 - 23 pmol/L |
| Total T3 | 75 - 195 ng/dL | 1.1 - 3.0 nmol/L |
| Free T3 (fT3) | 0.2 - 0.5 ng/dL | 3.0 - 7.7 pmol/L |
| TSH | 0.5 - 5.0 mIU/L | 0.5 - 5.0 mIU/L |
| Note: Reference ranges may vary slightly between laboratories.[1] |
Table 2: Diagnostic Performance of T3 and T4 in Specific Thyroid Disorders
| Disorder | Test | Sensitivity | Specificity | Diagnostic Accuracy |
| Graves' Disease vs. Destructive Thyroiditis | T3/T4 ratio (>20 ng/µg) | 73.8% | 72.7% | 73.49% |
| fT3/fT4 ratio (>0.30 pmol/pmol) | 77.04% | 59.09% | 72.2% | |
| Graves' Disease vs. Subacute Thyroiditis | FT4/TSH ratio (>5731.286 pmol/mIU) | 71.52% | 90.16% | 79.44%[5] |
| Immune Checkpoint Blockade-induced Thyroiditis | T3-Ab (>1.2 AU/mL) | 78.7% | 79.3% | - |
| T4-Ab (>1.9 AU/mL) | 85.5% | 81.2% | - | |
| Data derived from specific comparative studies.[6][7] |
Experimental Protocols
Detailed methodologies for the quantification of T3 and T4 are critical for reproducible and reliable research. The most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Chemiluminescence Immunoassay (CLIA).
Protocol 1: Total T4 Measurement by ELISA (Competitive Assay)
1. Principle: This assay is a competitive ELISA. T4 in the patient's serum competes with a fixed amount of horseradish peroxidase (HRP)-labeled T4 for binding sites on a monoclonal anti-T4 antibody coated on the microplate wells. The amount of bound HRP-conjugate is inversely proportional to the concentration of T4 in the sample.
2. Materials:
-
Microplate pre-coated with anti-T4 antibody
-
T4 standards (0, 2.5, 5, 10, 20, 40 µg/dL)
-
T4-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 0.2 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Patient serum samples
3. Procedure:
- Bring all reagents and samples to room temperature.
- Add 50 µL of standards, controls, and patient samples to the designated wells.
- Add 100 µL of T4-HRP conjugate to each well.
- Mix gently by shaking the plate for 30 seconds.
- Cover the plate and incubate for 60 minutes at 37°C.[8]
- Aspirate the contents of the wells and wash each well three times with 300 µL of wash buffer.
- Add 100 µL of TMB substrate to each well.
- Incubate the plate in the dark at room temperature for 20 minutes.[8]
- Add 50 µL of stop solution to each well to terminate the reaction.
- Read the absorbance at 450 nm within 15 minutes.[8]
4. Data Analysis:
- Calculate the mean absorbance for each set of standards, controls, and samples.
- Plot a standard curve of the mean absorbance of each standard against its known concentration.
- Determine the T4 concentration of the samples by interpolating their mean absorbance from the standard curve.
Protocol 2: Free T3 Measurement by CLIA (Competitive Assay)
1. Principle: This is a competitive chemiluminescence immunoassay. fT3 in the sample competes with acridinium ester-labeled anti-T3 monoclonal antibody for binding to T3 antigens coated on magnetic microbeads. The amount of light produced is inversely proportional to the concentration of fT3 in the sample.[9]
2. Materials:
-
Magnetic microbeads coated with T3 antigen
-
Acridinium ester-labeled anti-T3 monoclonal antibody
-
fT3 calibrators
-
Assay buffer
-
Starter reagents 1+2
-
Wash buffer
-
Patient serum samples
3. Procedure (Automated Analyzer):
- Load samples, calibrators, controls, and all necessary reagents onto the automated CLIA analyzer.
- The analyzer will automatically perform the following steps: a. Pipette sample, ABEI-labeled anti-T3 monoclonal antibody, and buffer into a reaction vessel and incubate.[9] b. Add the magnetic microbeads coated with T3 antigens and incubate. c. Apply a magnetic field to separate the microbeads, and aspirate the unbound materials. d. Wash the microbeads with wash buffer. e. Add Starter 1 and Starter 2 to initiate the chemiluminescent reaction.
- The light signal (Relative Light Units - RLUs) is measured by a photomultiplier tube.
4. Data Analysis:
- The analyzer's software automatically calculates the fT3 concentration based on the RLU values and a stored master calibration curve.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to T3 and T4 diagnostics.
Caption: The Hypothalamic-Pituitary-Thyroid (HPT) axis regulates thyroid hormone production.
Caption: TSH binding to its receptor activates downstream signaling pathways.
Caption: A typical workflow for a competitive ELISA to measure total T4.
References
- 1. nursingcenter.com [nursingcenter.com]
- 2. Thyroid Function Tests | American Thyroid Association [thyroid.org]
- 3. A comparative study on diagnostic differentials of T3 and T4 hormones for thyroid disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The value of FT4/TSH ratio in the differential diagnosis of Graves’ disease and subacute thyroiditis [frontiersin.org]
- 6. Rapid Differential Diagnosis of Thyrotoxicosis Using T3/T4 Ratio, FT3/FT4 Ratio and Color Doppler of Thyroid Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | T3 and T4 autoantibodies: emerging biomarkers for evaluating thyroid disorders [frontiersin.org]
- 8. ctkbiotech.com [ctkbiotech.com]
- 9. dna-nik.com [dna-nik.com]
Restoring Endocrine Balance: A Comparative Guide to Liothyronine/Levothyroxine Combination Therapy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
The foundational principle of treating hypothyroidism with levothyroxine (T4) monotherapy rests on the body's ability to convert T4 into the more active triiodothyronine (T3). However, seminal animal studies have challenged this paradigm, suggesting that T4 alone may not be sufficient to restore euthyroidism in all tissues. This guide provides a comprehensive comparison of Liothyronine (T3)/Levothyroxine (T4) combination therapy versus T4 monotherapy in animal models, supported by experimental data and detailed protocols.
Pivotal Animal Studies: The Case for Combination Therapy
The rationale for T3/T4 combination therapy is largely built upon a series of meticulously conducted studies in thyroidectomized rats by Escobar-Morreale and colleagues. These studies revealed that T4 monotherapy, even at doses that normalize plasma TSH and T4 levels, fails to restore normal T3 concentrations in many peripheral tissues.[1][2] In contrast, a combined treatment regimen of T4 and T3 successfully re-established physiological T3 levels across all examined tissues, an outcome not achievable with T4 alone.[1][3][4]
These findings in animal models have spurred ongoing debate and research into the potential benefits of combination therapy for human patients who experience persistent symptoms of hypothyroidism despite normalized TSH levels. While clinical trial results in humans have been mixed, the underlying physiological evidence from animal studies remains a critical point of consideration for researchers and drug development professionals.[3]
Quantitative Data Summary: T4 Monotherapy vs. T3/T4 Combination Therapy
The following tables summarize the key quantitative findings from the foundational studies in thyroidectomized rats, comparing the effects of T4 monotherapy with T3/T4 combination therapy on plasma and tissue hormone concentrations.
Table 1: Plasma Thyroid Hormone and TSH Levels in Thyroidectomized Rats
| Treatment Group | Plasma T4 (µg/dL) | Plasma T3 (ng/dL) | Plasma TSH (ng/mL) |
| Euthyroid Controls (Intact Rats) | Normal | Normal | Normal |
| Thyroidectomized + Placebo | Undetectable | Low | High |
| T4 Monotherapy (various doses) | Normal to High | Low to Normal (Dose-dependent, but not all tissues normalized) | Normalized at specific doses |
| T4 + T3 Combination Therapy (0.9 µg T4 + 0.15 µg T3/100g BW/day) | Normal | Normal | Normal |
Data compiled from Escobar-Morreale et al., Endocrinology, 1996.[1][5]
Table 2: Tissue T3 Concentrations in Thyroidectomized Rats Under Different Replacement Therapies
| Tissue | T4 Monotherapy | T4 + T3 Combination Therapy (0.9 µg T4 + 0.15 µg T3/100g BW/day) |
| Cerebral Cortex | Near Normal | Normal |
| Pituitary | Low | Normal |
| Liver | Low | Normal |
| Kidney | Low | Normal |
| Heart | Low | Normal |
| Lung | Low | Normal |
| Spleen | Low | Normal |
| Brown Adipose Tissue | Near Normal | Normal |
| Skeletal Muscle | Low | Normal |
Data compiled from Escobar-Morreale et al., Endocrinology, 1996.[1][5] These findings illustrate that while T4 monotherapy can normalize T3 levels in some tissues like the cerebral cortex and brown adipose tissue, it fails to do so in most other peripheral tissues.[2] Only the combination therapy was able to restore T3 concentrations to normal levels across all measured tissues.[1][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Thyroidectomized Rat Model for Hypothyroidism
-
Animal Model: Male Wistar rats are typically used.
-
Surgical Procedure: A ventral midline incision is made in the neck. The salivary glands and sternohyoid muscles are retracted to expose the thyroid gland. The parathyroid glands are carefully identified and re-implanted into the surrounding musculature to prevent hypoparathyroidism. The entire thyroid gland is then excised. The incision is closed with wound clips.
-
Post-Operative Care: Animals are monitored for recovery and housed under standard conditions. A post-operative holding period of at least one week is common before the commencement of hormone replacement therapy.
-
Confirmation of Hypothyroidism: Successful thyroidectomy is confirmed by measuring plasma TSH, T4, and T3 levels. A significant increase in TSH and a decrease in T4 and T3 levels indicate a hypothyroid state.
Hormone Replacement Therapy Protocol
-
Drug Administration: Hormones are administered via continuous subcutaneous infusion using osmotic minipumps to mimic physiological secretion.
-
Treatment Groups:
-
Control Group: Euthyroid, intact rats infused with a placebo (saline).
-
Hypothyroid Group: Thyroidectomized rats infused with a placebo.
-
T4 Monotherapy Group: Thyroidectomized rats infused with varying doses of L-thyroxine (e.g., 0.80 and 0.90 µ g/100 g body weight/day).[1]
-
T3/T4 Combination Therapy Group: Thyroidectomized rats infused with a combination of L-thyroxine and L-triiodothyronine (e.g., 0.9 µg T4 + 0.15 µg T3/100 g body weight/day).[1]
-
-
Duration of Treatment: The infusion period is typically 12 days to allow for the stabilization of hormone levels.[1][5]
-
Sample Collection: At the end of the treatment period, animals are euthanized, and blood and various tissues (cerebral cortex, pituitary, liver, kidney, heart, etc.) are collected for analysis.
Analytical Methods
-
Hormone Level Measurement: Plasma and tissue concentrations of T4 and T3 are determined by specific and sensitive radioimmunoassays (RIA).
-
TSH Measurement: Plasma TSH levels are measured by RIA.
-
Iodothyronine Deiodinase Activity: The activity of deiodinase enzymes (which convert T4 to T3) in different tissues can be assayed to understand the tissue-specific regulation of thyroid hormone metabolism.
Visualizing Thyroid Hormone Regulation and Experimental Design
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified diagram of the hypothalamic-pituitary-thyroid axis and peripheral T3 conversion.
Caption: Experimental workflow for comparing T4 monotherapy and T3/T4 combination therapy in rats.
References
- 1. Only the combined treatment with thyroxine and triiodothyronine ensures euthyroidism in all tissues of the thyroidectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Replacement therapy for hypothyroidism with thyroxine alone does not ensure euthyroidism in all tissues, as studied in thyroidectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 4. louisville.edu [louisville.edu]
- 5. academic.oup.com [academic.oup.com]
The Role of Deiodinases in Liothyronine's Peripheral Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of liothyronine (T3) and its alternatives, with a focus on the critical role of deiodinase enzymes in mediating their peripheral actions. Experimental data from preclinical and clinical studies are presented to offer a clear perspective on the efficacy and mechanisms of different thyroid hormone replacement strategies.
Introduction to Deiodinases and Thyroid Hormone Activation
The thyroid gland primarily secretes thyroxine (T4), a prohormone that is converted in peripheral tissues to the biologically active hormone, 3,5,3'-triiodothyronine (T3), also known as this compound.[1][2] This conversion is catalyzed by a family of selenoenzymes called iodothyronine deiodinases. The three main types of deiodinases, Type 1 (D1), Type 2 (D2), and Type 3 (D3), play a crucial role in regulating local and systemic T3 availability.[1][2]
-
Type 1 Deiodinase (D1): Primarily located in the liver, kidneys, and thyroid, D1 is responsible for contributing to circulating T3 levels.[1][2]
-
Type 2 Deiodinase (D2): Found in the brain, pituitary gland, brown adipose tissue, and skeletal muscle, D2 is crucial for intracellular T3 production, allowing for tissue-specific regulation of thyroid hormone action.[1][2]
-
Type 3 Deiodinase (D3): This enzyme inactivates both T4 and T3, thereby protecting tissues from excessive thyroid hormone exposure, particularly during development.[1][2]
The differential expression and regulation of these deiodinases in various tissues underscore the complexity of thyroid hormone signaling and the rationale for exploring different therapeutic approaches beyond standard levothyroxine (T4) monotherapy. This compound, as a direct source of the active hormone, bypasses the need for peripheral conversion, a process that can be influenced by genetic factors and disease states.
Comparative Efficacy of Thyroid Hormone Replacement Therapies
The standard treatment for hypothyroidism is levothyroxine (T4) monotherapy. However, a subset of patients continues to experience symptoms despite achieving normal thyroid-stimulating hormone (TSH) levels. This has led to investigations into the efficacy of this compound (T3) alone or in combination with levothyroxine, as well as the use of desiccated thyroid extract (DTE), which contains both T4 and T3.
Table 1: Comparison of Monotherapy vs. Combination Therapy in Human Clinical Trials
| Parameter | Levothyroxine (L-T4) Monotherapy | This compound (L-T3) Monotherapy | L-T4 + L-T3 Combination Therapy | Desiccated Thyroid Extract (DTE) |
| Serum TSH | Normalized | Normalized | Normalized | Normalized |
| Serum Free T4 | Higher than combination therapy[3] | Below detection limits[4] | Lower than L-T4 monotherapy[3] | Lower than L-T4 monotherapy[5] |
| Serum Total T3 | Lower than combination therapy[3] | Higher than L-T4 monotherapy[4] | Higher than L-T4 monotherapy[3] | Higher than L-T4 monotherapy[5] |
| Body Weight | Non-significant increase observed in some studies[3] | Significant reduction observed in some studies[4][6] | Non-significant reduction observed in some studies[3] | No significant difference from L-T4[5] |
| Total Cholesterol | Higher than L-T3 monotherapy[4] | Significant reduction observed in some studies[4][6] | Non-significant reduction observed in some studies[3] | No significant difference from L-T4[5] |
| LDL Cholesterol | Higher than L-T3 monotherapy[4] | Significant reduction observed in some studies[4][6] | Non-significant reduction observed in some studies[3] | No significant difference from L-T4[5] |
| Patient Preference | Lower preference compared to T3-containing therapies in symptomatic patients[5] | N/A (less common as monotherapy) | Preferred by a subset of symptomatic patients[5][7] | Preferred by a subset of symptomatic patients[5] |
Table 2: Preclinical Data from Deiodinase Knockout (KO) Mouse Models
| Parameter | Wild-Type (WT) Mice | D1 KO Mice | D2 KO Mice | D1/D2 KO Mice | D3 KO Mice |
| Serum T4 | Normal | Elevated | Elevated | Elevated | Diminished[8] |
| Serum T3 | Normal | Normal | Normal | Normal | Diminished[8] |
| Liver T4 | Normal | N/A | N/A | N/A | Higher at 48h post-injury[9] |
| Liver T3 | Normal | N/A | N/A | N/A | Higher at 48h post-injury[9] |
| Brain T3 | Normal | N/A | Reduced by ~50%[1] | N/A | N/A |
| Adiposity | Normal | N/A | N/A | N/A | Markedly decreased[8] |
Signaling Pathways and Experimental Workflows
The cellular action of this compound is primarily mediated through its binding to nuclear thyroid hormone receptors (TRs), which in turn regulate the transcription of target genes.
Caption: this compound (T3) signaling pathway.
Validating the role of deiodinases in the peripheral action of this compound involves a series of in vivo and in vitro experiments.
Caption: Experimental workflow for validating deiodinase role.
Experimental Protocols
Deiodinase Activity Assay (Radio-enzymatic Method)
This protocol is a synthesized methodology based on common practices for measuring deiodinase activity in tissue homogenates.[3][10][11]
1. Tissue Homogenization: a. Dissect tissues of interest (e.g., liver, kidney, brain) from experimental animals and immediately freeze in liquid nitrogen or on dry ice. b. Homogenize the frozen tissue in a buffer solution (e.g., 0.25 M sucrose, 20 mM HEPES, 1 mM EDTA, pH 7.0) containing a reducing agent, typically dithiothreitol (DTT). The concentration of DTT may vary depending on the deiodinase type being assayed (e.g., 10 mM for D1, 20-40 mM for D2). c. Centrifuge the homogenate at a low speed to remove cellular debris. The resulting supernatant is used for the assay. d. Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay).
2. Incubation: a. Prepare a reaction mixture containing the tissue homogenate, a radiolabeled substrate (e.g., [¹²⁵I]T4 for D2 activity, [¹²⁵I]rT3 for D1 activity), and the appropriate buffer. b. To differentiate between deiodinase types, specific inhibitors can be used. For example, propylthiouracil (PTU) inhibits D1 activity. c. Incubate the reaction mixture at 37°C for a specific time period (e.g., 15-60 minutes), during which the deiodinase enzyme will convert the radiolabeled substrate.
3. Separation and Quantification: a. Stop the enzymatic reaction by adding an acid (e.g., perchloric acid) or a solution of unlabeled "cold" iodothyronines. b. Separate the radiolabeled products (e.g., ¹²⁵I⁻, [¹²⁵I]T3) from the unreacted substrate using a separation technique such as column chromatography (e.g., Sephadex LH-20) or thin-layer chromatography (TLC). c. Quantify the radioactivity in the separated fractions using a gamma counter.
4. Calculation of Deiodinase Activity: a. Calculate the amount of radiolabeled product formed per unit of time and per milligram of protein. This value represents the deiodinase activity.
Conclusion
The peripheral action of this compound is intrinsically linked to the activity of deiodinase enzymes. While levothyroxine relies on these enzymes for its conversion to the active T3 form, this compound provides a direct source of T3, bypassing this regulatory step. This has significant implications for patients who may have impaired deiodinase function due to genetic variations or concurrent illness.
The comparative data presented in this guide highlight the differential effects of various thyroid hormone replacement strategies on key metabolic parameters. Preclinical studies using deiodinase knockout mice have been instrumental in elucidating the tissue-specific roles of these enzymes and the consequences of their absence.
For researchers and drug development professionals, a thorough understanding of deiodinase physiology is paramount for designing novel therapeutic strategies for hypothyroidism and other conditions where thyroid hormone signaling is dysregulated. Future research should continue to explore the clinical utility of combination therapies and the development of thyromimetics that can target specific tissues or pathways, ultimately leading to more personalized and effective treatments.
References
- 1. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Command Line | Graphviz [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. magistralbr.caldic.com [magistralbr.caldic.com]
- 5. Comparative Effectiveness of Levothyroxine, Desiccated Thyroid Extract, and Levothyroxine+this compound in Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combined levothyroxine plus this compound compared with levothyroxine alone in primary hypothyroidism: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Type 3 Deiodinase Role on Central Thyroid Hormone Action Affects the Leptin-Melanocortin System and Circadian Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mice With Hepatocyte-Specific Deficiency of Type 3 Deiodinase Have Intact Liver Regeneration and Accelerated Recovery From Nonthyroidal Illness After Toxin-Induced Hepatonecrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Effectiveness of Liothyronine Administration Routes: A Guide for Researchers
This guide provides a comparative analysis of the effectiveness of different administration routes for Liothyronine (T3), tailored for researchers, scientists, and drug development professionals. The information presented is based on available experimental data to facilitate informed decisions in preclinical and clinical research.
Overview of this compound Administration Routes
This compound is the most potent form of thyroid hormone, characterized by a faster onset of action and a shorter biological half-life compared to levothyroxine (T4).[1] The route of administration significantly influences its pharmacokinetic and pharmacodynamic profile. While the oral route is the most common, alternative routes such as intravenous, rectal, and sublingual have been explored, particularly in clinical scenarios where oral administration is compromised.
Pharmacokinetic Comparison of this compound Administration Routes
The following table summarizes the key pharmacokinetic parameters for different administration routes of this compound. It is important to note that while data for the oral and intravenous routes are available for this compound, data for rectal and sublingual routes are primarily based on studies with Levothyroxine (T4) and are included here for comparative reference, acknowledging the potential differences in absorption and metabolism between the two hormones.
| Administration Route | Formulation | Bioavailability | Tmax (Time to Peak Concentration) | Cmax (Maximum Concentration) | Area Under the Curve (AUC) | Key Findings & Citations |
| Oral | Tablet | Almost completely absorbed (~90-95%) | 2.44 ± 0.34 hours | 3.16 ± 0.23 ng/mL | 45.19 ± 2.19 ng/mL/h | Bioequivalent to oral solution.[2][3][4] |
| Oral | Solution | Almost completely absorbed (~90-95%) | 2.31 ± 0.25 hours | 3.19 ± 0.25 ng/mL | 44.79 ± 2.15 ng/mL/h | Bioequivalent to oral tablet.[2][3] |
| Intravenous | Injection | 100% (by definition) | 1.8 ± 0.32 hours (for a single dose) | 320 ± 60 ng/dL (for a morning dose of 18.8 µg) | Not directly comparable due to different study designs. | Characterized by a two-compartment model with a rapid distribution and slow elimination phase.[5][6][7] |
| Rectal | Suppository (Levothyroxine data) | Lower than oral; approximately 64% lower in one rat study. | Not available for this compound. | Not available for this compound. | Not available for this compound. | Requires higher doses (approximately 1.8 times the oral dose) to achieve similar therapeutic effects.[8] |
| Sublingual | Tablet (Levothyroxine data) | Potentially higher than oral in refractory cases. | Not available for this compound. | Not available for this compound. | Not available for this compound. | May be more effective than oral route in controlling TSH levels in refractory hypothyroidism.[9] |
| Intramuscular | Injection | Not available. | Not available. | Not available. | Not available. | Limited data available on this route for this compound. |
Experimental Protocols
Oral Bioavailability Study (Tablet vs. Solution)
This section details the methodology for a typical crossover study designed to compare the bioavailability of oral this compound tablets and solutions.
Objective: To evaluate the relative bioavailability of this compound administered as an oral tablet versus an oral solution.
Study Design: An open-label, randomized, two-period, two-sequence, crossover study.
Participants: Healthy adult volunteers. Key exclusion criteria include a history of thyroid disease, any condition that might interfere with drug absorption, and use of any medication known to interact with thyroid hormones.
Procedure:
-
Randomization: Participants are randomly assigned to one of two treatment sequences: Sequence A (Tablet then Solution) or Sequence B (Solution then Tablet).
-
Dosing: In the first period, participants receive a single oral dose of this compound (e.g., 20 µg) in either tablet or solution form after an overnight fast. In the second period, after a washout period of sufficient duration (e.g., 21 days), they receive the alternate formulation.
-
Blood Sampling: Venous blood samples are collected at pre-determined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Bioanalysis: Serum concentrations of this compound are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a competitive immunoassay.
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the serum concentration-time data for each participant and formulation: Cmax, Tmax, and AUC.
-
Statistical Analysis: The bioequivalence of the two formulations is assessed by comparing the 90% confidence intervals for the geometric mean ratios of Cmax and AUC.
Cellular Signaling Pathway of this compound
This compound exerts its physiological effects through both genomic and non-genomic pathways. The genomic pathway involves the binding of T3 to nuclear thyroid hormone receptors (TRs), which then act as ligand-activated transcription factors to regulate the expression of target genes. The non-genomic pathways are initiated at the plasma membrane and involve the activation of various intracellular signaling cascades.
Discussion of Alternative Administration Routes
Intravenous Administration
Intravenous this compound is primarily used in the management of myxedema coma, a life-threatening complication of severe hypothyroidism, or when oral administration is not feasible.[10] This route ensures 100% bioavailability and a rapid onset of action. Pharmacokinetic studies show that IV this compound follows a two-compartment model, indicating a rapid distribution into tissues followed by a slower elimination phase.[5][7]
Rectal Administration
Rectal administration of thyroid hormones has been explored as an alternative when oral and parenteral routes are unavailable. Studies involving levothyroxine suggest that the bioavailability of rectal suppositories is lower than that of oral tablets, necessitating higher doses to achieve a therapeutic effect.[8] The lower bioavailability may be attributed to less efficient release and absorption from the rectal mucosa compared to the small intestine.[8] There is a lack of specific pharmacokinetic data for the rectal administration of this compound.
Sublingual Administration
The sublingual route offers the potential for rapid absorption directly into the systemic circulation, bypassing first-pass metabolism. A study on sublingual levothyroxine in patients with refractory hypothyroidism showed a significant decrease in TSH levels compared to oral administration, suggesting improved absorption.[9] However, robust pharmacokinetic data comparing sublingual and oral this compound are currently lacking.
Conclusion
The choice of this compound administration route has a profound impact on its pharmacokinetic profile and, consequently, its therapeutic effect. The oral route, in both tablet and solution forms, is well-absorbed and serves as the standard for most clinical applications. The intravenous route provides rapid and complete bioavailability, making it essential for emergency situations. While alternative routes like rectal and sublingual administration show promise for specific patient populations, particularly those with malabsorption issues, more research is needed to fully characterize the pharmacokinetics and comparative effectiveness of this compound delivered via these routes. Future studies should focus on direct comparisons of these alternative routes with standard oral administration to establish their place in therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative bioavailability of different formulations of levothyroxine and this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gpnotebook.com [gpnotebook.com]
- 5. researchgate.net [researchgate.net]
- 6. MON-LB101 Pharmacokinetics of this compound during Thyroid Hormone Therapy Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of L-Triiodothyronine in Patients Undergoing Thyroid Hormone Therapy Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. Levothyroxine: Conventional and Novel Drug Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Combination Therapy (Liothyronine/Levothyroxine) versus Levothyroxine Monotherapy for Hypothyroidism: A Meta-Analysis Review
A review of current meta-analyses reveals a critical gap in the literature: no large-scale, direct comparisons of liothyronine (T3) monotherapy against levothyroxine (T4) monotherapy for the treatment of hypothyroidism exist. The current body of evidence primarily focuses on the efficacy and safety of combining this compound with levothyroxine versus levothyroxine monotherapy alone. This guide synthesizes the findings from these available meta-analyses, providing researchers, scientists, and drug development professionals with a comprehensive overview of the clinical outcomes, experimental protocols, and physiological pathways involved.
Clinical Outcomes: A Synthesis of Meta-Analyses
While levothyroxine monotherapy is the standard of care for hypothyroidism, a notable percentage of patients continue to experience persistent symptoms despite achieving normal thyroid-stimulating hormone (TSH) levels.[1][2] This has led to investigations into the potential benefits of combination therapy with both levothyroxine (T4) and this compound (T3).
Meta-analyses of randomized controlled trials (RCTs) have generally found no significant differences between combination therapy and levothyroxine monotherapy across a range of clinical outcomes. These include quality of life, psychological distress, depressive symptoms, and fatigue.[1][3] However, a consistent finding across multiple studies is a notable patient preference for combination therapy.[1][4][5][6]
One meta-analysis identified a small but statistically significant improvement in symptom scores with combination therapy, although this did not translate to a significant enhancement in overall quality of life.[2][7] Biochemically, combination therapy is associated with higher T3 levels and lower T4 levels compared to monotherapy.[8][9] Importantly, the incidence of adverse events appears to be similar between the two treatment groups.[1][3]
Table 1: Summary of Clinical Outcomes from Meta-Analyses (Combination Therapy vs. Levothyroxine Monotherapy)
| Outcome Measure | Finding | Supporting Evidence (Meta-Analyses) |
| Quality of Life (QoL) | No significant difference between combination therapy and monotherapy.[1][2][3][7] | Millan-Alanis et al. (2021)[1], Ayasa et al. (2023)[2][7] |
| Psychological Distress | No significant difference observed.[1] | Millan-Alanis et al. (2021)[1] |
| Depressive Symptoms | No significant difference overall. One analysis noted a potential effect with higher T3 doses (>10 µg), though clinical significance is uncertain.[1] | Millan-Alanis et al. (2021)[1] |
| Fatigue | No significant difference between treatment groups.[1] | Millan-Alanis et al. (2021)[1] |
| Patient Preference | A significantly higher proportion of patients prefer combination therapy.[1][4][5][6] | Millan-Alanis et al. (2021)[1], de Lima Beltrão et al. (2024)[4][5][6] |
| Symptom Scores | A small but statistically significant improvement with combination therapy was noted in one meta-analysis.[2][7] | Ayasa et al. (2023)[2][7] |
| Adverse Events | Similar proportions of adverse events and reactions were observed between treatment groups.[1][3] | Millan-Alanis et al. (2021)[1] |
Table 2: Biochemical Outcomes from Meta-Analyses (Combination Therapy vs. Levothyroxine Monotherapy)
| Biochemical Marker | Finding in Combination Therapy Group (Compared to Monotherapy) | Supporting Evidence (Meta-Analyses) |
| Serum TSH | No significant difference. | Nassar et al. (2024)[8][9] |
| Serum Free T4 | Significantly lower.[8][9] | Nassar et al. (2024)[8][9] |
| Serum Total T3 | Significantly higher.[8][9] | Nassar et al. (2024)[8][9] |
Experimental Protocols in Meta-Analyses
The methodologies of the pivotal meta-analyses provide a framework for understanding the evidence base.
Millan-Alanis et al. (2021):
-
Objective: To compare the benefits and harms of combined levothyroxine/L-triiodothyronine therapy and levothyroxine monotherapy.
-
Search Strategy: A systematic search of MEDLINE, Scopus, EMBASE, Web of Science, and Cochrane Central Register of Controlled Trials was conducted up to September 2020.
-
Inclusion Criteria: Randomized clinical trials and quasi-experimental studies comparing combination therapy versus monotherapy for adult patients with hypothyroidism were included.
-
Data Extraction: Performed independently by paired reviewers.
-
Statistical Analysis: A meta-analysis was performed comparing standardized mean differences for clinical outcomes and patient preferences. Proportions of adverse events were assessed narratively.[1]
Ayasa et al. (2023):
-
Objective: To provide a systematic evaluation of levothyroxine monotherapy and combination therapy in managing persistent hypothyroid symptoms.
-
Search Strategy: A systematic literature search of PubMed, Cochrane Library, and Scopus was conducted.
-
Inclusion Criteria: Studies comparing LT4 and LT4+LT3 combination therapy reporting on Quality of Life (QoL) outcomes were included. A total of 8 studies met the inclusion criteria from an initial 25 identified.
-
Primary Outcome: QoL improvement, assessed using validated tools such as SF-36 and ThyPRO.
-
Statistical Analysis: Random-effects models were used for data synthesis, and heterogeneity was quantified using the I² statistic.[2][7]
Nassar et al. (2024):
-
Objective: To evaluate the effectiveness of combined T4 and T3 therapy or desiccated thyroid (DTE) compared to T4 monotherapy, focusing on thyroid profile, lipid profile, and quality of life metrics.
-
Search Strategy: A systematic review was conducted in Embase, Medline/PubMed, and Web of Science up to November 23, 2023.
-
Inclusion Criteria: The meta-analysis included 15 studies on combination therapy.
-
Data Analysis: The study analyzed mean differences in thyroid hormone levels, lipid profiles, and scores from various quality of life and psychological health questionnaires.[8][9]
Visualizing the Research Process and Physiological Pathways
To better understand the methodologies and the underlying biology, the following diagrams are provided.
Caption: Workflow of a Systematic Review and Meta-Analysis.
Caption: Simplified Thyroid Hormone Signaling Pathway.
Conclusion and Future Directions
The existing body of high-level evidence does not support the superiority of combination levothyroxine and this compound therapy over levothyroxine monotherapy for most clinical outcomes in the general hypothyroid population.[1][3] However, the consistent patient preference for combination therapy suggests that a subset of individuals may derive a benefit that is not captured by traditional clinical endpoints.[4][5][6]
For researchers and drug development professionals, these findings highlight several key areas for future investigation:
-
Patient Stratification: Identifying predictive markers to determine which patients are most likely to benefit from combination therapy is a critical next step. Genetic factors, such as polymorphisms in deiodinase enzymes that convert T4 to T3, may play a role.[1]
-
Novel Formulations: The development of sustained-release this compound formulations could potentially mitigate the pharmacokinetic challenges associated with current T3 preparations and may lead to more stable physiological effects.
-
Endpoint Selection: Future clinical trials should incorporate a broader range of patient-reported outcomes and more sensitive measures of cognitive function and well-being to better capture the nuances of treatment effects.
-
Direct Comparison of Monotherapies: There is a clear need for well-designed, large-scale randomized controlled trials directly comparing the clinical outcomes of this compound monotherapy versus levothyroxine monotherapy to address the current gap in the literature.
References
- 1. Benefits and Harms of Levothyroxine/L-Triiodothyronine Versus Levothyroxine Monotherapy for Adult Patients with Hypothyroidism: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MON-378 Comparative Efficacy of Levothyroxine Monotherapy and Levothyroxine/Liothyronine Combination Therapy for Hypothyroidism: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Treatment Preferences in Patients With Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment preferences in patients with hypothyroidism [thyroid.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating the effectiveness of combined T4 and T3 therapy or desiccated thyroid versus T4 monotherapy in hypothyroidism: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Liothyronine in a Research Laboratory Setting
Essential Guidance for the Safe Management and Disposal of Liothyronine Waste
For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmaceutical compounds like this compound are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for this compound, adhering to regulatory standards and best practices in a laboratory environment.
This compound, a synthetic form of the thyroid hormone triiodothyronine (T3), is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). Furthermore, it is not a controlled substance as regulated by the Drug Enforcement Administration (DEA). This simplifies the disposal process compared to more stringently regulated pharmaceutical wastes. However, it is crucial to follow specific procedures to prevent environmental contamination and ensure a safe workplace.
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the essential steps for the safe disposal of this compound in a laboratory setting. This includes pure this compound powder, contaminated labware, and solutions containing this compound.
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn. This includes:
-
Safety glasses or goggles
-
Disposable nitrile gloves
-
A lab coat
-
-
Waste Segregation:
-
Do not mix this compound waste with hazardous chemical waste (e.g., solvents, heavy metals) or biohazardous waste.
-
Designate a specific, clearly labeled waste container for non-hazardous pharmaceutical waste.[1]
-
-
Disposal of Solid this compound Waste:
-
Place expired or unused this compound tablets or powder into a designated non-hazardous pharmaceutical waste container.
-
This container should be a sealable, leak-proof container, clearly labeled "Non-Hazardous Pharmaceutical Waste."[1]
-
For trace amounts of solid this compound on weighing paper or other disposable labware, dispose of these items in the same designated container.
-
-
Disposal of Contaminated Labware:
-
Disposable Labware: Items such as plastic weighing boats, pipette tips, and contaminated gloves should be placed directly into the designated non-hazardous pharmaceutical waste container.
-
Reusable Glassware: If glassware is contaminated with this compound, it should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate should be collected and disposed of as non-hazardous chemical waste. After rinsing, the glassware can be washed through normal laboratory procedures.
-
-
Disposal of Liquid this compound Waste:
-
Aqueous solutions of this compound should be collected in a clearly labeled, sealed container for non-hazardous liquid waste.
-
Do not pour this compound solutions down the drain. While not a RCRA-hazardous waste, this practice is discouraged to prevent the introduction of active pharmaceutical ingredients into aquatic ecosystems.[2]
-
-
Final Disposal:
-
Once the non-hazardous pharmaceutical waste container is full, it should be securely sealed.
-
Arrange for pickup and disposal through your institution's licensed waste management contractor. These contractors are equipped to handle pharmaceutical waste in accordance with federal, state, and local regulations, which typically involves incineration.[1][2]
-
Quantitative Toxicity Data
The following table summarizes key toxicity data for this compound, providing context for its handling and disposal.
| Data Point | Species | Value | Reference |
| Oral LD50 (Lethal Dose, 50%) | Rat | > 4540 mg/kg | [3] |
| Aquatic Toxicity LC50 (Lethal Concentration, 50%) | Fish | 1-10 mg/L (Suspected) |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
